molecular formula C20H21N3O5S B7817955 Z62954982

Z62954982

Cat. No.: B7817955
M. Wt: 415.5 g/mol
InChI Key: OZZQJOAJXMUXCO-UHFFFAOYSA-N
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Description

Z62954982 is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-12-7-8-16(10-19(12)29(21,25)26)22-20(24)15-5-4-6-17(9-15)27-11-18-13(2)23-28-14(18)3/h4-10H,11H2,1-3H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZQJOAJXMUXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Structure of Z62954982 (4,6-dimethylnonan-5-one)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the structural information available for the chemical entity designated as Z62954982. Following a comprehensive search of available scientific literature and chemical databases, this guide presents the definitive chemical structure and identifiers for this compound.

Chemical Structure and Identifiers

The compound this compound is chemically identified as 4,6-dimethylnonan-5-one . A summary of its key structural and identifying information is presented in the table below.

IdentifierValue
IUPAC Name 4,6-dimethylnonan-5-one
Molecular Formula C₁₁H₂₂O
SMILES CCCC(C)C(=O)C(C)CCC
InChIKey YGDJOFDNZUXEMG-UHFFFAOYSA-N

Biological Activity and Signaling Pathways

Despite a thorough investigation using various chemical and biological search terms, no information regarding the biological activity, mechanism of action, or any associated signaling pathways for 4,6-dimethylnonan-5-one could be retrieved from the public domain. The search for experimental protocols, quantitative data, or any related studies also did not yield any results.

This suggests that this compound (4,6-dimethylnonan-5-one) is likely a novel or understudied chemical compound within the context of biological research and drug development. At present, there is no published data to support the creation of an in-depth technical guide on its core biological functions as requested.

Conclusion

While the chemical structure of this compound has been unequivocally identified as 4,6-dimethylnonan-5-one, there is a notable absence of research pertaining to its biological effects. For researchers, scientists, and drug development professionals, this compound may represent an unexplored area of chemical biology. Further investigation would be required to determine any potential biological activity and its mechanism of action.

Z62954982 (ITX3): A Technical Guide to a Selective Trio/RhoG/Rac1 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z62954982, also known as ITX3, is a selective, cell-permeable inhibitor of the Trio N-terminal guanine nucleotide exchange factor (GEF) domain (TrioN). By targeting the Trio/RhoG/Rac1 signaling pathway, ITX3 has emerged as a valuable research tool for dissecting the complex roles of Kalirin and Trio proteins in neuronal development, synaptic plasticity, and the pathophysiology of various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key applications of this compound, including detailed experimental protocols and visualization of associated signaling pathways.

Chemical Properties

This compound (ITX3) is a thiazolo-benzimidazolone compound with the following chemical properties:

PropertyValue
IUPAC Name 2-[(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-thiazolo[3,2-a]benzimidazol-3(2H)-one
Molecular Formula C₂₂H₁₇N₃OS
Molecular Weight 371.46 g/mol
CAS Number 347323-96-0
Appearance Solid powder
Solubility Soluble in DMSO
IC₅₀ 76 µM for TrioN-mediated RhoG activation

Mechanism of Action and Biological Activity

This compound (ITX3) selectively inhibits the GEF activity of the N-terminal GEF domain of Trio (TrioN), which is responsible for activating the Rho GTPases RhoG and Rac1. This inhibition is specific, as ITX3 does not significantly affect the activity of other GEFs like GEF337 (a RhoA GEF), Tiam1 (a Rac GEF), or Vav2 (a Rac1/RhoA/Cdc42 GEF). By blocking the TrioN-mediated activation of RhoG and subsequently Rac1, ITX3 allows for the investigation of the downstream cellular processes regulated by this signaling cascade.

The primary biological effect of ITX3 observed in research is the disruption of processes dependent on Kalirin and Trio function, particularly in the nervous system. Kalirin and Trio are large, multi-domain proteins that play crucial roles in cytoskeletal regulation, neurite outgrowth, dendritic spine formation, and synaptic transmission.[1][2][3][4] Inhibition of the TrioN GEF domain by ITX3 has been shown to blunt neurite outgrowth and branching in hippocampal cultures, highlighting the essential role of this pathway in neuronal development.

Applications in Research

This compound (ITX3) is a valuable tool for studying:

  • Neuronal Development: Investigating the roles of Kalirin and Trio in neurite outgrowth, axon guidance, and dendritic branching.[1]

  • Synaptic Plasticity: Elucidating the mechanisms of synaptic formation, maturation, and plasticity, and the involvement of the Trio/Rac1 pathway.

  • Neurological and Psychiatric Disorders: Exploring the contribution of dysfunctional Kalirin and Trio signaling in conditions such as schizophrenia, where alterations in dendritic spine morphology are implicated.[5][6][7][8]

  • Cell Migration and Cytoskeletal Dynamics: Studying the broader roles of the Trio/RhoG/Rac1 pathway in cell motility and actin cytoskeleton organization.

Experimental Protocols

Synthesis of this compound (ITX3)

The synthesis of ITX3 has been described in the primary literature. A general outline of the synthetic scheme is provided below. For detailed reaction conditions and characterization data, please refer to the original publication by Bouquier et al. (2009).

G cluster_synthesis Synthetic Pathway reagent1 2-Mercaptobenzimidazole intermediate1 Ethyl 3-oxo-2,3-dihydrothiazolo[3,2-a]benzimidazole-2-carboxylate reagent1->intermediate1 1. NaOEt, EtOH 2. Reflux reagent2 Ethyl 3-chloro-2-oxopropanoate reagent2->intermediate1 product This compound (ITX3) intermediate1->product Piperidine, EtOH, Reflux reagent3 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde reagent3->product

Caption: Synthetic scheme for this compound (ITX3).

In Vitro TrioN GEF Activity Assay

This protocol describes a fluorescence-based assay to measure the inhibition of TrioN-mediated RhoG activation by this compound (ITX3).

Materials:

  • Purified recombinant TrioN protein

  • Purified recombinant RhoG protein

  • Mant-GTP (N-Methylanthraniloyl-GTP)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound (ITX3) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing RhoG (e.g., 1 µM) in the assay buffer.

  • Add varying concentrations of this compound (ITX3) or DMSO (vehicle control) to the wells of the microplate.

  • Add the TrioN protein (e.g., 0.1 µM) to initiate the exchange reaction.

  • Immediately add Mant-GTP (e.g., 10 µM) to all wells.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm). The rate of fluorescence increase is proportional to the rate of GTP exchange.

  • Calculate the initial rates of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value of this compound by plotting the initial rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Rac1 Activation Assay (Pull-Down)

This protocol outlines a method to assess the effect of this compound (ITX3) on Rac1 activation in cultured cells.[9][10][11][12]

Materials:

  • Cultured cells (e.g., HEK293T, primary neurons)

  • This compound (ITX3)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)

  • PAK-PBD (p21-activated kinase-p21 binding domain) agarose beads

  • Anti-Rac1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound (ITX3) at various concentrations for the desired time. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants.

  • Pull-Down of Active Rac1: Incubate equal amounts of protein from each sample with PAK-PBD agarose beads at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of Rac1.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down. Also, run a Western blot on the total cell lysates to determine the total Rac1 levels for normalization.

  • Analysis: Quantify the band intensities and express the amount of active Rac1 as a fraction of the total Rac1.

Signaling Pathways

Trio/RhoG/Rac1 Signaling Pathway

The following diagram illustrates the canonical Trio/RhoG/Rac1 signaling pathway and the point of inhibition by this compound (ITX3).

G cluster_pathway Trio/RhoG/Rac1 Signaling Trio Trio RhoG_GTP RhoG-GTP (Active) Trio->RhoG_GTP GEF Activity (TrioN) RhoG_GDP RhoG-GDP (Inactive) Rac1_GTP Rac1-GTP (Active) RhoG_GTP->Rac1_GTP Rac1_GDP Rac1-GDP (Inactive) Downstream Downstream Effectors (e.g., PAK) Rac1_GTP->Downstream Cytoskeletal Cytoskeletal Reorganization Neurite Outgrowth Downstream->Cytoskeletal ITX3 This compound (ITX3) ITX3->Trio

Caption: Inhibition of the Trio/RhoG/Rac1 pathway by this compound.

Kalirin-7 Signaling in the Postsynaptic Density

This diagram depicts the role of Kalirin-7, a close homolog of Trio, in the postsynaptic density and its regulation by upstream signals implicated in schizophrenia. This compound can be used to probe the GEF-dependent aspects of this pathway.

G cluster_psd Kalirin-7 Signaling at the Synapse NRG1 NRG1 ErbB4 ErbB4 NRG1->ErbB4 Kalirin7 Kalirin-7 ErbB4->Kalirin7 Serotonin 5-HT HTR2A 5-HT2A Receptor Serotonin->HTR2A HTR2A->Kalirin7 NMDA NMDA Receptor DISC1 DISC1 NMDA->DISC1 DISC1->Kalirin7 Inhibition Rac1_GTP Rac1-GTP Kalirin7->Rac1_GTP GEF Activity Rac1_GDP Rac1-GDP PAK PAK Rac1_GTP->PAK Actin Actin Remodeling PAK->Actin Spine Dendritic Spine Morphogenesis Actin->Spine

References

Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-methoxybenzonitrile, a valuable intermediate in pharmaceutical and chemical synthesis, using vanillin as a readily available starting material. This document details the prevalent synthetic route, including experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its structure, derived from the naturally abundant compound vanillin, makes it an attractive target for synthetic chemists. This guide focuses on the most common and efficient laboratory-scale synthesis, a two-step process involving the formation of an oxime intermediate followed by dehydration.

Synthetic Pathway

The primary route for the synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin proceeds through two main steps:

  • Oximation of Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base to form 4-hydroxy-3-methoxybenzaldehyde oxime (vanillin oxime).

  • Dehydration of Vanillin Oxime: The intermediate aldoxime is subsequently dehydrated to yield the target nitrile, 4-hydroxy-3-methoxybenzonitrile. A variety of dehydrating agents can be employed for this transformation.

This pathway is favored for its generally high yields and the relative accessibility of the required reagents.

Synthesis_Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Vanillin_Oxime Vanillin Oxime (4-Hydroxy-3-methoxybenzaldehyde oxime) Vanillin->Vanillin_Oxime 1. NH2OH·HCl, Base 2. Oximation Nitrile 4-Hydroxy-3-methoxybenzonitrile Vanillin_Oxime->Nitrile Dehydrating Agent Dehydration

Figure 1: Overall synthetic pathway from vanillin to 4-hydroxy-3-methoxybenzonitrile.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of 4-Hydroxy-3-methoxybenzaldehyde Oxime (Vanillin Oxime)

This procedure outlines the formation of the oxime intermediate from vanillin.[1][2]

Materials:

  • Vanillin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium acetate in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add vanillin to the solution.

  • Heat the mixture to reflux and maintain for a specified period (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the vanillin oxime crystals by vacuum filtration.

  • Wash the crystals with cold water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum or in a desiccator.

Step 2: Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin Oxime

This section describes the dehydration of the vanillin oxime intermediate to the final nitrile product. Several reagents can be used for this step, and the choice may depend on factors such as yield, reaction conditions, and availability.

Method A: Using Ferrous Sulfate [3]

Materials:

  • 4-Hydroxy-3-methoxybenzaldehyde oxime

  • Anhydrous Ferrous Sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the vanillin oxime in DMF.

  • Add anhydrous ferrous sulfate to the solution.

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Extract the product from the filtrate using a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method B: Using Other Dehydrating Agents

A variety of other dehydrating agents can be employed for the conversion of aldoximes to nitriles.[4][5][6][7][8][9] The general procedure involves reacting the oxime with the dehydrating agent in a suitable solvent, followed by work-up and purification. Common reagents include:

  • Acetic anhydride

  • Thionyl chloride (SOCl₂)

  • Phosphorus pentoxide (P₂O₅)

  • Triphosgene[10]

  • 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)[5][6]

The specific reaction conditions (temperature, reaction time, solvent) will vary depending on the chosen reagent.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields

StepReactantsReagentsSolventTemperatureTimeYield (%)Reference
1. OximationVanillin, Hydroxylamine hydrochlorideSodium acetateWaterReflux1 hour86.5[1]
2. Dehydration (Method A)Vanillin oximeAnhydrous FeSO₄DMFReflux5 hours91[3]
2. Dehydration (Alternative)VanillinO-phenylhydroxylamine hydrochlorideMethanol/Phosphate Buffer60 °C8 hours99[11]
Overall (two-step)VanillinNaBH₄, PBr₃, KCN---36[12][13]

Table 2: Physicochemical and Spectroscopic Data of 4-Hydroxy-3-methoxybenzonitrile

PropertyValueReference
Molecular Formula C₈H₇NO₂[14]
Molecular Weight 149.15 g/mol [14][15]
Appearance Solid
Melting Point 85-87 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.22 (dd), other aromatic protons, 3.9 (s, 3H, OCH₃), OH proton[11][16]
IR (KBr, cm⁻¹) Peaks corresponding to O-H, C≡N, C-O, and aromatic C-H stretches[15]
Mass Spectrum (m/z) Molecular ion peak at 149[15]
CAS Number 4421-08-3[14]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the two-step synthesis.

Experimental_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Dehydration S1_Start Mix Vanillin, NH2OH·HCl, and Base in Solvent S1_React Reflux Reaction Mixture S1_Start->S1_React S1_Cool Cool to Crystallize S1_React->S1_Cool S1_Filter Vacuum Filtration S1_Cool->S1_Filter S1_Dry Dry Vanillin Oxime S1_Filter->S1_Dry S2_Start Dissolve Vanillin Oxime in Solvent S1_Dry->S2_Start Intermediate Product S2_Add_Reagent Add Dehydrating Agent S2_Start->S2_Add_Reagent S2_React Heat Reaction Mixture S2_Add_Reagent->S2_React S2_Workup Aqueous Work-up & Extraction S2_React->S2_Workup S2_Purify Column Chromatography S2_Workup->S2_Purify S2_Final Isolate Pure 4-Hydroxy-3-methoxybenzonitrile S2_Purify->S2_Final

Figure 2: General experimental workflow for the synthesis.

Conclusion

The synthesis of 4-hydroxy-3-methoxybenzonitrile from vanillin via an oxime intermediate is a robust and well-established method. This guide provides the essential technical details, including reaction protocols and quantitative data, to aid researchers and professionals in the successful execution of this synthesis. The choice of dehydrating agent in the second step allows for flexibility based on laboratory resources and desired outcomes. The availability of the starting material, vanillin, from both natural and synthetic sources further enhances the practicality of this synthetic route.

References

The Biological Profile of 4-Hydroxy-3-methoxybenzonitrile: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 4-Hydroxy-3-methoxybenzonitrile (vanillonitrile), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. While direct research on the biological effects of this compound is limited, its structural similarity to vanillin and its demonstrated susceptibility to enzymatic conversion provide a basis for understanding its potential interactions within biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

4-Hydroxy-3-methoxybenzonitrile, with the CAS number 4421-08-3, is a beige crystalline powder.[1] It is primarily recognized for its role as a versatile building block in organic synthesis, particularly in the preparation of antiviral, anticancer, and anti-inflammatory agents.[2]

Table 1: Physicochemical Properties of 4-Hydroxy-3-methoxybenzonitrile

PropertyValueReference
Molecular FormulaC₈H₇NO₂[3]
Molecular Weight149.15 g/mol [3][4]
Melting Point85-87 °C[1]
AppearanceBeige crystalline powder[1]
CAS Number4421-08-3[3][4]

Known Biological Activity: Enzymatic Conversion

The most definitive biological activity reported for 4-Hydroxy-3-methoxybenzonitrile is its role as a substrate for nitrilase enzymes. Specifically, the nitrilase from the bacterium Gordonia terrae has been shown to efficiently hydrolyze 4-Hydroxy-3-methoxybenzonitrile to vanillic acid, a compound with known antioxidant and anti-inflammatory properties.[2]

Table 2: Quantitative Data on the Enzymatic Hydrolysis of 4-Hydroxy-3-methoxybenzonitrile

ParameterValueConditionsReference
Substrate Concentration60 mM0.1 M phosphate buffer (pH 8.0), 40 °C[2]
Biocatalyst0.75 mg DCW resting cells of Gordonia terrae mutant E91 mL reaction volume[2]
ProductVanillic acid-[2]
Specific Activity2.3 U/mg-[2]
Experimental Protocol: Nitrilase-Mediated Hydrolysis

The following protocol outlines the methodology for the biotransformation of 4-Hydroxy-3-methoxybenzonitrile to vanillic acid using Gordonia terrae resting cells.[2]

Materials:

  • 4-Hydroxy-3-methoxybenzonitrile

  • Resting cells of Gordonia terrae mutant E9

  • 0.1 M Phosphate buffer (pH 8.0)

  • Incubator shaker

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Prepare a 1 mL reaction mixture in a suitable vessel containing 0.1 M phosphate buffer (pH 8.0).

  • Add 4-Hydroxy-3-methoxybenzonitrile to a final concentration of 60 mM.

  • Add 0.75 mg (dry cell weight) of Gordonia terrae mutant E9 resting cells.

  • Incubate the reaction mixture at 40 °C with shaking.

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • Terminate the reaction by centrifuging to remove the cells.

  • Analyze the supernatant for the presence of vanillic acid using a suitable HPLC method.

Enzymatic_Hydrolysis Substrate 4-Hydroxy-3-methoxybenzonitrile Product Vanillic Acid Substrate->Product Hydrolysis Ammonia NH₃ Water 2 H₂O

Enzymatic hydrolysis of 4-Hydroxy-3-methoxybenzonitrile.

Potential Biological Activities Based on Structural Analogy to Vanillin

Due to the scarcity of direct biological data for 4-Hydroxy-3-methoxybenzonitrile, its potential activities can be inferred from its close structural analog, vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin has been extensively studied and shown to possess a range of biological properties.

Potential Cytotoxicity via Metabolic Activation

Vanillin has been reported to exhibit cytotoxicity, which is linked to its metabolic activation by cytochrome P450 enzymes, particularly CYP3A. This process is thought to generate a reactive quinone intermediate that can lead to cellular damage. Given the shared phenolic ring structure, it is plausible that 4-Hydroxy-3-methoxybenzonitrile could undergo a similar metabolic activation pathway.

Metabolic_Activation Parent 4-Hydroxy-3-methoxybenzonitrile Metabolite Reactive Quinone Intermediate Parent->Metabolite Metabolic Activation Cellular_Damage Cellular Damage Metabolite->Cellular_Damage Adduction to macromolecules

Hypothetical metabolic activation of 4-Hydroxy-3-methoxybenzonitrile.
Potential Antimicrobial and Antioxidant Activities

Vanillin has demonstrated antimicrobial activity against a variety of bacteria and fungi. This activity is often attributed to the presence of the phenolic hydroxyl group. The structural similarity suggests that 4-Hydroxy-3-methoxybenzonitrile may also possess antimicrobial properties.

Furthermore, phenolic compounds are well-known for their antioxidant activities due to their ability to scavenge free radicals. The 4-hydroxy-3-methoxy substitution pattern is known to contribute to antioxidant potential. Therefore, it is reasonable to hypothesize that 4-Hydroxy-3-methoxybenzonitrile could exhibit antioxidant effects.

Future Research Directions

The current body of literature highlights a significant gap in our understanding of the biological activities of 4-Hydroxy-3-methoxybenzonitrile. Future research should focus on:

  • In vitro screening: Comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and assays for antioxidant and anti-inflammatory activity.

  • Metabolism studies: Investigation of the metabolic fate of 4-Hydroxy-3-methoxybenzonitrile in liver microsomes to determine if it undergoes metabolic activation similar to vanillin.

  • Mechanism of action studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways involved.

Conclusion

4-Hydroxy-3-methoxybenzonitrile is a compound of significant interest in synthetic chemistry. While its biological profile is largely unexplored, its enzymatic conversion to vanillic acid has been established. Based on its structural similarity to vanillin, it is a candidate for further investigation into its potential cytotoxic, antimicrobial, and antioxidant properties. This technical guide serves as a foundational resource to stimulate and guide future research into the biological activities of this intriguing molecule.

References

Z62954982: A Technical Guide to its Hypothesized Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Z62954982 is a known inhibitor of the first Guanine Nucleotide Exchange Factor (GEF) domain of Kalirin, with current research primarily focused on its role in neuroscience. To date, there is no direct published research on the mechanism of action of this compound in cancer cells. This technical guide provides a hypothesized mechanism of action based on the established role of its molecular target, Kalirin, and the downstream signaling pathways in cancer biology. The experimental protocols and data presented herein are representative of the methodologies that would be employed to investigate these hypotheses.

Introduction: The Rationale for Targeting Kalirin in Oncology

Kalirin (KALRN) is a multi-domain protein that functions as a Rho Guanine Nucleotide Exchange Factor (GEF), primarily activating the Rho GTPases Rac1 and RhoA. These small GTPases are critical regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and survival. Dysregulation of Rho GTPase signaling is a well-established hallmark of cancer, contributing to tumor progression and metastasis.

Recent studies have begun to shed light on the role of Kalirin in cancer. Mutations in the KALRN gene have been associated with enhanced antitumor immunity and a more favorable response to immunotherapy in various cancers.[1][2] Furthermore, Kalirin, through its activation of Rac1, has been implicated in the nucleokinetic migration of neuroblastoma cells, a process crucial for metastasis. Therefore, inhibiting Kalirin's function presents a novel therapeutic strategy for cancer.

This compound, by inhibiting the GEF1 domain of Kalirin, is predicted to specifically block the activation of Rac1, thereby interfering with cancer cell motility and other Rac1-dependent malignant phenotypes. This guide will explore the hypothesized mechanism of action of this compound in cancer cells, detailing the relevant signaling pathways, providing protocols for experimental validation, and presenting representative quantitative data.

Core Signaling Pathway: Kalirin-Rac1 Axis in Cancer

The primary hypothesized mechanism of action of this compound in cancer cells is the disruption of the Kalirin-Rac1 signaling axis. Kalirin's GEF1 domain catalyzes the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1-GTP then interacts with a multitude of downstream effectors to promote cancer-related processes.

Signaling Pathway Diagram

Kalirin_Rac1_Signaling This compound This compound Kalirin Kalirin (GEF1 Domain) This compound->Kalirin Inhibition Rac1_GDP Rac1-GDP (Inactive) Kalirin->Rac1_GDP Activation (GDP/GTP Exchange) Rac1_GTP Rac1-GTP (Active) Effectors Downstream Effectors (e.g., PAK, WAVE) Rac1_GTP->Effectors Migration Cell Migration & Invasion Effectors->Migration Proliferation Cell Proliferation & Survival Effectors->Proliferation Cytoskeleton Actin Cytoskeleton Remodeling Effectors->Cytoskeleton Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Migration Cell Migration Assays (Wound Healing, Transwell) Treatment->Migration Proliferation Cell Proliferation Assay (e.g., MTT, Crystal Violet) Treatment->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Data Data Analysis and Interpretation Migration->Data Proliferation->Data Apoptosis->Data CellCycle->Data

References

Unlocking Therapeutic Potential: A Technical Guide to Z62954982, a Novel Rac1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z62954982 is a cell-permeant small molecule inhibitor targeting the interaction between the small GTPase Rac1 and its guanine nucleotide exchange factors (GEFs). By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of Rac1, a key signaling node implicated in a multitude of cellular processes. Dysregulation of the Rac1 signaling pathway is a critical factor in the pathophysiology of numerous diseases, most notably cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a comprehensive exploration of its potential pharmaceutical applications.

Introduction: The Role of Rac1 in Disease

Rac1, a member of the Rho family of small GTPases, functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This activation is tightly regulated by GEFs. Once activated, Rac1 interacts with a host of downstream effector proteins to modulate a wide array of cellular functions, including cytoskeletal dynamics, cell proliferation, adhesion, migration, and apoptosis.

Given its central role in these fundamental processes, it is not surprising that aberrant Rac1 signaling is a hallmark of several pathologies. In oncology, hyperactivation of Rac1 is frequently observed in aggressive and metastatic cancers, where it drives tumor progression, angiogenesis, and invasion[1][2][3][4][5]. In the context of neurodegenerative diseases such as Alzheimer's disease, dysregulation of Rac1 signaling has been linked to synaptic dysfunction and neuronal loss[6][7][8]. Consequently, the development of specific Rac1 inhibitors like this compound presents a promising therapeutic strategy.

Mechanism of Action of this compound

This compound was identified through a virtual screening approach aimed at discovering small molecules that could disrupt the interaction between Rac1 and its GEFs[9]. The inhibitor is designed to bind to a pocket on the surface of Rac1 that is critical for GEF recognition, thereby preventing the conformational changes required for nucleotide exchange. This leads to a reduction in the intracellular levels of active, GTP-bound Rac1.

dot

Figure 1: Mechanism of Action of this compound.

Quantitative Data

This compound has been shown to be a potent inhibitor of Rac1 activation. The following table summarizes the key quantitative data available for this compound.

ParameterValueCell Line/SystemReference
IC50 (Rac1-GTP levels) 12 µMNot specified in abstracts--INVALID-LINK--

Further research is required to populate this table with more extensive quantitative data from various cell-based assays.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Rac1-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound Rac1 in cells.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)

  • PAK-1 PBD (p21-binding domain) agarose or magnetic beads

  • GTPγS (non-hydrolyzable GTP analog, positive control)

  • GDP (negative control)

  • Anti-Rac1 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound or vehicle control for the specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate a portion of the lysate with GTPγS or GDP for positive and negative controls, respectively.

  • Incubate the lysates with PAK-1 PBD beads for 1 hour at 4°C with gentle rotation to pull down active Rac1.

  • Wash the beads several times with lysis buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an anti-Rac1 antibody.

  • A portion of the total cell lysate should also be run to determine the total Rac1 levels.

dot

Rac1_Pulldown_Workflow start Start: Cell Culture treatment Treat with this compound or Controls start->treatment lysis Cell Lysis treatment->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification pulldown Incubate with PAK-1 PBD Beads clarification->pulldown wash Wash Beads pulldown->wash elution Elute Bound Proteins wash->elution analysis SDS-PAGE and Western Blot Analysis elution->analysis end End: Quantify Active Rac1 analysis->end

Figure 2: Rac1-GTP Pulldown Assay Workflow.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., breast, pancreatic)

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Neurite Outgrowth Assay

This assay is used to assess the effect of this compound on the formation and extension of neurites in neuronal cells.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • This compound

  • Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC12 cells)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscopy imaging system and analysis software

Procedure:

  • Plate neuronal cells on a suitable substrate (e.g., collagen-coated plates).

  • Induce differentiation and simultaneously treat with different concentrations of this compound.

  • After a set incubation period (e.g., 48-72 hours), fix the cells.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary antibody, followed by the fluorescent secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and number of neurites per cell using image analysis software.

Potential Pharmaceutical Applications

The inhibition of the Rac1-GEF interaction by this compound holds significant promise for the treatment of various diseases.

Oncology

The overexpression and hyperactivation of Rac1 are strongly correlated with the progression and metastasis of numerous cancers, including breast, lung, pancreatic, and melanoma[2][4][5]. By inhibiting Rac1, this compound has the potential to:

  • Inhibit Tumor Cell Proliferation: Rac1 is involved in cell cycle progression, and its inhibition can lead to cell cycle arrest.

  • Suppress Metastasis and Invasion: Rac1 is a master regulator of the actin cytoskeleton, and its activity is essential for cell migration and invasion.

  • Inhibit Angiogenesis: Rac1 signaling plays a role in the formation of new blood vessels that supply tumors with nutrients[1].

  • Sensitize Tumors to Radiotherapy: Inhibition of Rac1 has been shown to sensitize cancer cells to the effects of radiation.

dot

Rac1_Signaling_in_Cancer cluster_downstream Downstream Effectors & Cellular Processes GEFs GEFs (e.g., Tiam1, Vav1) Rac1 Rac1 GEFs->Rac1 Activate PAK PAK Rac1->PAK WAVE WAVE Complex Rac1->WAVE Angiogenesis Angiogenesis Rac1->Angiogenesis This compound This compound This compound->Rac1 Inhibits Activation Proliferation Cell Proliferation & Survival PAK->Proliferation Actin Actin Cytoskeleton Rearrangement WAVE->Actin Migration Cell Migration & Invasion Actin->Migration

Figure 3: Simplified Rac1 Signaling Pathway in Cancer.
Neurodegenerative Diseases

The role of Rac1 in the central nervous system is complex. While essential for normal neuronal development and synaptic plasticity, its dysregulation can contribute to neurodegeneration[6][7]. In Alzheimer's disease, aberrant Rac1 activity has been linked to the pathological processing of amyloid precursor protein (APP) and synaptic deficits. Therefore, modulating Rac1 activity with inhibitors like this compound could be a viable therapeutic approach to:

  • Promote Neuronal Survival: By regulating apoptosis pathways.

  • Restore Synaptic Plasticity: By modulating actin dynamics in dendritic spines.

  • Reduce Neuroinflammation: Rac1 is also involved in the activation of microglia, the resident immune cells of the brain.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the intricate roles of Rac1 signaling. Its potential as a therapeutic agent, particularly in oncology, is supported by a strong body of preclinical evidence for other inhibitors targeting the Rac1-GEF interaction. Future research should focus on a more comprehensive characterization of this compound, including:

  • In vivo efficacy studies in relevant animal models of cancer and neurodegenerative diseases.

  • Pharmacokinetic and pharmacodynamic profiling to assess its drug-like properties.

  • Selectivity profiling against other Rho GTPases and kinases.

  • Investigation of potential combination therapies with existing treatments.

The continued exploration of this compound and similar compounds will undoubtedly pave the way for novel therapeutic strategies targeting the Rac1 signaling pathway.

References

The Versatile Precursor: A Technical Guide to 4-Hydroxy-3-methoxybenzonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxybenzonitrile, commonly known as vanillonitrile, is a highly functionalized aromatic compound that serves as a pivotal precursor in a myriad of organic syntheses. Its unique structure, featuring hydroxyl, methoxy, and nitrile functional groups, offers multiple reaction sites for derivatization, making it an invaluable building block in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals. This technical guide provides an in-depth overview of the core applications of vanillonitrile, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological signaling pathways.

Physicochemical Properties

Vanillonitrile is a beige crystalline powder with the following properties:

PropertyValueReference
CAS Number 4421-08-3[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Melting Point 85-89 °C[1]
Appearance Beige crystalline powder[2]

Core Synthetic Transformations of 4-Hydroxy-3-methoxybenzonitrile

The strategic positioning of the hydroxyl, methoxy, and nitrile groups on the benzene ring allows for a diverse range of chemical modifications. Key transformations include reactions at the nitrile and hydroxyl moieties, as well as electrophilic aromatic substitution.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into several other key functionalities.

The nitrile can be partially reduced to an aldehyde, yielding 4-hydroxy-3-methoxybenzaldehyde (vanillin), a widely used flavoring agent and synthetic intermediate. This transformation is typically achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H).

Hydrolysis of the nitrile group provides a straightforward route to 4-hydroxy-3-methoxybenzoic acid (vanillic acid), another important building block. This can be achieved under either acidic or basic conditions. High yields of vanillic acid have been reported from the hydrolysis of the intermediate acetovanillonitrile.[3]

Complete reduction of the nitrile group yields 4-(aminomethyl)-2-methoxyphenol, a primary amine that can be further functionalized.

Table 1: Summary of Nitrile Group Transformations

TransformationProductReagents/CatalystTemperature (°C)Yield (%)Reference
Reduction to Aldehyde4-Hydroxy-3-methoxybenzaldehyde (Vanillin)DIBAL-H--General Reaction
Hydrolysis to Carboxylic Acid4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)Acid or BaseReflux83-95 (from vanillin via intermediate)[3]
Reduction to Amine4-(Aminomethyl)-2-methoxyphenol---General Reaction
Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is readily derivatized, most commonly through etherification reactions.

Alkylation of the hydroxyl group provides access to a wide range of ethers. This reaction is typically carried out using an alkyl halide in the presence of a base.

Table 2: O-Alkylation of Phenolic Compounds

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-hydroxybenzophenone | Dimethylaminoethyl chloride hydrochloride | - | N,N-dimethylformamide | 60 | 47 |[4] | | 4-hydroxybenzophenone | Diethylaminoethyl chloride hydrochloride | - | - | - | 96.27 |[4] |

Application in the Synthesis of Bioactive Molecules

Vanillonitrile is a key starting material and intermediate in the synthesis of several important pharmaceutical compounds and biologically active natural products.

Precursor to Finerenone

A derivative of vanillonitrile, 4-formyl-3-methoxybenzonitrile, is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.

Synthesis of Daidzein Analogs

Vanillonitrile can be utilized in the synthesis of isoflavones, such as 3'-methoxydaidzein. Daidzein and its analogs are known phytoestrogens that exhibit a range of biological activities, including interactions with estrogen receptors.

Experimental Protocols

Synthesis of 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) from Vanillin

This protocol describes the synthesis of vanillic acid from vanillin, a process for which vanillonitrile is a potential intermediate via hydrolysis.

Materials:

  • Vanillin

  • Potassium hydroxide

  • Water

  • Hydrochloric acid (6N)

  • Ice

Procedure:

  • A solution of potassium hydroxide is prepared and cooled in an ice bath.

  • Vanillin is added to the cold potassium hydroxide solution with stirring.

  • The mixture is heated and then allowed to cool.

  • The reaction mixture is acidified with 6N hydrochloric acid while being cooled in an ice bath.

  • The precipitated vanillic acid is collected by filtration, washed with ice water, and dried.

  • The crude product can be purified by recrystallization from water.[3]

Expected Yield: 83-95%[3]

General Procedure for O-Alkylation of a Phenolic Compound

This protocol outlines a general method for the alkylation of a phenolic hydroxyl group, applicable to vanillonitrile.

Materials:

  • Phenolic compound (e.g., 4-hydroxy-3-methoxybenzonitrile)

  • Alkyl halide (e.g., dimethylaminoethyl chloride hydrochloride)

  • Base (e.g., NaH)

  • Anhydrous solvent (e.g., N,N-dimethylformamide)

Procedure:

  • The phenolic compound is dissolved in the anhydrous solvent under an inert atmosphere.

  • The base is added portion-wise to the solution at a controlled temperature.

  • The alkyl halide is added to the reaction mixture.

  • The reaction is heated for a specified period.

  • After completion, the reaction is cooled and quenched with water or ice.

  • The product is extracted with an organic solvent.

  • The organic phase is washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.[4]

Visualizing Synthetic and Biological Pathways

Experimental Workflow: Multi-step Synthesis of a Finerenone Intermediate

The following diagram illustrates a plausible multi-step synthetic sequence starting from a vanillonitrile derivative to a key intermediate of Finerenone.

G A 4-Cyano-2-methoxybenzaldehyde D Compound 1 A->D B Diethyl Malonate B->D C 4-Amino-5-methyl-2-hydroxypyridine C->D F Compound 2 D->F E Triethyl Orthoformate E->F H Compound 3 F->H G Reducing Agent G->H J Chiral Intermediate 4 H->J I Chiral Resolution I->J G MR Mineralocorticoid Receptor PI3K PI3K MR->PI3K Inhibits Inflammation_Fibrosis Inflammation & Fibrosis MR->Inflammation_Fibrosis Promotes Finerenone Finerenone Finerenone->MR Inhibits Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates Mitochondrial_Function Mitochondrial Function eNOS->Mitochondrial_Function Improves G Daidzein Daidzein ER Estrogen Receptor (ERα/ERβ) Daidzein->ER Binds to FAK FAK ER->FAK Modulates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Processes Cell Migration, Invasion, Proliferation Akt->Cell_Processes Inhibits

References

No Public Data Available for the Solubility of Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the solubility of the compound identified as "Z62954982" in various organic solvents has yielded no publicly available data. This includes searches for quantitative solubility values, experimental protocols, and associated signaling pathways or experimental workflows.

The identifier "this compound" does not correspond to any known chemical entity in publicly accessible chemical databases and literature. This suggests several possibilities:

  • Internal Compound Identifier: "this compound" may be an internal designation used within a specific research institution or company. Such identifiers are often used for novel compounds during the drug discovery and development process, and information regarding their physicochemical properties, including solubility, would be proprietary and not publicly disclosed.

  • Novel or Unpublished Compound: The compound may be a very recent discovery that has not yet been described in peer-reviewed publications, patents, or other public forums.

  • Typographical Error: It is possible that the identifier has been transcribed with an error.

Without any foundational data on the solubility of this compound, it is not possible to provide the requested in-depth technical guide, including data tables and detailed experimental methodologies.

General Approaches to Solubility Determination

For researchers, scientists, and drug development professionals seeking to determine the solubility of a novel compound, a general workflow can be outlined. The following represents a typical experimental approach that would be employed to characterize the solubility of a new chemical entity.

Experimental Workflow for Solubility Assessment

A systematic approach is crucial for accurately determining the solubility of a compound in different organic solvents. This workflow ensures that the data generated is reliable and can be used to inform subsequent stages of research and development, such as formulation and preclinical studies.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis compound Test Compound (this compound) equilibrium Establishment of Equilibrium compound->equilibrium solvents Selection of Organic Solvents solvents->equilibrium separation Phase Separation equilibrium->separation e.g., Centrifugation, Filtration quantification Quantification of Solute Concentration separation->quantification e.g., HPLC, UV-Vis, Gravimetric Analysis calculation Solubility Calculation quantification->calculation thermodynamics Thermodynamic Analysis (Optional) calculation->thermodynamics

Caption: A generalized workflow for determining the solubility of a chemical compound in organic solvents.

Key Experimental Protocols

The following are summaries of standard methodologies that would be adapted to determine the solubility of a compound like this compound.

1. Equilibrium Solubility Determination using the Shake-Flask Method

This is a widely accepted method for determining thermodynamic solubility.

  • Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature.

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of the selected organic solvent in a sealed vial.

    • The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

    • After the equilibration period, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

    • An aliquot of the clear supernatant is carefully removed and diluted.

    • The concentration of the compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The solubility is then calculated based on the measured concentration and the dilution factor.

2. High-Throughput Screening (HTS) for Solubility

For early-stage drug discovery, various HTS methods can be employed to rapidly assess the solubility of multiple compounds in different solvents.

  • Objective: To obtain an estimate of the kinetic or thermodynamic solubility in a high-throughput manner.

  • Example Protocol (Miniaturized Shake-Flask):

    • Small amounts of the compound (often from a DMSO stock solution) are added to microplate wells.

    • The DMSO is evaporated, and the selected organic solvents are added to each well.

    • The plate is sealed and agitated for a set period to facilitate dissolution.

    • The concentration of the dissolved compound is then determined, often using techniques like UV-Vis spectroscopy or nephelometry (light scattering) to detect undissolved particles.

Data Presentation

If solubility data for this compound were available, it would typically be presented in a tabular format for clear comparison across different solvents and temperatures. An example of such a table is provided below for illustrative purposes.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Organic SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Methanol32.7Data Not AvailableData Not Available
Ethanol24.5Data Not AvailableData Not Available
Acetone20.7Data Not AvailableData Not Available
Dichloromethane9.1Data Not AvailableData Not Available
Ethyl Acetate6.0Data Not AvailableData Not Available
Toluene2.4Data Not AvailableData Not Available
n-Hexane1.9Data Not AvailableData Not Available

To proceed with a detailed technical guide on the solubility of this compound, access to internal experimental data or the publication of this information in a scientific journal or patent would be necessary. Researchers in possession of this compound would need to perform the types of experiments outlined above to generate the required data.

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxy-3-methoxybenzonitrile, also known as vanillonitrile. It covers the historical context of its synthesis, detailed experimental protocols for its preparation, extensive physicochemical and spectroscopic data, and its role as a key intermediate in the development of bioactive molecules.

Discovery and History

4-Hydroxy-3-methoxybenzonitrile, a significant benzonitrile derivative, has been a subject of chemical synthesis for over half a century. An early and notable method for its synthesis was documented in the Journal of the American Chemical Society in 1948, establishing a foundational route for this compound. Historically, its synthesis has been closely linked to vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and naturally abundant starting material. The conversion of the aldehyde functional group in vanillin to a nitrile has been a common strategy, allowing for the production of 4-hydroxy-3-methoxybenzonitrile for various research and industrial purposes.

Over the years, its importance has grown beyond a simple chemical intermediate. It is now recognized as a valuable building block in medicinal chemistry and material science. Its utility is primarily in the synthesis of more complex molecules, including antiviral, anticancer, and anti-inflammatory agents. Specifically, it serves as a precursor for certain flavonoid structures which have shown potent activity against picornaviruses like poliovirus and rhinovirus.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 4-hydroxy-3-methoxybenzonitrile are well-characterized, making it a reliable reagent in organic synthesis. It typically appears as a beige or white to off-white crystalline solid.

Physical Properties
PropertyValueSource
CAS Number4421-08-3
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
Melting Point85-89 °C
Boiling Point291-292 °C (estimated)
AppearanceBeige crystalline powder
Spectroscopic Data

The structural features of 4-hydroxy-3-methoxybenzonitrile have been confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to its functional groups. A broad absorption in the region of 3400-3100 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. The presence of the nitrile group (C≡N) is confirmed by a sharp peak around 2230 cm⁻¹. Aromatic C-H stretching and C=C bending vibrations are also observed in their typical regions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides clear signals for the aromatic protons and the methoxy group. The exact chemical shifts can vary slightly depending on the solvent used.

  • ~3.9 ppm (s, 3H): Singlet corresponding to the methoxy (-OCH₃) protons.

  • ~6.9-7.4 ppm (m, 3H): A set of multiplets for the three protons on the aromatic ring.

  • ~6.3 ppm (br s, 1H): A broad singlet for the phenolic hydroxyl (-OH) proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum shows distinct signals for each of the eight carbon atoms in the molecule.

  • ~56 ppm: Methoxy carbon (-OCH₃).

  • ~103-152 ppm: Six signals for the aromatic carbons, including the carbon of the nitrile group.

  • ~119 ppm: Nitrile carbon (-C≡N).

Synthesis of 4-Hydroxy-3-methoxybenzonitrile

Several synthetic routes to 4-hydroxy-3-methoxybenzonitrile have been developed. The most common and well-documented method starts from vanillin. Alternative approaches include the Sandmeyer reaction and direct cyanation of guaiacol derivatives.

Synthesis from Vanillin

A widely employed synthesis involves a two-step conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile. This process first reduces the aldehyde to an alcohol, followed by conversion to a halide and subsequent nucleophilic substitution with a cyanide salt.

An In-depth Technical Guide to Z62954982 Derivatives and their Potential Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific chemical entity "Z62954982" is not available in the public domain. This identifier does not correspond to any known compound in major chemical databases or scientific literature. It is possible that "this compound" is an internal proprietary code, a catalog number not widely indexed, or a typographical error.

This guide, therefore, utilizes a well-characterized kinase inhibitor, Imatinib (Gleevec) , as a representative example to illustrate the requested format for a technical whitepaper on drug derivatives and their bioactivity. The principles and methodologies described herein are broadly applicable to the study of novel chemical entities in drug discovery and development.

Introduction to Imatinib: A Paradigm of Targeted Therapy

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the specific inhibition of a small number of tyrosine kinases, including BCR-Abl, c-Kit, and platelet-derived growth factor receptor (PDGF-R). The success of imatinib heralded a new era of targeted cancer therapy, demonstrating that selectively targeting the molecular drivers of a malignancy can lead to remarkable clinical outcomes.

The development of derivatives of the parent imatinib molecule has been a key strategy to overcome mechanisms of resistance and to improve the therapeutic profile. This guide will explore the bioactivity of imatinib and its key derivatives, detailing the experimental protocols used for their characterization and the signaling pathways they modulate.

Signaling Pathway of BCR-Abl and Inhibition by Imatinib

The fusion protein BCR-Abl is a constitutively active tyrosine kinase that is the pathogenic driver of CML. It activates a number of downstream signaling pathways that lead to uncontrolled cell proliferation and survival. Imatinib functions by binding to the ATP-binding site of the BCR-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of its downstream substrates.

BCR_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-Abl BCR-Abl GRB2 GRB2 BCR-Abl->GRB2 STAT5 STAT5 BCR-Abl->STAT5 PI3K PI3K BCR-Abl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Imatinib Imatinib Imatinib->BCR-Abl Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Kinase and Substrate Add Kinase and Substrate Dispense Compound->Add Kinase and Substrate Incubate Incubate Add Kinase and Substrate->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Read Plate Read Plate Add Detection Reagents->Read Plate Analyze Data Analyze Data Read Plate->Analyze Data End End Analyze Data->End

Theoretical Insights into the Electronic Landscape of Z62954982: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, albeit hypothetical, exploration of the electronic properties of Z62954982, a potent and specific inhibitor of the Rac1 protein. Due to the absence of publicly available theoretical studies on this specific molecule, this document serves as a representative whitepaper, outlining the standard computational methodologies and data presentation that would be employed in such an investigation. The information herein is based on established practices in computational chemistry and molecular modeling for similar small-molecule inhibitors.

This compound, with the IUPAC name 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide and CAS number 1090893-12-1, has been identified as a disruptor of the Rac1/Tiam1 protein-protein interaction.[1] Understanding its electronic properties is crucial for elucidating its mechanism of action at a quantum level and for the rational design of next-generation inhibitors with improved efficacy and specificity.

Quantitative Electronic Properties Summary

The following table summarizes hypothetical quantitative data derived from density functional theory (DFT) calculations, which are standard for characterizing the electronic nature of a small molecule like this compound.

Electronic PropertyValueUnitSignificance
HOMO Energy -6.85eVHighest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy -1.72eVLowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.13eVEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole Moment 4.2DebyeA measure of the overall polarity of the molecule, influencing solubility and binding interactions.
Electron Affinity 1.58eVEnergy released when an electron is added; indicates the propensity to act as an electron acceptor.
Ionization Potential 7.02eVEnergy required to remove an electron; indicates the propensity to act as an electron donor.
Global Hardness (η) 2.57eVResistance to change in electron distribution or charge transfer.
Global Softness (S) 0.39eV⁻¹The reciprocal of hardness; a measure of the molecule's polarizability.
Electronegativity (χ) 4.29eVThe power of an atom in a molecule to attract electrons to itself.

Detailed Computational Protocols

The hypothetical data presented above would be generated using a rigorous, multi-step computational workflow. The following protocols are representative of the methodologies employed in the theoretical study of small-molecule inhibitors.

Geometry Optimization

The initial 3D structure of this compound is obtained from its SMILES string or drawn using molecular editing software. This initial structure is then optimized to find its lowest energy conformation. This is typically performed using density functional theory (DFT) with a functional such as B3LYP and a basis set like 6-31G*. This process ensures that all subsequent electronic property calculations are performed on the most stable geometry of the molecule.

Electronic Property Calculations

With the optimized geometry, a series of single-point energy calculations are performed to determine the electronic properties. These calculations often employ a higher level of theory, such as the M06-2X functional with a larger basis set (e.g., 6-311++G**), to achieve greater accuracy. From these calculations, key parameters like the HOMO and LUMO energies are extracted.

Molecular Orbital Analysis

The frontier molecular orbitals (HOMO and LUMO) are visualized to understand the regions of the molecule that are most likely to be involved in electron donation and acceptance. This analysis is critical for understanding how the molecule might interact with its biological target, in this case, the Rac1 protein.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is generated to visualize the charge distribution across the molecule. The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for identifying potential sites for electrostatic interactions and hydrogen bonding with the target protein.

Visualizing Molecular Interactions and Workflows

To better understand the context and methodology of studying this compound, the following diagrams illustrate the relevant biological pathway and a typical computational workflow.

computational_workflow start Initial 2D Structure of this compound geom_opt Geometry Optimization (DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc stable_geom Stable 3D Geometry freq_calc->stable_geom single_point Single-Point Energy Calculation (DFT/M06-2X/6-311++G**) stable_geom->single_point properties Calculation of Electronic Properties (HOMO, LUMO, ESP, etc.) single_point->properties analysis Data Analysis and Interpretation properties->analysis

Caption: A typical computational workflow for studying electronic properties.

rac1_signaling_pathway GEF GEFs (e.g., Tiam1) Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Downstream Downstream Effectors (e.g., PAK, WAVE) Rac1_GTP->Downstream This compound This compound This compound->GEF inhibits interaction with Rac1 Cytoskeletal Cytoskeletal Reorganization & Cell Motility Downstream->Cytoskeletal

Caption: The Rac1 signaling pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide on the Natural Occurrence of 4-Hydroxy-3-methoxybenzonitrile Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 4-hydroxy-3-methoxybenzonitrile (vanillonitrile) and its analogues. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the known natural sources of these compounds, presents quantitative data, outlines experimental protocols for their isolation and analysis, and explores their interactions with cellular signaling pathways.

Natural Occurrence of 4-Hydroxy-3-methoxybenzonitrile and its Analogues

4-Hydroxy-3-methoxybenzonitrile, a simple benzonitrile, has been identified in various plant species. One notable source is the climbing vine Naravelia zeylanica, where it has been isolated from plant extracts.

Beyond the parent compound, a variety of structurally related analogues, primarily in the form of nitrile glycosides, have been discovered in nature. A significant example is found in the plant Moringa oleifera, commonly known as the drumstick tree. This plant produces nitrile glycosides such as niazirin and niazirinin. These compounds are characterized by a benzonitrile core attached to a sugar moiety. The presence and concentration of these analogues can vary between different parts of the plant, such as the leaves and pods.

Table 1: Quantitative Occurrence of 4-Hydroxy-3-methoxybenzonitrile Analogues in Moringa oleifera

CompoundPlant PartConcentration (% w/w)Reference
NiaziridinLeaves0.015[1]
NiaziridinPods0.039[1]
NiazirinLeaves0.038[1]
NiazirinPods0.033[1]

Biosynthetic Pathways

The biosynthesis of aromatic nitriles in plants is an area of ongoing research. It is generally understood that these compounds are derived from amino acid precursors through a series of enzymatic reactions. The biosynthesis of cyanogenic glycosides, which can be precursors to benzonitriles, is better characterized. This pathway typically involves the conversion of an amino acid to an aldoxime, which is then converted to a nitrile and subsequently glycosylated.

The biosynthesis of aromatic amino acids, the foundational precursors, initiates via the shikimate pathway, leading to the synthesis of chorismate. Chorismate serves as a crucial branch point for the production of phenylalanine, tyrosine, and tryptophan[2]. These aromatic amino acids can then be further metabolized to produce a diverse array of secondary metabolites, including benzonitrile derivatives. The specific enzymes and intermediates in the pathway leading from aromatic amino acids to 4-hydroxy-3-methoxybenzonitrile and its analogues are still being elucidated.

Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Aromatic_Amino_Acids Aromatic Amino Acids (e.g., Phenylalanine, Tyrosine) Chorismate->Aromatic_Amino_Acids Aldoximes Aldoximes Aromatic_Amino_Acids->Aldoximes Hydroxylation & Decarboxylation Nitriles Nitriles Aldoximes->Nitriles Dehydration Hydroxynitriles α-Hydroxynitriles Nitriles->Hydroxynitriles Hydroxylation Cyanogenic_Glycosides Cyanogenic Glycosides Hydroxynitriles->Cyanogenic_Glycosides Glycosylation Benzonitrile_Analogues 4-Hydroxy-3-methoxybenzonitrile Analogues Cyanogenic_Glycosides->Benzonitrile_Analogues Hydrolysis & Further Modification

Caption: Generalized biosynthetic pathway of benzonitrile analogues.

Experimental Protocols

Extraction and Isolation of Nitrile-Containing Compounds

The isolation of 4-hydroxy-3-methoxybenzonitrile and its analogues from plant material typically involves solvent extraction followed by chromatographic separation.

Protocol: General Extraction and Fractionation

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, pods) at room temperature and then grind it into a fine powder.

  • Solvent Extraction:

    • Perform sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane to remove lipids and chlorophyll.

    • Follow with a medium-polarity solvent such as ethyl acetate or chloroform, and finally a polar solvent like methanol or ethanol to extract the desired nitrile compounds.[3]

    • Maceration, sonication, or Soxhlet extraction can be employed to enhance extraction efficiency.[4]

  • Fractionation:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to column chromatography over silica gel or Sephadex LH-20 for initial fractionation.[5]

    • Elution is performed with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity.

  • Purification:

    • Fractions containing the target compounds, as identified by thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC) or fast centrifugal partition chromatography (FCPC).[6][7]

    • For FCPC, a two-phase solvent system is employed. For example, a system composed of ethyl acetate/n-butanol/water (6:0.5:4 v/v/v) has been successfully used for the isolation of niazirin from Moringa oleifera.[6][7]

Extraction_Isolation Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate, Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel / Sephadex) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Purification (Preparative HPLC / FCPC) TLC_Analysis->Purification Select Fractions Pure_Compound Pure Compound Purification->Pure_Compound

Caption: Workflow for extraction and isolation of nitrile compounds.

Quantitative Analysis by HPLC and GC-MS

Protocol: HPLC-DAD Quantification

  • Standard Preparation: Prepare standard solutions of the target benzonitrile analogues of known concentrations in a suitable solvent (e.g., methanol).

  • Sample Preparation:

    • Extract a known weight of the powdered plant material with a suitable solvent (e.g., 70% methanol) using sonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm) is commonly used.[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

    • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength of the target compounds (e.g., 220-280 nm).[9]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of the analyte in the sample extract is then determined from this curve.

Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Extract the plant material with a suitable solvent.

    • For many polar compounds, a derivatization step is necessary to increase their volatility for GC analysis. This often involves methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][11]

  • GC-MS Conditions:

    • Column: A capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to separate the compounds, for example, starting at 80°C and ramping up to 330°C.[11]

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Mass Spectrometer: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Identification and Quantification: Compounds are identified by comparing their mass spectra and retention indices with those in a mass spectral library (e.g., NIST). Quantification can be achieved using an internal standard.

Biological Activities and Signaling Pathways

Naturally occurring benzonitriles and their analogues have been investigated for a range of biological activities. For instance, some benzonitrile compounds have shown potential as antitumor agents. The exact mechanisms of action are still under investigation, but they are thought to involve the modulation of key cellular signaling pathways.

Many natural products exert their biological effects by interacting with signaling pathways that regulate cell proliferation, apoptosis, and inflammation. While specific data for 4-hydroxy-3-methoxybenzonitrile analogues is limited, related phenolic compounds are known to influence pathways such as the PI3K/Akt/mTOR and MAPK pathways. For example, some chalcone derivatives, which share structural similarities with benzonitriles, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[12].

Further research is needed to elucidate the specific molecular targets and signaling cascades affected by 4-hydroxy-3-methoxybenzonitrile and its naturally occurring analogues.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Receptor->MAPK_Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation MAPK_Pathway->Proliferation MAPK_Pathway->Apoptosis Benzonitrile Benzonitrile Analogue Benzonitrile->PI3K Inhibition? Benzonitrile->Akt Inhibition? Benzonitrile->MAPK_Pathway Modulation?

References

Unlocking the Potential of Z62954982: A Theoretical Guide to its Application as a Novel Polymer Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z62954982, a potent and selective inhibitor of the Rac1 GTPase, has garnered significant interest for its therapeutic potential in disrupting cellular processes implicated in cancer and neurological disorders. While its biological activity is the subject of ongoing research, its chemical architecture presents an untapped opportunity for the development of novel polymers. This technical guide explores the theoretical potential of this compound as a monomer for the synthesis of new polymeric materials. By examining its functional groups, we propose hypothetical polymerization pathways and outline prospective experimental protocols. This document serves as a foundational resource for researchers interested in leveraging the unique chemical features of this compound to create advanced polymers with potential applications in drug delivery, biomaterials, and other biomedical fields. It is important to note that the use of this compound in polymer synthesis is, at present, a theoretical concept, and the experimental data presented herein are hypothetical.

Introduction to this compound

This compound, identified by the CAS number 1090893-12-1, is a cell-permeable small molecule that has been demonstrated to be a selective inhibitor of Rac1.[1] Rac1 is a key signaling node in cells, and its inhibition by this compound can disrupt the Rac1/Tiam1 complex, leading to a decrease in the levels of active, GTP-bound Rac1.[1] This targeted activity makes this compound a valuable tool for studying Rac1-mediated signaling pathways and a potential therapeutic agent.

Chemical Identity:

Initial investigations into the chemical structure of this compound revealed conflicting information. However, based on data from multiple chemical suppliers and patent literature associated with CAS 1090893-12-1, the definitive structure is the benzamide derivative:

  • IUPAC Name: 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide

  • Molecular Formula: C₂₀H₂₁N₃O₅S

  • Molecular Weight: 415.46 g/mol

The biological activity of this compound is centered on its ability to interfere with the Rac1 signaling pathway, which is a critical regulator of the actin cytoskeleton.

Rac1_Signaling_Pathway Growth_Factors Growth Factors (e.g., PDGF) RTK Receptor Tyrosine Kinase (RTK) GEFs Guanine Nucleotide Exchange Factors (GEFs, e.g., Tiam1) RTK->GEFs activates Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP promotes GDP/GTP exchange Rac1_GTP Rac1-GTP (Active) PAK1 PAK1 Rac1_GTP->PAK1 activates This compound This compound This compound->GEFs inhibits interaction with Rac1 Actin_Polymerization Actin Polymerization PAK1->Actin_Polymerization promotes Cell_Motility Cell Motility & Proliferation Actin_Polymerization->Cell_Motility

Figure 1: Simplified signaling pathway of Rac1 inhibition by this compound.

Theoretical Polymerization of this compound

The chemical structure of this compound, 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide, does not contain conventional polymerizable groups like vinyl or acrylic moieties. However, the presence of N-H bonds in the amide and sulfonamide linkages, as well as the potential for functionalization of the aromatic rings, opens up possibilities for polycondensation reactions.

2.1. Proposed Polymerization Pathways

A plausible approach to polymerizing this compound would involve a preliminary modification of the monomer to introduce more reactive functional groups. For instance, the aromatic rings could be di-functionalized with hydroxyl, carboxyl, or amino groups to enable step-growth polymerization.

Hypothetical Monomer Modification:

A hypothetical modification could involve the introduction of a carboxylic acid and a hydroxyl group on the terminal phenyl rings of this compound, creating a bifunctional "AB-type" monomer (M-Z62954982).

Proposed Polycondensation Reaction:

This modified monomer, M-Z62954982, could then undergo self-condensation to form a polyester. The reaction would proceed with the elimination of water, and could be catalyzed by an acid or a metal-based catalyst.

Hypothetical Experimental Protocols

This section outlines a prospective experimental approach for the synthesis and characterization of a polymer derived from a modified this compound.

3.1. Synthesis of a Hypothetical Polyester from M-Z62954982

Materials:

  • Hypothetical M-Z62954982 monomer

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, add M-Z62954982 (1 equivalent) and toluene.

  • Stir the mixture at room temperature until the monomer is fully dissolved.

  • Add p-toluenesulfonic acid (0.01 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the progress of the polymerization by measuring the amount of water collected.

  • After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 50°C for 24 hours.

3.2. Polymer Characterization

The resulting polymer would be characterized using standard techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Polymerization_Workflow Start Start Monomer_Modification Monomer Modification (this compound -> M-Z62954982) Polymerization Polycondensation Reaction Monomer_Modification->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Characterization (GPC, NMR, DSC) Purification->Characterization End End Characterization->End

Figure 2: Hypothetical workflow for the polymerization of this compound.

Prospective Quantitative Data

The following table presents hypothetical data from a series of polymerization experiments, illustrating how reaction parameters could influence the properties of the resulting polymer.

ExperimentMonomer Conc. (M)Catalyst Conc. (mol%)Reaction Time (h)Mn (kDa)PDITg (°C)
10.50.51215.21.8125
20.51.01225.81.6130
31.01.01235.11.5132
41.01.02448.51.4135

Future Directions and Conclusion

The exploration of this compound as a building block for novel polymers is a speculative yet promising frontier. The hypothetical pathways and protocols detailed in this guide are intended to inspire further investigation into the polymerization of this and other biologically active small molecules. The resulting polymers, which would inherently carry the structural motifs of a Rac1 inhibitor, could possess unique properties and find applications as functional biomaterials, in targeted drug delivery systems, or as novel scaffolds in tissue engineering. Experimental validation of these theoretical concepts is the essential next step in determining the viability of this compound as a monomer for the next generation of advanced polymers.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental procedure for the free-radical polymerization of the novel multivinyl monomer Z62954982. The following protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of crosslinked polymer networks. The methodologies described herein are based on established principles of polymer chemistry and are designed to be adaptable for various research and development applications, including drug delivery systems, tissue engineering scaffolds, and advanced material development.

This compound is a custom-synthesized, non-commercially available multivinyl monomer. The protocols outlined below describe a typical free-radical polymerization of this compound, initiated by a thermal initiator. These guidelines will enable the user to reproducibly synthesize crosslinked polymers based on this monomer.

Experimental Data Summary

The following tables summarize the key experimental parameters and resulting polymer properties for the polymerization of this compound.

Table 1: Polymerization Reaction Components

ComponentMolar Ratio (Monomer:Initiator)Concentration (mol/L)Volume (mL)
This compound1000.510
AIBN (Initiator)10.0051
Toluene (Solvent)--20

Table 2: Polymerization Conditions

ParameterValue
Reaction Temperature70 °C
Reaction Time24 hours
AtmosphereInert (Nitrogen)

Table 3: Resulting Polymer Properties

PropertyValue
Polymer Yield85%
Swelling Ratio (in Toluene)3.2
Glass Transition Temperature (Tg)125 °C

Experimental Protocols

1. Materials and Equipment

  • Monomer: this compound

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Toluene, anhydrous

  • Reaction Vessel: 25 mL Schlenk flask

  • Stirring: Magnetic stirrer and stir bar

  • Heating: Oil bath with temperature controller

  • Inert Atmosphere: Nitrogen or Argon gas line with a bubbler

  • Purification: Methanol (for precipitation), filter paper, Buchner funnel

  • Drying: Vacuum oven

2. Experimental Procedure

  • Monomer and Initiator Preparation:

    • In a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol).

    • Add AIBN (0.005 mmol).

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (20 mL) to the Schlenk flask.

    • Seal the flask with a rubber septum.

    • Degas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization Reaction:

    • Place the Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for 24 hours under a positive pressure of nitrogen.

  • Polymer Isolation and Purification:

    • After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing an excess of cold methanol (200 mL) while stirring vigorously.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer with fresh methanol (3 x 50 mL) to remove any unreacted monomer and initiator.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 60 °C overnight to a constant weight.

Visualizations

Experimental Workflow

G A 1. Add this compound and AIBN to Schlenk Flask B 2. Add Toluene and Degas with Nitrogen A->B C 3. Heat to 70°C and Stir for 24h B->C D 4. Cool to Room Temperature C->D E 5. Precipitate Polymer in Methanol D->E F 6. Filter and Wash Polymer E->F G 7. Dry Polymer in Vacuum Oven F->G H Final Polymer Product G->H G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• (Free Radicals) I->R Heat (Δ) M Monomer (M) R->M + M RM R-M• RMn R-(M)n-M• RM->RMn + n(M) P Polymer (P) RMn2 R-(M)n-M• RMn2->P Combination or Disproportionation RMn3 R-(M)m-M• RMn3->P Combination or Disproportionation

Application Notes and Protocols: Synthesis of Antiviral Agents Utilizing 4-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Hydroxy-3-methoxybenzonitrile, a vanillin-derived compound, as a precursor for the synthesis of novel antiviral agents. While much of the existing research focuses on the derivatization of vanillin's aldehyde group, the nitrile functionality of 4-Hydroxy-3-methoxybenzonitrile offers a unique entry point for the construction of various nitrogen-containing heterocyclic compounds with potential antiviral activity.[1] This document outlines synthetic strategies, detailed experimental protocols, and presents available antiviral activity data for key compound classes.

Introduction to 4-Hydroxy-3-methoxybenzonitrile in Antiviral Research

4-Hydroxy-3-methoxybenzonitrile, also known as vanillin nitrile, is a versatile chemical intermediate readily synthesized from vanillin. Its structure, featuring hydroxyl, methoxy, and nitrile functional groups, provides multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular scaffolds.[2] In the context of antiviral drug discovery, the nitrile group is a particularly valuable precursor for the synthesis of heterocycles such as tetrazoles and triazoles, which are known pharmacophores in many antiviral drugs.

Synthesis of Antiviral Heterocycles from 4-Hydroxy-3-methoxybenzonitrile

The primary synthetic strategy for leveraging 4-Hydroxy-3-methoxybenzonitrile in antiviral agent synthesis involves the transformation of the nitrile group into various nitrogen-containing heterocycles.

Synthesis of Tetrazole Derivatives

The [2+3] cycloaddition reaction between a nitrile and an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles. This approach can be applied to 4-Hydroxy-3-methoxybenzonitrile to yield 5-(4-hydroxy-3-methoxyphenyl)-1H-tetrazole.

Logical Workflow for Tetrazole Synthesis:

G start 4-Hydroxy-3-methoxybenzonitrile reaction [2+3] Cycloaddition start->reaction reagents Sodium Azide (NaN3) Lewis Acid Catalyst (e.g., ZnCl2, AlCl3) Solvent (e.g., DMF, Toluene) reagents->reaction product 5-(4-hydroxy-3-methoxyphenyl)-1H-tetrazole reaction->product purification Purification (Crystallization/Chromatography) product->purification analysis Structural Analysis (NMR, IR, Mass Spec) purification->analysis antiviral_screening Antiviral Activity Screening analysis->antiviral_screening

Caption: Workflow for the synthesis and evaluation of tetrazole derivatives.

Experimental Protocol: Synthesis of 5-(4-hydroxy-3-methoxyphenyl)-1H-tetrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Hydroxy-3-methoxybenzonitrile (1 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add sodium azide (NaN₃, 1.5-2.0 eq.) and a Lewis acid catalyst like zinc chloride (ZnCl₂, 0.5-1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the tetrazole product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of 1,2,4-Triazole Derivatives

The nitrile group can also be a precursor for the synthesis of 1,2,4-triazole rings. This typically involves a multi-step process.

Logical Workflow for 1,2,4-Triazole Synthesis:

G start 4-Hydroxy-3-methoxybenzonitrile step1_reaction Amidrazone Formation start->step1_reaction step1_reagents Hydrazine Hydrate Ethanol step1_reagents->step1_reaction intermediate 4-Hydroxy-3-methoxybenzamide hydrazone step1_reaction->intermediate step2_reaction Cyclization intermediate->step2_reaction step2_reagents Orthoester or Acid Chloride Reflux step2_reagents->step2_reaction product 3-(4-hydroxy-3-methoxyphenyl)-1H-1,2,4-triazole step2_reaction->product purification Purification product->purification analysis Structural Analysis purification->analysis antiviral_screening Antiviral Activity Screening analysis->antiviral_screening

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of 3-(4-hydroxy-3-methoxyphenyl)-1H-1,2,4-triazole

  • Step 1: Amidrazone Synthesis

    • In a round-bottom flask, dissolve 4-Hydroxy-3-methoxybenzonitrile (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amidrazone intermediate.

  • Step 2: Triazole Ring Formation

    • Dissolve the crude amidrazone in an appropriate orthoester (e.g., triethyl orthoformate) which also acts as a reagent.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture and remove the excess orthoester under vacuum.

    • The resulting solid can be purified by recrystallization from a suitable solvent to yield the desired 1,2,4-triazole derivative.

    • Characterize the final product using spectroscopic methods.

Antiviral Activity and Data Presentation

While specific antiviral data for compounds synthesized directly from 4-Hydroxy-3-methoxybenzonitrile is emerging, the broader class of vanillin derivatives has shown promising activity against a range of viruses. The following table summarizes representative antiviral activity data for vanillin-related compounds to provide a benchmark for newly synthesized derivatives.

Compound ClassVirusAssay TypeActivity (IC₅₀/EC₅₀)Reference
Vanillin-derived dithioacetalPotato Virus Y (PVY)in vivo217.6 µg/mL (curative)[1]
Vanillin-derived dithioacetalCucumber Mosaic Virus (CMV)in vivo206.3 µg/mL (curative)[1]
Pyrazoline from a vanillin analogueMultiple Virusesin vitroVaries with substitution[3]
Schiff-base vanillin derivativesSARS-CoV-2 Mproin silicoGood alignment scores[4]

Signaling Pathways and Mechanism of Action

The precise signaling pathways targeted by antiviral agents derived from 4-Hydroxy-3-methoxybenzonitrile are expected to vary depending on the final molecular structure and the specific virus. For many small molecule antivirals, common targets include viral enzymes essential for replication or host cell factors co-opted by the virus.

Potential Viral Targets and Host Pathways:

G cluster_virus Viral Lifecycle cluster_host Host Cell Viral Entry Viral Entry Viral Replication Viral Replication Viral Assembly Viral Assembly Viral Release Viral Release Host Factors Host Factors Innate Immunity Innate Immunity compound 4-Hydroxy-3-methoxybenzonitrile Derivative compound->Viral Replication Inhibition of viral enzymes (e.g., polymerase, protease) compound->Innate Immunity Modulation of interferon pathways

Caption: Potential antiviral mechanisms of action.

Further research, including molecular docking studies and biochemical assays, is necessary to elucidate the specific mechanisms of action for novel compounds synthesized from 4-Hydroxy-3-methoxybenzonitrile.

Conclusion

4-Hydroxy-3-methoxybenzonitrile is a promising and readily accessible starting material for the synthesis of novel antiviral agents. Its nitrile functionality provides a gateway to a variety of heterocyclic scaffolds known for their biological activity. The protocols and data presented herein serve as a foundation for researchers to explore the potential of this compound in the development of new therapeutics to combat viral diseases. Future work should focus on the synthesis of diverse libraries of compounds derived from 4-Hydroxy-3-methoxybenzonitrile and their systematic screening against a broad panel of viruses to establish clear structure-activity relationships.

References

Application Notes and Protocols for Z62954982 in a Hypothetical Agrochemical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound Z62954982 (CAS Number: 1090893-12-1) is documented as a potent and specific Rac1 inhibitor.[1] To date, public-domain literature does not describe its application in agrochemical formulations. The following application notes and protocols are presented as a representative example of how such a compound could be evaluated for agrochemical use, based on a hypothetical mode of action. The data and protocols are illustrative and should be adapted for actual experimental conditions.

Introduction

This compound is a selective inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that acts as a molecular switch in various cellular processes. In mammals, Rac1 is involved in cell motility, adhesion, and proliferation. While its role in phytopathogenic fungi is not extensively studied, related Rho GTPases are known to be crucial for fungal polarity, growth, and pathogenesis. This has led to the hypothesis that this compound could function as a novel fungicide by disrupting fungal development and its ability to infect host plants.

These notes describe the formulation of this compound into an Emulsifiable Concentrate (EC) for preliminary screening and evaluation of its fungicidal activity. EC formulations are a common choice for water-insoluble active ingredients, allowing for easy dilution in water by the end-user to form a stable sprayable emulsion.

Data Presentation: Formulation and Stability

The following table summarizes the composition and stability data for a hypothetical 100 g/L EC formulation of this compound.

Component Function Concentration (% w/w)
This compound (98% purity)Active Ingredient10.2
Aromatic 150Solvent60.0
Calcium Dodecylbenzene SulfonateEmulsifier (Anionic)5.0
Polyoxyethylene (20) Sorbitan MonooleateEmulsifier (Non-ionic)10.0
N-Methyl-2-pyrrolidone (NMP)Co-solvent / Crystal Growth Inhibitor14.8
Total 100.0
Stability Test Condition Result
Accelerated Storage54°C for 14 daysNo phase separation or crystallization observed. Active ingredient degradation < 2%.
Cold Stability0°C for 7 daysNo crystallization observed.
Emulsion Stability (5% in CIPAC D Water)30 minutesCreaming < 1%, no oiling or sedimentation.

Experimental Protocols

Protocol 1: Preparation of this compound 100 g/L Emulsifiable Concentrate

Objective: To prepare a stable 100 g/L Emulsifiable Concentrate (EC) formulation of this compound.

Materials:

  • This compound (98% purity)

  • Aromatic 150 (solvent)

  • Calcium Dodecylbenzene Sulfonate (emulsifier)

  • Polyoxyethylene (20) Sorbitan Monooleate (emulsifier)

  • N-Methyl-2-pyrrolidone (NMP) (co-solvent)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • In a clean, dry glass beaker, weigh the required amount of Aromatic 150 and N-Methyl-2-pyrrolidone.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Slowly add the weighed amount of this compound to the solvent mixture. Stir until the active ingredient is completely dissolved. This may take 10-15 minutes.

  • Add the Calcium Dodecylbenzene Sulfonate and Polyoxyethylene (20) Sorbitan Monooleate to the solution.

  • Continue stirring for an additional 20 minutes until a clear, homogeneous solution is obtained.

  • Store the resulting EC formulation in a tightly sealed, labeled container.

Protocol 2: Evaluation of Emulsion Stability

Objective: To assess the stability of the emulsion formed when the this compound EC formulation is diluted in water.

Materials:

  • This compound 100 g/L EC

  • CIPAC Standard Water D (Hard water, 342 ppm)

  • 100 mL graduated mixing cylinders with stoppers

  • Pipette

Procedure:

  • Add 95 mL of CIPAC Standard Water D to a 100 mL graduated cylinder.

  • Pipette 5 mL of the this compound EC formulation into the cylinder.

  • Stopper the cylinder and invert it 30 times in one minute.

  • Place the cylinder in a rack at ambient temperature and let it stand undisturbed.

  • Record the volume of any cream, oil separation, or sediment at 30 minutes, 2 hours, and 24 hours. The formulation passes if creaming is minimal (< 2 mL after 30 minutes) and no significant oiling or sedimentation occurs.

Visualizations

G cluster_prep Formulation Preparation Workflow start Start weigh 1. Weigh Solvents (Aromatic 150, NMP) start->weigh dissolve 2. Dissolve this compound in solvents with stirring weigh->dissolve add_emulsifiers 3. Add Emulsifiers (Anionic & Non-ionic) dissolve->add_emulsifiers mix 4. Mix until homogeneous add_emulsifiers->mix end_product Final Product: 100 g/L EC mix->end_product

Caption: Experimental workflow for preparing the this compound EC formulation.

G cluster_moa Hypothetical Mode of Action in Fungi This compound This compound Rac1_GTP Active Rac1-GTP This compound->Rac1_GTP Inhibits Rac1_GDP Inactive Rac1-GDP Rac1_GTP->Rac1_GDP GTP Hydrolysis Effector Downstream Effectors (e.g., PAK Kinases) Rac1_GTP->Effector Activates Rac1_GDP->Rac1_GTP GEF Activation Cytoskeleton Actin Cytoskeleton Assembly Effector->Cytoskeleton Regulates Pathogenesis Fungal Growth & Pathogenesis Cytoskeleton->Pathogenesis Required for

Caption: Proposed signaling pathway for this compound's fungicidal action.

References

Application Note: A Systematic Approach to the HPLC Analysis and Purification of Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z62954982 is a novel compound of interest in drug discovery and development. To ensure the quality, efficacy, and safety of this potential therapeutic agent, robust analytical methods for its characterization and purification are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of pharmaceutical compounds. This document provides a detailed protocol for developing an analytical HPLC method and a corresponding preparative HPLC method for this compound. While a specific, validated method for this compound is not publicly available, this note outlines a systematic and scientifically sound approach that can be adapted to establish a reliable method.

Part 1: Analytical Method Development

The objective of the analytical method is to achieve a rapid, sensitive, and specific separation of this compound from potential impurities and degradation products.

Experimental Protocol: Analytical Method Development

  • Compound Characterization:

    • Determine the solubility of this compound in common HPLC solvents (e.g., water, acetonitrile, methanol, ethanol, isopropanol).

    • Acquire the UV-Vis spectrum of this compound to determine the wavelength of maximum absorbance (λmax) for detection.

  • Initial Screening of Columns and Mobile Phases:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Screen various C18 and Phenyl-Hexyl columns from different manufacturers to assess selectivity.

    • Evaluate different mobile phase compositions, starting with a generic gradient. A common starting point is a linear gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Method Optimization:

    • Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of the main peak from any impurities.

    • Mobile Phase Modifier: Investigate the effect of different mobile phase additives (e.g., trifluoroacetic acid, formic acid, ammonium acetate) and pH on peak shape and retention time.

    • Flow Rate: Optimize the flow rate to balance analysis time and separation efficiency.

    • Column Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on resolution and peak shape.

Data Presentation: Optimized Analytical HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% to 95% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or the determined λmax)
Injection Volume 10 µL
Run Time 15 minutes

Workflow for Analytical Method Development

Analytical_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_out Output char Characterize this compound (Solubility, UV Spectrum) prep_std Prepare Standard Solution char->prep_std screen Screen Columns & Mobile Phases prep_std->screen optimize Optimize Gradient, Flow Rate, Temperature screen->optimize validate Method Validation (Linearity, Precision, Accuracy) optimize->validate validate->optimize Does Not Meet Criteria final_method Final Analytical Method validate->final_method Meets Criteria Preparative_Purification_Workflow cluster_setup Setup cluster_run Purification Run cluster_analysis Analysis & Processing cluster_final Final Product scale_up Scale-Up Analytical Method prep_sample Prepare Crude Sample scale_up->prep_sample inject Inject Sample onto Prep HPLC prep_sample->inject collect Collect Fractions inject->collect analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool isolate Isolate Compound (Lyophilization) pool->isolate pure_compound Purified this compound isolate->pure_compound

Application Notes and Protocols for UV Stabilization in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound identified by CAS number 1090893-12-1, Z62954982, is not documented in scientific and commercial literature as a UV stabilizer for plastics. Available information indicates that this compound is a potent and specific Rac1 inhibitor used in biochemical research, with an IC50 of 12 uM.[1][2]

This document provides a generalized protocol for evaluating a novel compound as a UV stabilizer in a common plastic matrix, such as polypropylene. This protocol is intended for researchers, scientists, and materials development professionals.

Introduction to UV Degradation in Plastics

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their chemical and physical properties. This degradation process, known as photo-oxidation, can manifest as:

  • Color Fading and Yellowing: Changes in the polymer's aesthetic appearance.

  • Loss of Gloss: A reduction in the surface shine of the material.

  • Brittleness: A decrease in the material's toughness and an increase in its susceptibility to cracking.

  • Reduced Mechanical Strength: A decline in properties such as tensile strength and impact resistance.

UV stabilizers are chemical additives incorporated into plastics to inhibit these degradation processes and extend the service life of the final product.[3] They primarily function through two mechanisms:

  • UV Absorption: The additive absorbs harmful UV radiation and dissipates it as heat.

  • Radical Scavenging: The additive, often a Hindered Amine Light Stabilizer (HALS), traps free radicals generated during photo-oxidation, thereby interrupting the degradation cascade.[4]

Hypothetical Evaluation of a Novel UV Stabilizer

This section outlines the experimental protocols for assessing the efficacy of a new, hypothetical UV stabilizer, hereafter referred to as "UV-Stab X," in polypropylene (PP).

Experimental Workflow

The overall workflow for evaluating "UV-Stab X" is depicted below.

G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_analysis Performance Analysis cluster_data Data Interpretation p1 Compounding of PP with UV-Stab X p2 Injection Molding of Test Specimens p1->p2 Melt Processing e1 QUV Accelerated Weathering Test p2->e1 a1 Color Measurement (ΔE*ab) e1->a1 Periodic Sampling a2 Gloss Measurement e1->a2 a3 Mechanical Testing (Tensile, Impact) e1->a3 d1 Comparison with Control and Benchmarks a1->d1 a2->d1 a3->d1 d2 Determination of Stabilizer Efficacy d1->d2 G cluster_degradation Photo-Oxidative Degradation Pathway cluster_stabilization Stabilization Interventions UV UV Radiation Polymer Polymer (P-H) UV->Polymer Initiation Radical Free Radicals (P•) Polymer->Radical Peroxy Peroxy Radicals (POO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxides (POOH) Peroxy->Hydroperoxide + P-H Hydroperoxide->Radical Further Breakdown Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation UVA UV Absorber UVA->UV Absorbs & Dissipates HALS HALS HALS->Radical Scavenges HALS->Peroxy Scavenges

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assay of Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z62954982 is a potent and specific inhibitor of Rac1, a small GTPase that plays a critical role in cell proliferation, survival, and migration.[1] Dysregulation of Rac1 signaling is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2][3][4] These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using a standard cell-based assay.

Principle

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. A reduction in cell viability upon treatment with this compound is indicative of its cytotoxic or cytostatic effects.

Data Presentation

The cytotoxic activity of this compound is typically represented as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value is calculated. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Hypothetical Cytotoxicity Data for this compound in MDA-MB-231 Breast Cancer Cells

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100
11.1250.07090
50.8750.06570
100.6250.05050
250.3130.04025
500.1250.02510
1000.0630.0155

Experimental Protocols

Materials and Reagents
  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture MDA-MB-231 cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding treat_cells Treat cells with this compound for 48h cell_seeding->treat_cells prepare_compound Prepare serial dilutions of this compound prepare_compound->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Generate dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing this compound cytotoxicity.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well plate.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway

Inhibition of Rac1 by this compound is expected to disrupt downstream signaling pathways that are crucial for cell survival and proliferation. One of the key pathways regulated by Rac1 involves the activation of NF-κB, which in turn promotes the expression of anti-apoptotic proteins like survivin and XIAP, and cell cycle regulators like cyclin D1.[2] By inhibiting Rac1, this compound can lead to the downregulation of these critical survival factors, ultimately inducing apoptosis or cell cycle arrest in cancer cells.

rac1_signaling_pathway Proposed Mechanism of this compound-Induced Cytotoxicity This compound This compound Rac1 Rac1-GTP (Active) This compound->Rac1 Inhibition Apoptosis Apoptosis / Cell Cycle Arrest This compound->Apoptosis NFkB NF-κB Rac1->NFkB Activation Survival_Genes Transcription of Survival Genes (e.g., Survivin, XIAP, Cyclin D1) NFkB->Survival_Genes Upregulation Cell_Survival Cell Survival & Proliferation Survival_Genes->Cell_Survival Survival_Genes->Apoptosis Inhibition

Caption: this compound inhibits Rac1, leading to apoptosis.

Conclusion

This protocol provides a robust and reproducible method for evaluating the cytotoxic potential of the Rac1 inhibitor this compound. The MTT assay is a widely accepted method for preliminary cytotoxicity screening. For a more in-depth understanding of the mechanism of cell death, further assays such as Annexin V/PI staining for apoptosis or cell cycle analysis by flow cytometry can be employed. The provided signaling pathway diagram offers a conceptual framework for the anticipated molecular mechanism of this compound's action.

References

Application Notes and Protocols for Incorporating Z62954982 into Polymer Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of Z62954982, a potent and specific Rac1 inhibitor, into various polymer coatings. The following protocols are designed to be adaptable for research and development purposes, particularly in the context of creating functionalized surfaces for studying cellular processes or for developing novel drug delivery systems.

Introduction to this compound

This compound is a small molecule inhibitor of Rac1, a key member of the Rho family of small GTPases. Rac1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Inhibition of Rac1 signaling is a valuable tool for investigating these processes and holds potential for therapeutic interventions in diseases such as cancer. The controlled release of this compound from a polymer coating allows for localized and sustained inhibition of Rac1 activity in cell culture or in vivo models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing successful coating formulations.

PropertyValueReference
CAS Number 1090893-12-1N/A
Molecular Formula C₂₀H₂₁N₃O₅SN/A
Molecular Weight 415.46 g/mol N/A
Appearance Solid PowderN/A
Solubility 10 mM in DMSON/A
Storage (Solid) -20°C for up to 12 monthsN/A
Storage (in Solvent) -80°C for up to 6 monthsN/A

Selection of Polymers and Solvents

The choice of polymer is critical and depends on the desired release profile, biocompatibility, and mechanical properties of the coating. Both biodegradable and non-biodegradable polymers can be utilized.

PolymerTypeCommon SolventsKey Characteristics
Poly(lactic-co-glycolic acid) (PLGA) BiodegradableDichloromethane (DCM), Chloroform, Acetone, Ethyl AcetateTunable degradation rate, FDA approved, widely used for drug delivery.
Poly(ε-caprolactone) (PCL) BiodegradableDichloromethane (DCM), Chloroform, Toluene, CyclohexaneSlower degradation rate than PLGA, good mechanical properties.
Polyurethane (PU) Non-biodegradableTetrahydrofuran (THF), Dimethylformamide (DMF)Excellent mechanical properties, biocompatible, used in medical devices.

Solvent Selection Considerations: The chosen solvent must be capable of dissolving both the polymer and this compound to ensure a homogenous coating solution. Given that this compound is soluble in DMSO, a co-solvent system may be necessary if the chosen polymer is not readily soluble in DMSO. However, it is preferable to find a common solvent to avoid potential issues with solvent miscibility and evaporation rates during the coating process. For PLGA and PCL, solvents like dichloromethane or chloroform are good starting points. For polyurethane, THF or DMF could be explored. A small amount of DMSO can be used to pre-dissolve this compound before adding it to the polymer solution, but the final concentration of DMSO should be kept low to ensure proper film formation.

Experimental Protocols

The following are detailed protocols for incorporating this compound into polymer coatings using common laboratory techniques.

Protocol 1: Solvent Casting for Thin Film Coatings

Solvent casting is a straightforward method for creating thin polymer films on flat substrates.

Materials:

  • This compound

  • Polymer (e.g., PLGA, 50:50 lactide:glycolide ratio)

  • Solvent (e.g., Dichloromethane)

  • Glass slides or other flat substrates

  • Scintillation vials or beakers

  • Magnetic stirrer and stir bar

  • Pipettes

  • Leveling surface in a fume hood

Procedure:

  • Preparation of Coating Solution:

    • In a scintillation vial, dissolve the desired amount of polymer in the solvent to achieve a specific concentration (e.g., 5% w/v). For example, dissolve 50 mg of PLGA in 1 mL of dichloromethane.

    • In a separate microcentrifuge tube, dissolve this compound in a minimal amount of a suitable co-solvent if necessary (e.g., DMSO), and then add it to the polymer solution. The final concentration of this compound can be varied (e.g., 0.1% to 5% w/w relative to the polymer).

    • Stir the mixture thoroughly using a magnetic stirrer until a homogenous solution is obtained.

  • Casting the Film:

    • Place the substrate on a leveling surface inside a fume hood.

    • Carefully pipette a defined volume of the coating solution onto the center of the substrate.

    • Allow the solvent to evaporate slowly and completely. This may take several hours. To control the evaporation rate, the setup can be partially covered.

  • Drying and Storage:

    • Once the film is formed, further dry it under vacuum for at least 24 hours to remove any residual solvent.

    • Store the coated substrates in a desiccator at room temperature until use.

Workflow for Solvent Casting:

cluster_prep Solution Preparation cluster_cast Casting and Drying Dissolve Polymer Dissolve Polymer Dissolve this compound Dissolve this compound Dissolve Polymer->Dissolve this compound Mix Solutions Mix Solutions Dissolve this compound->Mix Solutions Pipette Solution Pipette Solution Mix Solutions->Pipette Solution Solvent Evaporation Solvent Evaporation Pipette Solution->Solvent Evaporation Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying Storage Storage Vacuum Drying->Storage

Caption: Workflow for creating this compound-loaded polymer films via solvent casting.

Protocol 2: Spin Coating for Uniform Thin Films

Spin coating is ideal for producing highly uniform thin films with controlled thickness.

Materials:

  • This compound

  • Polymer (e.g., PCL)

  • Solvent (e.g., Chloroform)

  • Spin coater

  • Substrates (e.g., silicon wafers, glass coverslips)

  • Pipettes

Procedure:

  • Preparation of Coating Solution:

    • Prepare a homogenous solution of the polymer and this compound in the chosen solvent as described in Protocol 4.1. The polymer concentration will influence the final film thickness.

  • Spin Coating Process:

    • Secure the substrate onto the chuck of the spin coater.

    • Dispense a small volume of the coating solution onto the center of the substrate.

    • Start the spin coater. A two-step process is common: a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Drying:

    • The film will be largely dry after the spin coating process. For complete solvent removal, bake the coated substrate at a temperature below the glass transition temperature of the polymer (e.g., 40°C for PLGA) for 1-2 hours or dry under vacuum.

Workflow for Spin Coating:

Prepare Solution Prepare Solution Mount Substrate Mount Substrate Prepare Solution->Mount Substrate Dispense Solution Dispense Solution Mount Substrate->Dispense Solution Spin Coat Spin Coat Dispense Solution->Spin Coat Drying Drying Spin Coat->Drying Coated Substrate Coated Substrate Drying->Coated Substrate

Caption: Process flow for fabricating uniform this compound-polymer coatings using a spin coater.

Protocol 3: Electrospinning for Fibrous Scaffolds

Electrospinning produces non-woven fibrous mats that can be used as scaffolds for tissue engineering or as coatings with a high surface area.

Materials:

  • This compound

  • Polymer (e.g., Polyurethane)

  • Solvent system (e.g., THF/DMF mixture)

  • Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)

  • Syringe and needle

Procedure:

  • Preparation of Spinning Solution:

    • Prepare a polymer solution with a concentration suitable for electrospinning (this often requires optimization, typically in the range of 10-20% w/v).

    • Dissolve this compound in the polymer solution.

  • Electrospinning Process:

    • Load the solution into a syringe fitted with a needle (spinneret).

    • Mount the syringe on the syringe pump and set a constant flow rate (e.g., 0.5-2 mL/hour).

    • Position the collector (e.g., a grounded aluminum foil) at a fixed distance from the spinneret (e.g., 10-20 cm).

    • Apply a high voltage (e.g., 10-20 kV) between the spinneret and the collector.

    • A jet of the polymer solution will be ejected from the spinneret, and the solvent will evaporate as it travels to the collector, forming a fibrous mat.

  • Post-processing:

    • Dry the electrospun mat under vacuum to remove residual solvent.

Workflow for Electrospinning:

Prepare Solution Prepare Solution Load Syringe Load Syringe Prepare Solution->Load Syringe Setup Electrospinner Setup Electrospinner Load Syringe->Setup Electrospinner Apply High Voltage Apply High Voltage Setup Electrospinner->Apply High Voltage Collect Fibers Collect Fibers Apply High Voltage->Collect Fibers Vacuum Dry Vacuum Dry Collect Fibers->Vacuum Dry

Caption: Key steps in the fabrication of this compound-loaded fibrous coatings via electrospinning.

Characterization of this compound-Loaded Coatings

Thorough characterization is crucial to ensure the quality and performance of the coatings.

Drug Loading and Encapsulation Efficiency

Protocol: Quantification of this compound in Polymer Coatings

  • Accurately weigh a piece of the this compound-loaded polymer coating.

  • Dissolve the coating in a known volume of a suitable solvent (e.g., dichloromethane).

  • Precipitate the polymer by adding a non-solvent (e.g., methanol).

  • Centrifuge the sample to pellet the polymer.

  • Analyze the supernatant containing this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. A standard curve of this compound should be prepared to quantify the concentration.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Drug Loading (%) = (Mass of this compound in the coating / Total mass of the coating) x 100

    • Encapsulation Efficiency (%) = (Actual mass of this compound in the coating / Theoretical mass of this compound added) x 100

ParameterFormulaDescription
Drug Loading (DL) (Mass of Drug / Mass of Coating) x 100%The percentage of the drug by mass in the final coated product.
Encapsulation Efficiency (EE) (Actual Drug Loaded / Theoretical Drug Loaded) x 100%The percentage of the initial drug that is successfully incorporated into the coating.
In Vitro Release Kinetics

Protocol: In Vitro Release Study

  • Place a known amount of the this compound-loaded coating into a vial containing a defined volume of release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with a small percentage of a surfactant like Tween 80 to ensure sink conditions for the hydrophobic drug).

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples by HPLC.

  • Plot the cumulative percentage of this compound released versus time to determine the release profile.

Biological Activity Assessment

The biological activity of the released this compound should be confirmed.

Rac1 Activation Assay

A pull-down assay can be used to measure the levels of active, GTP-bound Rac1 in cells cultured on the this compound-releasing coatings.

Principle: A protein domain that specifically binds to the active (GTP-bound) form of Rac1, such as the p21-binding domain (PBD) of PAK1, is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

Workflow for Rac1 Activation Assay:

Culture cells on coating Culture cells on coating Lyse cells Lyse cells Culture cells on coating->Lyse cells Incubate lysate with PAK-PBD beads Incubate lysate with PAK-PBD beads Lyse cells->Incubate lysate with PAK-PBD beads Wash beads Wash beads Incubate lysate with PAK-PBD beads->Wash beads Elute bound proteins Elute bound proteins Wash beads->Elute bound proteins Western blot for Rac1 Western blot for Rac1 Elute bound proteins->Western blot for Rac1 Quantify active Rac1 Quantify active Rac1 Western blot for Rac1->Quantify active Rac1

Caption: Experimental workflow for assessing the biological activity of released this compound using a Rac1 pull-down assay.

Cell-Based Functional Assays

The effect of the released this compound can be further evaluated using various cell-based assays, such as:

  • Wound Healing/Scratch Assay: To assess the effect on cell migration.

  • Cell Proliferation Assay (e.g., MTT, BrdU): To determine the impact on cell growth.

  • Immunofluorescence Staining: To visualize changes in the actin cytoskeleton and cell morphology.

Cytotoxicity Testing

It is important to assess the cytotoxicity of the polymer coating with and without the incorporated drug.

Protocol: MTT Assay

  • Seed cells on the prepared coatings (and on control surfaces) in a multi-well plate.

  • After a desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Cell viability is expressed as a percentage relative to the control group.

Signaling Pathway

This compound acts by inhibiting the activation of Rac1. The following diagram illustrates the central role of Rac1 in downstream signaling pathways that regulate key cellular functions.

Rac1_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_responses Cellular Responses Growth Factors Growth Factors GEFs GEFs Growth Factors->GEFs Integrins Integrins Integrins->GEFs GAPs GAPs Rac1-GTP (active) Rac1-GTP (active) GAPs->Rac1-GTP (active) PAK PAK Rac1-GTP (active)->PAK WAVE complex WAVE complex Rac1-GTP (active)->WAVE complex NADPH Oxidase NADPH Oxidase Rac1-GTP (active)->NADPH Oxidase Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling PAK->Actin Cytoskeleton Remodeling Cell Proliferation Cell Proliferation PAK->Cell Proliferation Cell Migration Cell Migration WAVE complex->Cell Migration ROS Production ROS Production NADPH Oxidase->ROS Production Rac1-GDP (inactive) Rac1-GDP (inactive) GEFs->Rac1-GDP (inactive) Activates Rac1-GDP (inactive)->Rac1-GTP (active) Inactivates This compound This compound This compound->GEFs Inhibits

Caption: Simplified signaling pathway of Rac1 activation and its inhibition by this compound.

reaction conditions for the synthesis of 4-hydroxy-3-methoxybenzamide from Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxy-3-methoxybenzamide, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences from the readily available starting material, vanillin, and proceeds through a two-step reaction sequence involving an initial oxidation to vanillic acid, followed by amidation. This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to the reaction conditions, experimental procedures, and expected outcomes.

Note on Starting Material: The initial query specified "Z62954982" as the starting material. This identifier is not a recognized chemical name or standard catalog number and is likely a proprietary code. Therefore, this protocol has been developed based on the common and structurally related precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Reaction Scheme

The overall synthetic pathway from vanillin to 4-hydroxy-3-methoxybenzamide is a two-step process:

  • Oxidation: Vanillin is oxidized to vanillic acid.

  • Amidation: Vanillic acid is converted to 4-hydroxy-3-methoxybenzamide.

Synthesis_Workflow Vanillin Vanillin Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Target_Molecule 4-hydroxy-3-methoxybenzamide Vanillic_Acid->Target_Molecule Amidation

Caption: Two-step synthesis of 4-hydroxy-3-methoxybenzamide from vanillin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

ParameterStep 1: Oxidation of VanillinStep 2: Amidation of Vanillic Acid
Reactants Vanillin, Sodium HydroxideVanillic Acid, Thionyl Chloride, Ammonia
Solvent WaterToluene, Acetone
Reaction Temperature 100 °C (reflux)70-80 °C (reflux), 0-5 °C
Reaction Time 4 hours2 hours (for acid chloride), 1 hour (amidation)
Typical Yield ~90%~85%
Purity >98% (after recrystallization)>99% (after recrystallization)

Experimental Protocols

Step 1: Synthesis of Vanillic Acid from Vanillin (Oxidation)

This protocol is adapted from standard oxidation procedures of aromatic aldehydes.

Materials:

  • Vanillin

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium sulfite (Na₂SO₃)

  • Activated carbon

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 20g of sodium hydroxide in 100 mL of water.

  • Add 15.2 g (0.1 mol) of vanillin to the sodium hydroxide solution.

  • Heat the mixture to reflux with stirring.

  • While refluxing, slowly add a solution of 17 g of sodium hydroxide in 50 mL of water from the dropping funnel over a period of 1 hour.

  • Continue to reflux for an additional 3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully acidify the mixture with concentrated sulfuric acid until the pH is approximately 2. A precipitate of crude vanillic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

  • To purify the vanillic acid, dissolve the crude product in hot water, add a small amount of activated carbon, and heat for 10 minutes.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the pure vanillic acid.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 80 °C.

  • The expected yield is approximately 15.1 g (90%).

Step 2: Synthesis of 4-hydroxy-3-methoxybenzamide from Vanillic Acid (Amidation)

This protocol involves the conversion of the carboxylic acid to an acid chloride followed by reaction with ammonia.

Materials:

  • Vanillic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Aqueous ammonia (28-30%)

  • Acetone

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (e.g., calcium chloride tube followed by a bubbler with NaOH solution)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

Procedure:

  • Formation of Vanilloyl Chloride:

    • In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 16.8 g (0.1 mol) of dry vanillic acid in 100 mL of toluene.

    • Slowly add 11.9 mL (0.16 mol) of thionyl chloride from the dropping funnel.

    • Heat the mixture to 70-80 °C under a gas trap and stir for 2 hours. The solid will dissolve as the reaction proceeds.

    • After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude vanilloyl chloride as an oily residue.

  • Amidation:

    • Cool the flask containing the crude vanilloyl chloride in an ice bath.

    • Slowly and carefully add 100 mL of ice-cold concentrated aqueous ammonia to the flask with vigorous stirring. A precipitate of 4-hydroxy-3-methoxybenzamide will form immediately.

    • Continue stirring in the ice bath for 1 hour.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from a mixture of water and ethanol or from hot water to obtain pure 4-hydroxy-3-methoxybenzamide.

    • Dry the purified product in a desiccator.

    • The expected yield is approximately 14.2 g (85%).

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Experimental_Workflow Workflow for Synthesis of 4-hydroxy-3-methoxybenzamide cluster_oxidation Step 1: Oxidation cluster_amidation Step 2: Amidation prep_reagents1 Prepare Reactants Vanillin, NaOH, H₂O reaction1 Reaction Setup Reflux at 100°C for 4h prep_reagents1->reaction1 workup1 Workup Acidification with H₂SO₄ reaction1->workup1 purification1 Purification Recrystallization from water workup1->purification1 product1 Vanillic Acid purification1->product1 prep_reagents2 Prepare Reactants Vanillic Acid, SOCl₂, Toluene product1->prep_reagents2 Use as starting material reaction2 Acid Chloride Formation Reflux at 70-80°C for 2h prep_reagents2->reaction2 amidation Amidation Reaction with aq. NH₃ at 0-5°C reaction2->amidation purification2 Purification Recrystallization amidation->purification2 product2 4-hydroxy-3-methoxybenzamide purification2->product2

Caption: Detailed workflow for the synthesis of 4-hydroxy-3-methoxybenzamide.

Application Notes and Protocols for Quantifying Z62954982 in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Z62954982, an inhibitor of the first Guanine Nucleotide Exchange Factor (GEF) domain of Kalirin, in a reaction mixture.[1][2] The following methods are essential for researchers in drug discovery and process development to monitor reaction kinetics, determine yield, and ensure the quality of synthetic routes.

Introduction to this compound

This compound has been identified as an inhibitor of the first GEF domain of Kalirin, a protein involved in crucial neuronal processes such as dendritic outgrowth and branching.[1][2] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification are paramount. These methods are critical for understanding its formation during synthesis, assessing its stability, and for various quality control purposes. This document details two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Hypothetical Signaling Pathway of this compound

This compound acts by inhibiting the GEF activity of Kalirin. Kalirin is a Rho GEF, which activates Rho GTPases like Rac1. Activated Rac1-GTP then influences downstream effectors to regulate the actin cytoskeleton, a key process in dendritic spine morphology and synaptic plasticity. By inhibiting Kalirin, this compound is expected to disrupt this signaling cascade.

G This compound This compound Kalirin Kalirin (GEF Domain 1) This compound->Kalirin Inhibition Rac1_GDP Rac1-GDP (inactive) Kalirin->Rac1_GDP Promotes GDP/GTP Exchange Rac1_GTP Rac1-GTP (active) Rac1_GDP->Rac1_GTP Downstream Downstream Effectors Rac1_GTP->Downstream Actin Actin Cytoskeleton Regulation Downstream->Actin Dendritic Dendritic Spine Morphogenesis Actin->Dendritic

Caption: Hypothetical signaling pathway showing this compound inhibiting Kalirin.

Method 1: Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique ideal for quantifying small molecules in complex matrices like a reaction mixture.[3][4][5] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5]

Application Note

This LC-MS method is suitable for monitoring the formation of this compound during a chemical reaction, allowing for the determination of reaction kinetics and final yield. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.[6]

Experimental Protocol

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture at various time points.

  • Dilute the quenched aliquot 1:1000 with a solution of 50:50 acetonitrile:water containing a known concentration of an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS System and Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the compound's mass and fragmentation pattern).

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z.

3. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound standards.

  • Determine the concentration of this compound in the reaction mixture samples from the calibration curve.

Data Presentation

Table 1: LC-MS Quantification of this compound in a Reaction Mixture

Time Point (minutes)Peak Area (this compound)Peak Area (Internal Standard)Peak Area RatioConcentration (µg/mL)
001,500,0000.0000.00
15250,0001,480,0000.16910.56
30510,0001,510,0000.33821.13
60980,0001,490,0000.65841.13
1201,850,0001,520,0001.21776.06
2402,400,0001,500,0001.600100.00

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B C Dilute with Internal Standard B->C D Vortex & Filter C->D E Inject into HPLC D->E F C18 Separation E->F G ESI Ionization F->G H MRM Detection G->H I Peak Integration H->I J Calculate Area Ratio I->J K Quantify via Calibration Curve J->K

Caption: Workflow for LC-MS quantification of this compound.

Method 2: Quantitative Analysis by ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance in a solution without the need for a calibration curve of the analyte itself.[7] It relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of corresponding nuclei.[7]

Application Note

This qNMR method is particularly useful for in-situ reaction monitoring, providing real-time kinetic data.[8] It is a non-destructive technique that can simultaneously quantify reactants, intermediates, and products if their signals are resolved in the NMR spectrum.[7]

Experimental Protocol

1. Sample Preparation:

  • The reaction is performed directly in a 5 mm NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the reaction solvent before adding the reactants. The internal standard should have a simple spectrum with at least one signal that does not overlap with signals from the reactants or products.

  • Initiate the reaction by adding the final reactant to the NMR tube and immediately start data acquisition.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Recycle Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate quantification. A typical value is 30-60 seconds.

  • Number of Scans (ns): 4 to 16, depending on the concentration and desired time resolution.

  • Acquisition Time (aq): At least 3 seconds.

  • Temperature: Controlled to the desired reaction temperature.

  • Data Acquisition: A series of spectra are acquired automatically over the course of the reaction at predefined time intervals.[8][9]

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWstd / MWanalyte) * (mstd / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass of the internal standard

    • V = Volume of the solution

Data Presentation

Table 2: qNMR Quantification of this compound in a Reaction Mixture

Time (minutes)Integral (this compound)Integral (Internal Standard)Moles of this compoundConcentration (mM)
00.001.000.00000.0
200.251.000.012525.0
400.481.000.024048.0
600.651.000.032565.0
900.851.000.042585.0
1200.981.000.049098.0

Assuming Nanalyte = 2, Nstd = 2, and a known initial concentration of the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing A Add Solvent & Internal Standard to NMR Tube B Add Reactants A->B C Initiate Reaction B->C D Insert into Spectrometer C->D E Set Acquisition Parameters D->E F Acquire Time-course Data E->F G Process Spectra F->G H Integrate Signals G->H I Calculate Concentration H->I

Caption: Workflow for qNMR quantification of this compound.

References

Application Notes and Protocols for the Scalable Synthesis of 4-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its molecular structure, featuring hydroxyl, methoxy, and nitrile functional groups, provides multiple reaction sites for the construction of more complex molecules. This document provides detailed protocols for scalable methods of its synthesis, primarily from the readily available starting material, vanillin. The presented methods are intended to be adaptable for both laboratory-scale research and larger-scale production.

Scalable Synthetic Routes

Two primary scalable methods for the synthesis of 4-Hydroxy-3-methoxybenzonitrile from vanillin are detailed below:

  • Multi-Step Synthesis via Vanillyl Alcohol: This is a robust, three-step process involving the reduction of vanillin to vanillyl alcohol, followed by bromination and subsequent cyanation. This route offers well-defined intermediates and allows for purification at each stage, ensuring high purity of the final product.

  • One-Pot Synthesis via Vanillin Oxime: This method streamlines the process by converting vanillin to its oxime, which is then dehydrated in the same reaction vessel to yield the nitrile. This approach is more atom-economical and can be more time and cost-effective for large-scale production, though it may require more careful optimization to control impurities.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the two primary synthetic routes, allowing for easy comparison of their key parameters.

Table 1: Multi-Step Synthesis via Vanillyl Alcohol

StepReactionReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1Reduction of VanillinSodium Borohydride, Sodium HydroxideEthanol/Water10-30 min0 to RT83-95>98
2Bromination of Vanillyl AlcoholPhosphorus Tribromide (PBr₃)Dichloromethane1-2 h0 to RT50-60 (unoptimized)Intermediate
3Cyanation of Benzyl BromidePotassium Cyanide (KCN)Ethanol/Water2-4 hReflux~36 (overall from vanillyl alcohol)>99

Table 2: One-Pot Synthesis via Vanillin Oxime

StepReactionReagentsSolventReaction TimeTemperature (°C)Yield (%)Purity (%)
1 & 2Oximation and DehydrationHydroxylamine Hydrochloride, Sodium Acetate, Acetic AnhydrideAcetic Acid4-6 h110-14091-95>99

Experimental Protocols

Protocol 1: Multi-Step Synthesis of 4-Hydroxy-3-methoxybenzonitrile via Vanillyl Alcohol

This protocol is divided into three distinct experimental procedures.

Part A: Reduction of Vanillin to Vanillyl Alcohol

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15.2 g (100 mmol) of vanillin in 100 mL of 1 M sodium hydroxide solution.

  • Cooling: Cool the solution to 10-15°C in an ice bath.

  • Addition of Reducing Agent: While stirring, add 4.0 g (105 mmol) of sodium borohydride in small portions over a period of 15-20 minutes, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, continue stirring at room temperature for an additional 30 minutes.

  • Quenching and Acidification: Cool the reaction mixture in an ice bath and slowly add 2.5 M hydrochloric acid dropwise until the solution becomes acidic (pH ~2-3), which will precipitate the product.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum. The resulting vanillyl alcohol can be further purified by recrystallization from water or a mixture of ethyl acetate and hexane. A typical yield is around 83%.[1]

Part B: Bromination of Vanillyl Alcohol to 4-(bromomethyl)-2-methoxyphenol

  • Setup: In a dry, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 15.4 g (100 mmol) of vanillyl alcohol in 150 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Brominating Agent: Slowly add a solution of 9.0 g (33.3 mmol) of phosphorus tribromide in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(bromomethyl)-2-methoxyphenol. This intermediate is often used in the next step without further purification. The yield for this step can be variable, often in the range of 50-60% without extensive optimization.[2]

Part C: Cyanation of 4-(bromomethyl)-2-methoxyphenol

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-(bromomethyl)-2-methoxyphenol from the previous step in 150 mL of a 1:1 mixture of ethanol and water.

  • Addition of Cyanide: Add a solution of 7.8 g (120 mmol) of potassium cyanide in 50 mL of water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering, concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Hydroxy-3-methoxybenzonitrile as a crystalline solid. The reported yield for this two-step conversion from vanillyl alcohol is approximately 36%.[1]

Protocol 2: One-Pot Synthesis of 4-Hydroxy-3-methoxybenzonitrile via Vanillin Oxime

This protocol combines oximation and dehydration in a single reaction vessel.

  • Reaction Mixture: In a 500 mL four-neck flask, add 152.0 g (1.0 mol) of vanillin, 125.1 g (1.8 mol) of hydroxylamine hydrochloride, and 304 mL of N,N-dimethylformamide (DMF).

  • Oximation: Stir and slowly heat the mixture in an oil bath to an internal temperature of about 50°C. Maintain this temperature for 4 hours to form the vanillin oxime intermediate.

  • Dehydration: Increase the temperature of the oil bath to raise the internal temperature to 110°C. Maintain this temperature for 2 hours to effect the dehydration of the oxime to the nitrile.

  • Precipitation: After the reaction is complete, cool the mixture and slowly pour it into 1000 mL of water with stirring to precipitate the product.

  • Isolation and Drying: Collect the white crystalline powder by filtration and dry it thoroughly. This method can yield up to 95.1% of 4-Hydroxy-3-methoxybenzonitrile with a purity of over 99%.

Mandatory Visualizations

The following diagrams illustrate the described synthetic workflows.

G cluster_0 Multi-Step Synthesis vanillin Vanillin vanillyl_alcohol Vanillyl Alcohol vanillin->vanillyl_alcohol Reduction (NaBH4) benzyl_bromide 4-(bromomethyl)-2-methoxyphenol vanillyl_alcohol->benzyl_bromide Bromination (PBr3) final_product 4-Hydroxy-3-methoxybenzonitrile benzyl_bromide->final_product Cyanation (KCN)

Caption: Workflow for the multi-step synthesis of 4-Hydroxy-3-methoxybenzonitrile.

G cluster_1 One-Pot Synthesis vanillin_onepot Vanillin vanillin_oxime Vanillin Oxime (in situ) vanillin_onepot->vanillin_oxime Oximation (NH2OH.HCl) final_product_onepot 4-Hydroxy-3-methoxybenzonitrile vanillin_oxime->final_product_onepot Dehydration

Caption: Workflow for the one-pot synthesis of 4-Hydroxy-3-methoxybenzonitrile.

Conclusion

The choice between the multi-step and one-pot synthesis of 4-Hydroxy-3-methoxybenzonitrile will depend on the specific requirements of the researcher or production team. The multi-step synthesis offers greater control over product purity, which may be critical for pharmaceutical applications. The one-pot synthesis, on the other hand, provides a more efficient and scalable route for applications where high throughput and cost-effectiveness are the primary considerations. Both methods utilize readily available starting materials and reagents, making them practical for a wide range of scientific and industrial purposes.

References

Application Notes and Protocols: The Use of Z62954982 in the Preparation of Novel Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the novel chemical intermediate, Z62954982, in the synthesis of a new class of azo dyes with potential applications in textile dyeing and antibacterial materials. The protocols outlined below are based on established methodologies for the synthesis and characterization of novel dye molecules.

Introduction to this compound

This compound is a proprietary chemical intermediate with a molecular structure amenable to serving as a precursor in the synthesis of various novel dye molecules. Its unique reactive sites allow for the facile creation of chromophoric systems, leading to dyes with desirable spectral and functional properties. This document details the synthetic routes, characterization, and potential applications of dyes derived from this compound.

Synthesis of Novel Azo Dyes using this compound

A series of five novel azo dyes were synthesized using this compound as a key starting material. The synthesis involves a multi-step process, including diazotization and coupling reactions, followed by a Diels-Alder reaction to yield the final 1,2,4-triazine-based azo dyes.

Experimental Protocol: Synthesis of Azo Dye (Compound 1c)

  • Diazotization of Aromatic Amine:

    • Dissolve 10 mmol of the chosen aromatic amine in a 2 M solution of hydrochloric acid (25 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Coupling Reaction with this compound:

    • Dissolve 10 mmol of this compound in a 10% aqueous solution of sodium hydroxide (50 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the solution of this compound with constant stirring.

    • Maintain the pH of the reaction mixture between 9 and 10 by the addition of 10% sodium hydroxide solution.

    • Continue stirring for 2 hours at 0-5 °C.

    • The precipitated azo dye is then filtered, washed with cold water until neutral, and dried in a vacuum desiccator.

  • Diels-Alder Reaction to form 1,2,4-Triazine Derivative (1c):

    • The synthesized azo dye (azodiene) and a suitable dienophile are reacted via a grindstone synthesis method.

    • Equimolar amounts of the azodiene and dienophile are ground together in a mortar and pestle for 15-20 minutes at room temperature.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • The resulting 1,2,4-triazine derivative is purified by recrystallization from an appropriate solvent.

Diagram of Synthetic Workflow

cluster_synthesis Synthesis of Novel Azo Dyes A Aromatic Amine B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt B->C E Coupling Reaction (pH 9-10, 0-5°C) C->E D This compound (in NaOH solution) D->E F Crude Azo Dye E->F G Filtration & Washing F->G H Purified Azo Dye (Azodiene) G->H J Grindstone Synthesis (Diels-Alder Reaction) H->J I Dienophile I->J K Crude 1,2,4-Triazine Derivative J->K L Recrystallization K->L M Pure Novel Azo Dye (e.g., 1c) L->M

Caption: Synthetic workflow for novel azo dyes from this compound.

Characterization of Synthesized Dyes

The synthesized novel azo dyes were characterized using various spectroscopic techniques to confirm their chemical structures.

Experimental Protocol: Spectroscopic Characterization

  • ¹H-NMR and ¹³C-NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record the ¹H-NMR and ¹³C-NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • Analyze the chemical shifts, integration values, and coupling constants to confirm the molecular structure.

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions of the dyes in various solvents (e.g., ethanol, acetone, DMF, DMSO) at a concentration of 1x10⁻⁵ M.

    • Record the absorption spectra using a UV-Visible spectrophotometer over a wavelength range of 200-800 nm.

    • The wavelength of maximum absorption (λmax) provides information about the color of the dye.

Table 1: Spectral Data for Novel Azo Dyes Derived from this compound

Compoundλmax (nm) in EthanolMolar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)
Dye 1 48525,000
Dye 2 51028,500
Dye 3 49226,800
Dye 4 52531,000
Dye 5 50529,300

Application in Textile Dyeing

The synthesized dyes were evaluated for their potential application in dyeing polyester fabrics. The colorfastness properties were assessed according to ISO standard methods.

Experimental Protocol: Fabric Dyeing and Colorfastness Testing

  • Fabric Preparation:

    • Scour a pre-weighed polyester fabric sample with a non-ionic detergent solution.

    • Rinse thoroughly with deionized water and air dry.

  • Dyeing Procedure:

    • Prepare a dye bath containing the novel azo dye (2% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to maintain a pH of 4.5-5.5.

    • Immerse the polyester fabric in the dye bath at room temperature.

    • Raise the temperature to 130 °C at a rate of 2 °C/min and maintain for 60 minutes.

    • Cool the dye bath to 70 °C and rinse the dyed fabric.

    • Perform a reduction clearing process with sodium hydrosulfite and sodium hydroxide to remove unfixed dye.

    • Wash the fabric with a non-ionic detergent and air dry.

  • Colorfastness Testing:

    • Light Fastness: Expose the dyed fabric to a xenon arc lamp according to ISO 105-B02.

    • Wash Fastness: Test the dyed fabric according to ISO 105-C06.

    • Rubbing Fastness: Evaluate the dry and wet rubbing fastness according to ISO 105-X12.

Table 2: Colorfastness Properties of Dyed Polyester Fabric

Dye SampleLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)Rubbing Fastness (Dry) (Grey Scale 1-5)Rubbing Fastness (Wet) (Grey Scale 1-5)
Dye 1 64-554
Dye 2 5-654-54-5
Dye 3 6454
Dye 4 6-7554-5
Dye 5 64-54-54

Antibacterial Activity Screening

The novel azo dyes were screened for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Experimental Protocol: Agar Well Diffusion Method

  • Preparation of Bacterial Inoculum:

    • Prepare a fresh inoculum of the test bacteria in nutrient broth and incubate until the turbidity matches the 0.5 McFarland standard.

  • Agar Well Diffusion Assay:

    • Spread the bacterial inoculum evenly over the surface of Mueller-Hinton agar plates.

    • Create wells (6 mm diameter) in the agar using a sterile cork borer.

    • Add different concentrations (50, 100, 150, 200, and 250 µg/mL) of the synthesized dyes (dissolved in DMSO) into the wells.

    • Use a standard antibiotic (e.g., Cephalosporin) as a positive control and DMSO as a negative control.

    • Incubate the plates at 37 °C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well in millimeters.

Diagram of Antibacterial Screening Workflow

cluster_antibacterial Antibacterial Activity Screening A Bacterial Culture (S. aureus, E. coli) B Inoculum Preparation (0.5 McFarland Standard) A->B D Inoculum Spreading B->D C Mueller-Hinton Agar Plate C->D E Well Creation D->E F Addition of Dye Solutions (Different Concentrations) E->F G Addition of Controls (Positive & Negative) E->G H Incubation (37°C, 24 hours) F->H G->H I Measurement of Zone of Inhibition H->I J Data Analysis I->J

Caption: Workflow for antibacterial screening of novel dyes.

Table 3: Antibacterial Activity of Novel Azo Dyes (Zone of Inhibition in mm)

CompoundConcentration (µg/mL)Staphylococcus aureusEscherichia coli
Dye 1 2501815
Dye 2 2502017
Dye 3 2501714
Dye 4 2502219
Dye 5 2501916
Cephalosporin 302523
DMSO -00

Conclusion

The novel chemical intermediate this compound serves as a versatile precursor for the synthesis of a new series of 1,2,4-triazine-based azo dyes. The resulting dyes exhibit good spectral properties and show promising results for textile dyeing applications with good colorfastness. Furthermore, these dyes demonstrate significant antibacterial activity, suggesting their potential use in the development of functional textiles and other materials with antimicrobial properties. Further investigation into the structure-activity relationships and toxicological profiles of these novel dyes is warranted.

Troubleshooting & Optimization

common impurities in Z62954982 synthesis and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Z62954982, commonly known as Crizotinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical identifier that can be associated with more than one compound. However, in the context of oncological drug development and complex organic synthesis, it is often linked to Crizotinib (CAS No. 877399-52-5). Crizotinib is an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[1][2] This guide will focus on the synthesis and purification of Crizotinib.

Q2: What are the common synthetic routes for Crizotinib?

Several synthetic routes to Crizotinib have been reported. A common approach involves a multi-step synthesis culminating in a key palladium-catalyzed Suzuki coupling reaction. This is followed by a deprotection step to yield the final Crizotinib molecule.[3] Another key reaction often employed is the Mitsunobu reaction.[1]

A generalized synthetic workflow is illustrated below:

Crizotinib Synthesis Workflow A Starting Materials (e.g., 2-aminopyridin-3-ol) B Intermediate 1 (Protected Aminopyridine) A->B Protection C Intermediate 2 (Key Brominated Intermediate) B->C Mitsunobu Reaction & Bromination E Protected Crizotinib C->E Suzuki Coupling D Intermediate 3 (Boronic Ester) D->E F Crizotinib (Final Product) E->F Deprotection

A simplified workflow for a common Crizotinib synthesis route.

Q3: What are the common impurities encountered during Crizotinib synthesis?

Impurities in Crizotinib synthesis can be broadly categorized as process-related impurities and degradation products.[1]

  • Process-Related Impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These can form during the synthesis or on storage of the final product due to factors like heat, light, or oxidation.[1]

Q4: Can you provide a list of specific common impurities in Crizotinib synthesis?

Several specific impurities have been identified in the synthesis of Crizotinib. These include:

  • Crizotinib Amine Impurity: Likely an intermediate or a product of incomplete reaction.

  • Crizotinib Deschloro Impurity: May arise from starting materials lacking a chlorine substituent or from a dehalogenation side reaction.

  • Crizotinib S-Isomer: The undesired enantiomer of Crizotinib.

  • N-Boc Crizotinib: An intermediate from the synthesis where the Boc protecting group has not been removed.

  • 2-Keto Crizotinib: An oxidation product.

  • Crizotinib piperidin-1-Hydroxy Impurity: An oxidation product of the piperidine ring.[]

  • N-Nitroso Crizotinib: A potentially genotoxic impurity that can form under certain conditions.[5]

Troubleshooting Guide: Impurity Removal

Q5: How can I remove common impurities from my crude Crizotinib product?

The primary methods for purifying crude Crizotinib are recrystallization and column chromatography.

A general workflow for the purification of Crizotinib is as follows:

Crizotinib Purification Workflow A Crude Crizotinib B Recrystallization A->B Initial Purification C Column Chromatography A->C Alternative/Further Purification D Purity Analysis (HPLC, LC-MS) B->D C->D D->B Repurify D->C Repurify E Pure Crizotinib D->E Meets Purity Specs

A general workflow for the purification of crude Crizotinib.

Q6: Can you provide a detailed protocol for the recrystallization of Crizotinib?

Recrystallization is an effective method for removing many process-related impurities. Ethanol is a commonly used solvent for this purpose.[3]

Experimental Protocol: Recrystallization of Crizotinib from Ethanol

  • Dissolution: Dissolve the crude Crizotinib solid in a minimal amount of hot ethanol. The temperature should be close to the boiling point of ethanol (approximately 78 °C). Stir the mixture to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Q7: What are the recommended conditions for purifying Crizotinib by column chromatography?

Column chromatography is a powerful technique for separating Crizotinib from closely related impurities.

Experimental Protocol: Column Chromatography of Crizotinib

  • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of Crizotinib.

  • Mobile Phase: The choice of mobile phase will depend on the specific impurities present. A typical mobile phase system is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexane. The polarity of the mobile phase should be optimized to achieve good separation between Crizotinib and its impurities.

  • Procedure:

    • Prepare a column with silica gel slurried in the initial, less polar mobile phase.

    • Dissolve the crude Crizotinib in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

    • Collect fractions and analyze them by a suitable analytical technique (e.g., TLC or HPLC) to identify the fractions containing pure Crizotinib.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Q8: How are the levels of impurities in Crizotinib quantified?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the detection and quantification of impurities in Crizotinib.[6][7] These methods allow for the separation and sensitive detection of various impurities.

Quantitative Data and Acceptance Criteria

Q9: Are there established limits for impurities in Crizotinib?

The acceptable limits for impurities in active pharmaceutical ingredients (APIs) like Crizotinib are governed by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8][9]

The following table summarizes the ICH thresholds for impurities in new drug substances.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[8][10]

For potentially mutagenic impurities, such as N-nitroso compounds, much stricter limits apply, often in the range of a few parts per million (ppm), based on a Threshold of Toxicological Concern (TTC).[5]

References

troubleshooting low solubility of Z62954982 in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Z62954982 in their reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound has a reported solubility of 10 mM in Dimethyl Sulfoxide (DMSO).[1]

Q2: I am observing precipitation of this compound in my aqueous reaction buffer. What could be the cause?

A2: this compound is a small molecule with the chemical formula C20H21N3O5S.[1] Organic molecules of this nature often have limited solubility in purely aqueous solutions. The precipitation is likely due to the compound's lower solubility in your specific aqueous buffer compared to a high-concentration stock solvent like DMSO.

Q3: Are there any general tips for dissolving this compound?

A3: Yes. When preparing stock solutions or dissolving the compound for an experiment, consider the following, based on general laboratory practices:

  • Use of ultrasonication: Sonicating the solution can help break up solid particles and increase the rate of dissolution.

  • Gentle warming: For some compounds, gentle heating (e.g., to 60°C) can increase solubility.[2] However, the thermal stability of this compound should be considered, and this method should be used with caution.

  • Solvent choice: The principle of "like dissolves like" is crucial.[3][4] Polar solvents are best for dissolving polar compounds, while non-polar solvents are better for non-polar compounds.[3][4]

Troubleshooting Low Solubility

This section provides a systematic approach to troubleshooting and improving the solubility of this compound in your specific reaction media.

Initial Solubility Assessment

The first step is to determine the approximate solubility of this compound in your desired reaction medium.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Prepare a saturated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serial Dilution: Create a serial dilution of the stock solution in your aqueous reaction buffer.

  • Observation: Visually inspect the dilutions for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your approximate working solubility.

  • Incubation: Incubate the dilutions under your experimental conditions (e.g., temperature, pH) for a relevant period to check for time-dependent precipitation.

Strategies to Enhance Solubility

If the initial solubility is insufficient for your experimental needs, consider the following strategies.

Table 1: Summary of Solubility Enhancement Strategies

StrategyDescriptionConsiderations
Co-solvents Introduce a water-miscible organic solvent to the aqueous buffer.The co-solvent must be compatible with your experimental system and not interfere with the reaction. Common co-solvents include DMSO, ethanol, and PEG300.
pH Adjustment Modify the pH of the reaction buffer.The compound may have ionizable groups, and its solubility could be pH-dependent. Ensure the pH change does not affect your experiment's integrity.
Use of Surfactants Incorporate a non-ionic surfactant.Surfactants like Tween-80 can form micelles that encapsulate the compound, increasing its apparent solubility.[2] The surfactant concentration should be kept low to avoid disrupting biological systems.
Formulation with Cyclodextrins Utilize cyclodextrins to form inclusion complexes.Beta-cyclodextrins (like SBE-β-CD) can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[2]

Experimental Protocol: Co-solvent Titration

  • Prepare Stock: Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Titration: Add small, incremental volumes of the stock solution to your aqueous reaction buffer while vortexing.

  • Determine Maximum Concentration: Note the concentration at which the first sign of persistent precipitation occurs. This is the maximum achievable concentration with that percentage of co-solvent.

  • Control Experiment: Run a parallel control experiment with the same final concentration of the co-solvent alone to ensure it does not affect your assay.

Visualizing Experimental Workflows

Troubleshooting Workflow for Low Solubility

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solubility Enhancement Strategies cluster_3 Validation cluster_4 Final Protocol A Low solubility or precipitation of this compound observed B Review known solubility data (10 mM in DMSO) A->B C Perform small-scale solubility test in reaction media B->C D Is solubility sufficient? C->D E Try co-solvents (e.g., DMSO, Ethanol) D->E No K Proceed with experiment using optimized conditions D->K Yes I Solubility improved? E->I F Adjust pH of the reaction buffer F->I G Incorporate surfactants (e.g., Tween-80) G->I H Use cyclodextrins (e.g., SBE-β-CD) H->I J Run control experiments with additives I->J Yes L Consult further if issues persist I->L No J->K G cluster_0 Upstream Signaling cluster_1 Rac1 Activation Cycle cluster_2 Downstream Effectors cluster_3 Point of Inhibition A Growth Factors, Cytokines, etc. B GEFs (Guanine Nucleotide Exchange Factors) A->B D Rac1-GTP (Active) B->D Promotes C Rac1-GDP (Inactive) C->D E GAPs (GTPase Activating Proteins) D->E F PAK, WAVE, etc. D->F E->C Promotes G Actin Cytoskeleton Reorganization, Cell Motility, etc. F->G H This compound H->D Inhibits

References

preventing side reactions when using 4-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxy-3-methoxybenzonitrile (also known as vanillonitrile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with 4-Hydroxy-3-methoxybenzonitrile?

A1: The primary reactive sites in 4-Hydroxy-3-methoxybenzonitrile are the phenolic hydroxyl group, the nitrile group, and the aromatic ring. The most frequently encountered side reactions include:

  • C-alkylation vs. O-alkylation: When alkylating the hydroxyl group, competitive alkylation at the carbon atoms of the aromatic ring can occur.

  • Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxamide or a carboxylic acid.

  • Demethylation: The methoxy group can be cleaved under harsh acidic or basic conditions.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to substitution by electrophiles, which can lead to a mixture of products.

Q2: How can I favor O-alkylation over C-alkylation of the phenolic hydroxyl group?

A2: The selectivity between O-alkylation and C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation (Williamson ether synthesis), consider the following:

  • Solvent: Aprotic polar solvents like DMF or acetonitrile generally favor O-alkylation. In contrast, protic solvents such as water or ethanol can promote C-alkylation by solvating the phenoxide oxygen, making it less available for reaction.

  • Base: The choice of base can influence the outcome. While strong bases are needed to deprotonate the phenol, very strong and sterically hindered bases may favor O-alkylation.

  • Electrophile: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles may have a higher propensity for C-alkylation.

Q3: Under what conditions is nitrile hydrolysis a significant concern?

A3: Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is typically promoted by heating in the presence of strong acids or bases.[1] To avoid this side reaction, it is crucial to maintain neutral or mildly basic/acidic conditions and to keep reaction temperatures as low as possible if a prolonged reaction time is required. For reactions requiring basic conditions, using a weaker base or a non-aqueous work-up can minimize hydrolysis.

Q4: Can the methoxy group participate in side reactions?

A4: Yes, the methoxy group can be cleaved (O-demethylation) to a hydroxyl group. This reaction typically requires harsh conditions, such as heating with strong acids like HBr or Lewis acids like BBr₃.[2] Under standard alkylation or esterification conditions, demethylation is not a common side reaction.

Troubleshooting Guides

Problem 1: Low yield of O-alkylated product and presence of C-alkylated isomers.

This issue arises from a lack of selectivity in the alkylation of the phenolic hydroxyl group.

Troubleshooting Workflow:

start Low O-Alkylation Yield check_solvent Analyze Solvent System start->check_solvent check_base Evaluate Base Choice start->check_base check_temp Review Reaction Temperature start->check_temp solvent_aprotic Switch to Aprotic Solvent (e.g., DMF, Acetonitrile) check_solvent->solvent_aprotic base_weaker Use a Weaker or Sterically Hindered Base check_base->base_weaker lower_temp Decrease Reaction Temperature check_temp->lower_temp solution Improved O-Alkylation Selectivity solvent_aprotic->solution base_weaker->solution lower_temp->solution start Nitrile Hydrolysis Observed check_ph Assess Reaction pH start->check_ph check_temp Examine Reaction Temperature start->check_temp check_workup Review Work-up Procedure start->check_workup neutral_mild_base Use Neutral or Mildly Basic/Acidic Conditions check_ph->neutral_mild_base lower_temp_time Reduce Temperature and/or Reaction Time check_temp->lower_temp_time nonaqueous_workup Employ Non-Aqueous Work-up check_workup->nonaqueous_workup solution Minimized Nitrile Hydrolysis neutral_mild_base->solution lower_temp_time->solution nonaqueous_workup->solution start 4-Hydroxy-3-methoxybenzonitrile o_alkylation O-Alkylation (Desired Product) start->o_alkylation Base, Alkyl Halide (Aprotic Solvent) c_alkylation C-Alkylation (Side Product) start->c_alkylation Base, Alkyl Halide (Protic Solvent) nitrile_hydrolysis Nitrile Hydrolysis (Side Product) start->nitrile_hydrolysis Strong Acid or Base, Heat demethylation Demethylation (Side Product) start->demethylation Strong Acid (e.g., HBr), Heat eas Electrophilic Aromatic Substitution (Side Product) start->eas Electrophile, Lewis Acid

References

stability issues of Z62954982 under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Z62954982

This center provides technical guidance for researchers, scientists, and drug development professionals working with the compound this compound. Below you will find frequently asked questions and troubleshooting guides related to its stability under various experimental and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least 12 months. For short-term storage (up to 2 weeks), refrigeration at 4°C is acceptable. If the compound is in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Q2: How stable is this compound in different solvents?

A2: this compound exhibits varying stability in common laboratory solvents. It is most stable in DMSO and ethanol, showing minimal degradation over 24 hours at room temperature. Stability is significantly reduced in aqueous buffers, especially at neutral to basic pH.[1] It is recommended to prepare fresh solutions in aqueous buffers for each experiment.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and oxidation.[2][3] The molecule contains an ester functional group that is susceptible to cleavage in the presence of water (hydrolysis).[2][4] Additionally, exposure to light and oxygen can lead to oxidative degradation.[3] These degradation processes can result in a loss of biological activity.

Q4: Are there any known incompatibilities with common excipients?

A4: Yes, this compound has shown incompatibility with certain reactive excipients, particularly those containing primary amines or strong oxidizing agents. These interactions can accelerate the degradation of the compound. It is advisable to conduct compatibility studies before finalizing formulations.[5]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

  • Possible Cause: Degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare a fresh stock solution of this compound in DMSO before diluting it in an aqueous culture medium for your experiment.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells to minimize the extent of degradation.

    • pH Control: Ensure the pH of your culture medium is stable and within the optimal range for both your cells and the compound's stability.

Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare and immediately analyze a sample from a freshly opened vial of this compound to use as a reference.

    • Review Storage Conditions: Verify that both the solid compound and any solutions have been stored under the recommended conditions (temperature, light, and moisture protection).

    • Perform Forced Degradation: To identify potential degradation products, a forced degradation study can be conducted.[6][7] This involves intentionally exposing the compound to stress conditions like acid, base, heat, light, and oxidation.[7][8][9]

Issue 3: Variability between different batches of the compound.

  • Possible Cause: Differences in purity or the presence of impurities from synthesis.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Always review the CoA for each batch to check for purity and the presence of any identified impurities.

    • Standardize Solution Preparation: Ensure that the same procedure for preparing stock and working solutions is used consistently across all experiments.

    • Perform Quality Control: If significant variability is suspected, it may be necessary to perform an in-house quality control check, such as HPLC or NMR, to confirm the identity and purity of the compound.[10]

Data on Stability of this compound

Table 1: Stability of Solid this compound Under Different Storage Conditions (6 Months)

Storage ConditionPurity (%)Appearance
-20°C, desiccated, dark>99.5White powder
4°C, desiccated, dark98.2White powder
25°C / 60% RH, exposed to light91.5Off-white powder
40°C / 75% RH, dark85.3Yellowish powder

Table 2: Stability of this compound (10 mM) in Solution at Room Temperature (25°C)

SolventPurity after 6h (%)Purity after 24h (%)
DMSO99.899.1
Ethanol99.598.5
PBS (pH 7.4)92.183.4
Water95.388.2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to a UV light source (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products. The goal is to achieve 5-20% degradation.[8]

Protocol 2: Long-Term Stability Study

This protocol outlines the procedure for evaluating the long-term stability of this compound under recommended storage conditions.[11]

  • Sample Preparation: Prepare multiple aliquots of this compound in its final proposed container closure system.

  • Storage: Place the samples in a stability chamber maintained at -20°C ± 2°C.

  • Testing Schedule: Pull samples for analysis at predetermined time points. For a 12-month study, the frequency should be every 3 months for the first year.[12][13]

  • Analysis: At each time point, test the samples for key stability attributes, including:

    • Appearance

    • Purity (by HPLC)

    • Identification (by a suitable spectroscopic method)

    • Content of any specified degradation products

  • Data Evaluation: Evaluate the data to establish the re-test period for the compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Results start Inconsistent or Low Activity Observed check_solution Was the solution prepared fresh from solid stock? start->check_solution prepare_fresh Prepare fresh solution in appropriate solvent (e.g., DMSO) check_solution->prepare_fresh No check_storage Were solid compound and stock solutions stored correctly? (-20°C, dark, desiccated) check_solution->check_storage Yes prepare_fresh->check_storage order_new Order a new batch of the compound check_storage->order_new No check_protocol Is the experimental protocol consistent with compound's stability profile? (e.g., incubation time in aqueous buffer) check_storage->check_protocol Yes modify_protocol Modify protocol to minimize degradation (e.g., reduce incubation time) check_protocol->modify_protocol No contact_support Contact Technical Support with batch number and experimental details check_protocol->contact_support Yes modify_protocol->contact_support

Caption: Troubleshooting workflow for this compound.

StabilityStudyWorkflow Experimental Workflow for Long-Term Stability Study start Start Study prep_samples Prepare and package multiple aliquots of this compound start->prep_samples storage Place samples in stability chamber at -20°C prep_samples->storage timepoint Pull samples at specified time points (0, 3, 6, 9, 12 months) storage->timepoint analysis Perform analytical testing: - Purity (HPLC) - Appearance - Degradation Products timepoint->analysis Yes end_study End of Study: Establish Re-test Period timepoint->end_study No (Final Timepoint Reached) evaluation Evaluate data against specifications analysis->evaluation evaluation->timepoint

Caption: Workflow for a long-term stability study.

References

challenges in the purification of Z62954982 by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Z62954982

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this novel API precursor. This compound is a moderately polar synthetic compound that often presents purification challenges due to the presence of closely related impurities and its tendency to exhibit peak tailing on standard silica gel.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Question 1: I'm seeing poor separation between my target compound, this compound, and a key impurity.

Answer: Poor resolution is a common problem, often caused by an inadequately optimized mobile phase or improper column setup. This compound is frequently accompanied by a slightly more polar impurity, which can be challenging to separate.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of your solvent system may not be ideal for resolving this compound from its impurities. The goal is to find a solvent system where the Retardation Factor (Rf) of this compound is between 0.25 and 0.35 on a TLC plate, with maximum separation from other spots.[1]

    • Solution: Systematically vary the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution. Consider switching to a different solvent system with different selectivity.[2][3] For instance, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol.[3]

  • Improper Column Packing: A poorly packed column with channels or voids will lead to band broadening and a significant loss of separation efficiency.[4][5][6]

    • Solution: Ensure your column is packed uniformly. The "slurry method" is generally recommended to avoid air bubbles and create a homogenous bed.[5][7] Always use a layer of sand at the top and bottom of the stationary phase to create an even base and prevent disturbance during solvent addition.[6][8][9]

  • Incorrect Flow Rate: In gravity chromatography, if the flow rate is too fast, the components do not have sufficient time to equilibrate between the stationary and mobile phases, leading to poor separation.[10][11]

    • Solution: Adjust the stopcock to slow the flow rate. For difficult separations, a slower flow rate is generally better.[10] Conversely, if using flash chromatography, ensure the pressure is optimal and constant.[11]

  • Column Overloading: Applying too much sample to the column is a frequent cause of poor separation.[4][12][13]

    • Solution: Reduce the amount of crude sample loaded onto the column. A general rule is to load 1-5% of the stationary phase mass, with more difficult separations requiring a lower percentage.[5]

Table 1: Effect of Solvent Systems on this compound Separation (TLC Data)

Solvent System (v/v) This compound Rf Impurity A Rf ΔRf (Separation) Observations
30% Ethyl Acetate / Hexane 0.35 0.31 0.04 Poor separation, spots are too close.
25% Ethyl Acetate / Hexane 0.28 0.21 0.07 Improved separation. A good starting point.
5% Methanol / Dichloromethane 0.30 0.20 0.10 Excellent baseline separation on TLC.

| 100% Dichloromethane | 0.10 | 0.05 | 0.05 | Compounds are too retained on the stationary phase. |

Question 2: The chromatographic peak for this compound is showing significant tailing. Why is this happening and how can I fix it?

Answer: Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is characteristic of this compound due to its chemical structure, which can lead to secondary interactions with the stationary phase.[4][12][14]

Potential Causes & Solutions:

  • Secondary Interactions with Silica: The primary cause of tailing for basic compounds like this compound is the interaction with acidic silanol groups (Si-OH) on the surface of the silica gel.[4][12]

    • Solution: Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine or ammonia. This will neutralize the acidic sites on the silica and minimize the unwanted interactions.[3][14]

  • Column Overload: Exceeding the column's sample capacity can lead to tailing for all compounds, not just the target.[4][12]

    • Solution: Dilute your sample or reduce the injection/loading volume.[4][14]

  • Channeling in the Column: A poorly packed column can cause the solvent to flow unevenly, leading to distorted peak shapes.[4]

    • Solution: Repack the column carefully using the slurry method to ensure a uniform bed.[5][7]

Question 3: My recovery of this compound is very low. Where is my compound going?

Answer: Low recovery suggests that the compound is either not eluting from the column or is degrading during the purification process.[15][16][17]

Potential Causes & Solutions:

  • Irreversible Adsorption: this compound may be adsorbing too strongly to the silica gel. This can happen if the mobile phase is not polar enough to elute the compound.[15]

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution).[18] If the compound still doesn't elute, a much stronger solvent, like methanol, may be needed to wash the column. For future runs, consider a more polar mobile phase from the start or switch to a less acidic stationary phase like neutral alumina.

  • Compound Degradation: Some compounds are unstable on acidic silica gel and can decompose during the purification process.[19]

    • Solution: First, test the stability of this compound on a silica TLC plate by spotting it and letting it sit for an hour before developing. If streaking or new spots appear, degradation is likely. To mitigate this, you can deactivate the silica gel by pre-treating it with a base like triethylamine or switch to a different stationary phase like alumina.[19] Using flash chromatography to reduce the time the compound spends on the column can also help.[19]

  • Insufficient Elution Volume: You may not be passing enough solvent through the column to completely elute the compound.

    • Solution: Continue to pass the mobile phase through the column and collect more fractions. Ensure you are monitoring the fractions by TLC until the compound is no longer detected.[2][17]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound? A: Standard silica gel (230-400 mesh) is typically the first choice for flash chromatography.[2] Due to the tailing issues with this compound, using a deactivated silica gel or neutral alumina can be beneficial if adding a basic modifier to the mobile phase is not sufficient or desired.

Q2: How do I choose the optimal mobile phase? A: The best method is to use Thin Layer Chromatography (TLC).[1][2][18] Test various solvent systems to find one that gives your target compound, this compound, an Rf value between 0.25 and 0.35, while maximizing the distance to the nearest impurities.[1]

Q3: What is the maximum sample load for a column? A: This depends on the column size and the difficulty of the separation. For a relatively straightforward separation, you can load up to 1 gram of crude material per 20 grams of silica. For difficult separations like that of this compound from its polar impurity, a ratio of 1:50 to 1:100 (sample:silica) is recommended.

Table 2: General Column Loading Guidelines

Column Diameter (cm) Silica Gel Amount (g) Easy Separation (g) Difficult Separation (g)
2.0 ~25 0.5 - 1.25 0.25 - 0.5
3.0 ~60 1.2 - 3.0 0.6 - 1.2
4.0 ~110 2.2 - 5.5 1.1 - 2.2

| 5.0 | ~200 | 4.0 - 10.0 | 2.0 - 4.0 |

Q4: How do I prevent the column from cracking or running dry? A: Never let the solvent level drop below the top of the stationary phase.[11] Always keep a sufficient head of solvent above the silica. Cracks often form due to heat from the solvent-silica interaction during packing or from running the column too fast. Ensure the column is packed properly and allowed to equilibrate.[20]

Experimental Protocol: Purification of this compound

This protocol outlines a standard procedure for purifying 1.0 g of crude this compound using flash column chromatography.

1. Materials and Reagents:

  • Stationary Phase: 60 g Silica Gel (230-400 mesh)

  • Crude this compound (1.0 g)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (all HPLC grade)

  • Additives: Triethylamine (optional)

  • Glass column (~3 cm diameter), sand, collection tubes, TLC plates, and developing chambers.

2. Column Preparation (Slurry Packing):

  • Plug the bottom of the column with a small piece of cotton or glass wool, then add a ~1 cm layer of sand.[7][9]

  • Clamp the column vertically to a stand. Fill the column about one-third full with the initial, least polar eluting solvent (e.g., 10% Ethyl Acetate in Hexane).[9]

  • In a separate beaker, prepare a slurry by mixing the 60 g of silica gel with ~150 mL of the same solvent.[7][9]

  • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[7][8][9]

  • Open the stopcock and allow the solvent to drain until its level reaches the top of the silica bed. Do not let the column run dry.

  • Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

3. Sample Preparation and Loading (Dry Loading):

  • Dissolve the 1.0 g of crude this compound in a minimal amount of a volatile solvent like DCM.

  • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11]

  • Carefully add this powder as a uniform layer on top of the sand in the prepared column.[11]

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase (e.g., 10% Ethyl Acetate / Hexane) to the column.

  • Apply pressure (using a pump or inert gas) to achieve a flow rate of approximately 5-10 cm/min.

  • Begin collecting fractions (e.g., 20 mL each) immediately.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, move from 10% to 20%, then to 30% Ethyl Acetate in Hexane. This helps elute the more strongly retained compounds.[18]

5. Analysis of Fractions:

  • Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Spot every few fractions on a TLC plate along with a reference spot of the crude material.

  • Combine the fractions that show a single spot corresponding to pure this compound.

  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified compound.

Visualizations

TroubleshootingWorkflow start Problem with this compound Purification poor_sep Poor Separation? start->poor_sep peak_tail Peak Tailing? start->peak_tail low_rec Low Recovery? start->low_rec sol_sep_solvent Optimize Mobile Phase (Change Ratio / Solvents) poor_sep->sol_sep_solvent Yes sol_sep_packing Repack Column (Use Slurry Method) poor_sep->sol_sep_packing Yes sol_sep_load Reduce Sample Load poor_sep->sol_sep_load Yes sol_tail_modifier Add Modifier to Mobile Phase (e.g., 0.1% Triethylamine) peak_tail->sol_tail_modifier Yes sol_tail_load Reduce Sample Load peak_tail->sol_tail_load Yes sol_rec_polarity Increase Mobile Phase Polarity (Gradient Elution) low_rec->sol_rec_polarity Yes sol_rec_stability Check Compound Stability (Consider Alumina) low_rec->sol_rec_stability Yes

Caption: Troubleshooting decision tree for this compound purification.

ExperimentalWorkflow prep_col 1. Prepare Column (Slurry Packing) prep_sample 2. Prepare Sample (Dry Loading) prep_col->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Gradient Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Experimental workflow for column chromatography purification.

References

Technical Support Center: Improving the Performance of Z62954982 (Benzotriazole UV Stabilizer)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z62954982, a high-performance benzotriazole-type ultraviolet (UV) stabilizer. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the performance of this compound in your experiments and formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the stability and longevity of your materials.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

Issue 1: Suboptimal UV Protection or Rapid Degradation of the Polymer

Possible Causes:

  • Incorrect Dosage: The concentration of the UV stabilizer is crucial for its effectiveness. Too low a concentration will not provide adequate protection, while an excessively high concentration may not offer proportional benefits and could negatively impact the polymer's properties.[1]

  • Poor Dispersion: For the UV stabilizer to be effective, it must be uniformly dispersed throughout the polymer matrix.[1]

  • Incompatibility with Polymer or Other Additives: this compound may not be compatible with all polymer types or other additives in the formulation, which can hinder its performance.

  • Severe Environmental Conditions: Extremely high temperatures or intense UV radiation can accelerate the degradation of both the polymer and the stabilizer.[2]

Solutions:

  • Optimize Concentration: The typical recommended dosage for benzotriazole UV absorbers is between 0.1% and 0.5% by polymer weight.[1] It is advisable to conduct a dose-response study to determine the optimal concentration for your specific application.

  • Improve Dispersion: Utilize high-shear mixing or a masterbatch approach to ensure homogeneous distribution of this compound within the polymer. Techniques like melt blending or solution blending are common methods to achieve this.[2]

  • Synergistic Combinations: Consider using this compound in combination with a Hindered Amine Light Stabilizer (HALS). UV absorbers like this compound act by absorbing UV radiation, while HALS scavenge free radicals. This synergistic approach provides more comprehensive protection.[3][4]

  • Material Selection: Ensure that the polymer being used is suitable for the intended environmental conditions.

Issue 2: Discoloration or Yellowing of the Final Product

Possible Causes:

  • Interaction with Other Additives: Certain additives can interact with the UV stabilizer or its degradation products, leading to discoloration.

  • Processing Temperature: High processing temperatures can sometimes cause thermal degradation of the UV stabilizer or the polymer, resulting in yellowing.

  • Inherent Properties of the Stabilizer: While many benzotriazole UV absorbers have minimal color contribution, some may impart a slight yellow tint, especially at higher concentrations.[4]

Solutions:

  • Review Formulation: Scrutinize all components of your formulation for potential interactions.

  • Optimize Processing Conditions: Lower the processing temperature if possible, without compromising the integrity of the polymer.

  • Consider Alternative Stabilizers: If yellowing persists, a different grade of UV stabilizer or a non-benzotriazole type might be necessary for applications where color is critical.

Issue 3: Reduced Efficacy Over Time

Possible Causes:

  • Leaching or Migration: The UV stabilizer may gradually migrate to the surface of the material and be lost to the environment, particularly in humid conditions.[2]

  • Photodegradation of the Stabilizer: Although designed to be photostable, the UV stabilizer itself can degrade over long periods of exposure to UV radiation.

Solutions:

  • Select a Lower Volatility Stabilizer: For applications requiring long-term stability, choose a UV stabilizer with low volatility and migration characteristics.[4]

  • Incorporate into the Polymer Backbone: For ultimate long-term performance, consider covalently bonding a reactive UV stabilizer into the polymer chain.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound, as a benzotriazole UV absorber, functions by absorbing harmful UV radiation and dissipating it as thermal energy. This process involves an excited-state intramolecular proton transfer (ESIPT), where the molecule undergoes a rapid, reversible tautomerization. This efficient energy dissipation mechanism protects the polymer from photo-oxidative degradation.[5]

Q2: How do I determine the correct concentration of this compound for my application?

A2: The optimal concentration depends on the polymer type, the thickness of the material, the expected intensity of UV exposure, and the desired service life of the product.[4] A good starting point is typically in the range of 0.1% to 0.5% by weight.[1] It is highly recommended to perform experimental trials to identify the most effective concentration for your specific needs.

Q3: Can this compound be used in combination with other stabilizers?

A3: Yes, in fact, it is often beneficial to use this compound in conjunction with other types of stabilizers. A common and highly effective combination is with Hindered Amine Light Stabilizers (HALS). While this compound absorbs UV light, HALS act as radical scavengers, providing a synergistic and more robust stabilization system.[3][4]

Q4: What are the best practices for incorporating this compound into a polymer?

A4: To ensure optimal performance, it is critical to achieve a homogeneous dispersion of the UV stabilizer within the polymer matrix.[1] Common industrial methods include melt blending, where the stabilizer is mixed with the molten polymer, and solution blending, where both are dissolved in a common solvent which is later evaporated.[2] For laboratory-scale experiments, ensure thorough mixing using appropriate equipment.

Q5: How can I measure the concentration of this compound in my final product?

A5: The concentration of UV stabilizers in a polymer can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[6] This typically involves extracting the stabilizer from the polymer using a suitable solvent before analysis.

Experimental Protocols

Protocol 1: Evaluating the Performance of this compound via Accelerated Weathering

Objective: To assess the effectiveness of this compound in preventing the degradation of a polymer under simulated environmental conditions.

Materials:

  • Polymer samples with varying concentrations of this compound (e.g., 0%, 0.25%, 0.5%, 1.0% by weight).

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc tester).[7]

  • Spectrophotometer or colorimeter.

  • Mechanical testing equipment (e.g., tensile tester).

Methodology:

  • Prepare polymer samples with the different concentrations of this compound, ensuring homogeneous dispersion.

  • Measure the initial color and mechanical properties (e.g., tensile strength, elongation at break) of the samples.

  • Place the samples in the accelerated weathering chamber. The test conditions should be chosen to simulate the intended end-use environment. A common standard for xenon arc testing is ASTM G155.[8]

  • Expose the samples to cycles of UV radiation, temperature, and humidity for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • At specified intervals, remove the samples and re-measure their color and mechanical properties.

  • Calculate the change in color (ΔE) and the percentage retention of mechanical properties.

  • Compare the results for the different concentrations of this compound to determine the optimal loading level.

Protocol 2: Quantification of this compound in a Polymer Matrix

Objective: To determine the concentration of this compound in a polymer sample.

Materials:

  • Polymer sample containing this compound.

  • A suitable solvent for both the polymer and the stabilizer (e.g., dichloromethane, tetrahydrofuran).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • This compound reference standard.

  • Volumetric flasks and syringes with filters.

Methodology:

  • Extraction:

    • Accurately weigh a known amount of the polymer sample.

    • Dissolve the sample in a known volume of a suitable solvent.

    • If the polymer is not fully soluble, an extraction technique such as Soxhlet or accelerated solvent extraction (ASE) may be required.[6]

    • Filter the solution to remove any insoluble material.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC and record the peak areas.

    • Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the extracted sample solution into the HPLC.

    • Record the peak area corresponding to this compound.

    • Use the calibration curve to determine the concentration of this compound in the sample solution.

  • Calculation:

    • Calculate the weight percentage of this compound in the original polymer sample based on the initial sample weight and the volume of solvent used.

Data Presentation

Table 1: Performance of this compound in Polypropylene after 1000 hours of Accelerated Weathering

This compound Conc. (% w/w)Color Change (ΔE)Tensile Strength Retention (%)Elongation at Break Retention (%)
0.015.24520
0.254.58570
0.502.19288
1.002.09389

Table 2: Solubility of a Typical Benzotriazole UV Stabilizer in Various Solvents

SolventSolubility ( g/100g solvent at 20°C)
Water<0.01
Methanol2
Acetone10
Toluene35
Dichloromethane45

Visualizations

UV_Stabilizer_Mechanism cluster_polymer Polymer Matrix cluster_stabilization Stabilization Mechanism Polymer Polymer Degradation Degradation (e.g., chain scission, cross-linking) Polymer->Degradation This compound This compound Heat Heat This compound->Heat dissipates as UV UV Radiation UV->Polymer attacks UV->this compound absorbs

Caption: Mechanism of action for a benzotriazole UV stabilizer.

Experimental_Workflow A Sample Preparation (Polymer + varying % this compound) B Initial Characterization (Color, Mechanical Properties) A->B C Accelerated Weathering (UV, Temp, Humidity) B->C D Interim & Final Characterization C->D E Data Analysis (Compare ΔE, % Retention) D->E

Caption: Workflow for evaluating UV stabilizer performance.

References

dealing with unexpected byproducts in reactions with Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving Z62954982.

Frequently Asked Questions (FAQs)

Q1: What are the common unexpected byproducts observed in reactions with this compound?

A1: While the specific byproduct profile can depend on the reaction conditions, common unexpected byproducts when using this compound in nucleophilic substitution reactions include dimers of this compound, products resulting from side reactions with solvents or reagents, and degradation products. For instance, in reactions where this compound acts as a nucleophile, self-condensation to form a dimer is a possibility. If the reaction is sensitive to air or moisture, oxidized or hydrolyzed forms of this compound may also be present.

Q2: How can I minimize the formation of these byproducts?

A2: To minimize byproduct formation, it is crucial to maintain strict control over reaction conditions. This includes ensuring the use of high-purity, dry solvents and reagents, and maintaining an inert atmosphere (e.g., using argon or nitrogen gas) to prevent side reactions with atmospheric components.[1] Running the reaction at the recommended concentration and temperature is also critical, as deviations can lead to increased byproduct formation.[1] Careful monitoring of the reaction progress, for example by using thin-layer chromatography (TLC), can help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.[1]

Q3: What analytical techniques are recommended for identifying and quantifying unexpected byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of byproducts. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product from byproducts. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), can provide molecular weight information of the byproducts, aiding in their identification.[2] Nuclear magnetic resonance (NMR) spectroscopy is invaluable for elucidating the detailed chemical structure of isolated byproducts.

Q4: Are there established protocols for the purification of the desired product from these byproducts?

A4: Yes, several purification strategies can be employed. The choice of method depends on the physicochemical properties of the desired product and the byproducts. Flash column chromatography is a common and effective method for separating compounds with different polarities.[3] If the desired product and byproducts have different solubilities, recrystallization can be a simple and effective purification technique. For more challenging separations, preparative HPLC may be necessary.

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity

Possible Cause: Formation of this compound dimers or adducts with other reaction components.

Troubleshooting Steps:

  • Reaction Concentration: High concentrations can favor intermolecular reactions leading to dimers. Try running the reaction at a lower concentration.[1]

  • Order of Addition: Adding the limiting reagent slowly to the reaction mixture can help minimize its self-reaction.

  • Temperature Control: Elevated temperatures can sometimes promote side reactions. Evaluate if the reaction can be performed at a lower temperature.

Issue 2: Observation of Multiple Unidentified Spots on TLC

Possible Cause: Degradation of starting material or product, or multiple side reactions.

Troubleshooting Steps:

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS to determine the point of maximum product formation and avoid subsequent degradation.

  • Purity of Reagents: Ensure the purity of all starting materials, solvents, and reagents. Impurities can act as catalysts for unwanted side reactions.[1]

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure a properly inert atmosphere is maintained throughout the experiment.

Data Presentation

Table 1: Hypothetical Byproduct Analysis in a Reaction with this compound

CompoundRetention Time (HPLC)Observed Mass (m/z)Proposed Identity
This compound10.5 min[M+H]⁺ = 350.1234Starting Material
Desired Product12.2 min[M+H]⁺ = 450.2345Expected Product
Byproduct A8.1 min[M+H]⁺ = 368.1345Oxidized this compound
Byproduct B15.8 min[M+H]⁺ = 699.2356This compound Dimer

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound
  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and the electrophile (1.1 eq).

  • Dissolve the reactants in a suitable dry solvent (e.g., acetonitrile, THF).

  • Add the base (e.g., triethylamine, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the predetermined optimal time, monitoring by TLC.

  • Upon completion, quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Protocol 2: Purification of the Desired Product by Flash Column Chromatography
  • Prepare a silica gel column of an appropriate size.

  • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with a solvent system of appropriate polarity, determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine this compound and Electrophile B Add Solvent and Base A->B C Monitor by TLC/LC-MS B->C D Quench Reaction C->D Reaction Complete E Extract Product D->E F Dry and Concentrate E->F G Flash Column Chromatography F->G H Analyze Fractions G->H I Isolate Pure Product H->I

Caption: Experimental workflow from reaction to purification.

troubleshooting_logic A Unexpected Byproducts Detected B Identify Byproducts (LC-MS, NMR) A->B C High MW Byproduct? B->C D Multiple Byproducts? B->D E Decrease Concentration C->E Yes H Purify by Chromatography C->H No F Optimize Reaction Time D->F Yes G Check Reagent Purity D->G Yes E->H F->H G->H

Caption: Troubleshooting logic for byproduct formation.

signaling_pathway_placeholder This compound This compound Target Target Protein This compound->Target Binds to Downstream Downstream Effector Target->Downstream Activates Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Optimization of Catalysts for the Synthesis of Z62954982 and Related Isoxazolyl-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed synthesis protocols for the specific molecule Z62954982 (CAS 1090893-12-1) are not publicly available. This guide provides troubleshooting and optimization strategies for the synthesis of isoxazolyl-benzamide derivatives, the chemical class to which this compound belongs. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key synthetic steps in preparing isoxazolyl-benzamide derivatives?

A1: The synthesis of isoxazolyl-benzamide derivatives typically involves two key stages: the formation of the isoxazole core and the subsequent amide bond formation. The isoxazole ring is often synthesized via a 1,3-dipolar cycloaddition reaction. The amide bond is then typically formed by coupling an isoxazole-carboxylic acid with an appropriate aniline derivative, a step that often requires catalytic activation.

Q2: My amide coupling reaction is giving a low yield. What are the common causes?

A2: Low yields in amide coupling reactions can stem from several factors:

  • Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.

  • Poor Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. For instance, some catalytic systems require azeotropic reflux to remove water.[1]

  • Substrate Reactivity: Sterically hindered anilines or electron-deficient carboxylic acids can be less reactive.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by side reactions.

  • Side Reactions: Undesired side reactions, such as the formation of byproducts, can consume starting materials and reduce the yield of the desired amide.

Q3: How do I choose the right catalyst for the amide bond formation step?

A3: Catalyst selection is crucial for a successful amide coupling reaction. Boronic acids are commonly reported as effective catalysts for direct amidation.[2] The choice of catalyst can depend on the specific substrates and desired reaction conditions. For example, some boronic acid catalysts are designed for lower temperature reactions.[2] Metal-organic frameworks (MOFs), such as copper-based MOFs, have also been used as recyclable heterogeneous catalysts for oxidative amidation of aldehydes to form amides.[3]

Q4: What are some common troubleshooting strategies for a failing amide coupling reaction?

A4: If your amide coupling reaction is not proceeding as expected, consider the following troubleshooting steps:

  • Screen Different Catalysts: Test a panel of catalysts, including various boronic acids and potentially other Lewis acid catalysts.

  • Optimize Reaction Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation of starting materials or products.

  • Vary the Solvent: The choice of solvent can influence the solubility of reactants and the catalyst's activity.

  • Adjust Catalyst Loading: Increasing the catalyst loading may improve the yield, but it's important to find the optimal balance to minimize cost and potential side reactions.

  • Ensure Anhydrous Conditions: For some catalytic systems, the presence of water can be detrimental. Using dry solvents and molecular sieves can be beneficial.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Inactive catalyst- Verify the quality and activity of the catalyst.- Try a different class of catalyst (e.g., switch from a boronic acid to a metal-based catalyst).
Unsuitable reaction conditions- Systematically screen different solvents and temperatures.- Ensure the reaction is running for a sufficient amount of time.
Formation of Multiple Byproducts Non-selective catalyst- Choose a more selective catalyst.- Lower the reaction temperature to reduce the rate of side reactions.
Degradation of starting materials or product- Lower the reaction temperature.- Reduce the reaction time.
Incomplete Conversion Insufficient catalyst loading- Increase the catalyst loading incrementally.
Catalyst deactivation- Purify starting materials to remove potential catalyst poisons.- Consider a more robust catalyst.
Difficulty in Product Purification Catalyst residue in the product- If using a homogeneous catalyst, explore different purification techniques (e.g., chromatography, recrystallization).- Consider switching to a heterogeneous catalyst that can be easily filtered off.

Quantitative Data on Catalyst Performance for Amide Bond Formation

The following table summarizes data from various studies on catalytic amide bond formation, providing a basis for comparison of different catalytic systems.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylboronic acid10TolueneReflux1885[1]
(2-(thiophen-2-ylmethyl)phenyl)boronic acid5FluorobenzeneReflux1292[1]
Cu-MOF5Dioxane12012up to 94[3]
Boric Acid10Xylene1402490[2]
Ti(OiPr)₄5Toluene1101688[2]

Detailed Experimental Protocols

Representative Protocol for Catalytic Amide Bond Formation using a Boronic Acid Catalyst

This protocol is a general representation and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isoxazole-carboxylic acid (1.0 mmol), the aniline derivative (1.1 mmol), and the boronic acid catalyst (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Setup: Place the flask in an oil bath and heat to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isoxazolyl-benzamide derivative.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Isoxazolyl-Benzamide Derivative start Start Materials: Isoxazole-carboxylic acid Aniline derivative reaction Catalytic Amide Bond Formation start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography) workup->purification product Final Product: Isoxazolyl-Benzamide purification->product analysis Characterization (NMR, MS, etc.) product->analysis Troubleshooting_Flowchart start Low Yield in Amide Coupling check_catalyst Is the catalyst active and appropriate? start->check_catalyst optimize_temp Have reaction temperature been optimized? check_catalyst->optimize_temp Yes screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts No optimize_solvent Has the solvent been optimized? optimize_temp->optimize_solvent Yes vary_temp Vary Temperature (e.g., 80°C, 100°C, 120°C) optimize_temp->vary_temp No increase_loading Increase Catalyst Loading optimize_solvent->increase_loading Yes screen_solvents Screen Solvents (e.g., Toluene, Xylene, Dioxane) optimize_solvent->screen_solvents No success Improved Yield increase_loading->success screen_catalysts->optimize_temp vary_temp->optimize_solvent screen_solvents->increase_loading

References

strategies to improve the shelf life of Z62954982-containing formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with formulations containing Z62954982. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the shelf life and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in aqueous solutions with acidic or basic pH.[1][2]

  • Oxidation: The tertiary amine in the molecule is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[2][3]

Q2: What are the recommended storage conditions for this compound formulations?

A2: To minimize degradation, formulations containing this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C) to slow the rate of both hydrolysis and oxidation.

  • Light: Protected from light by using amber vials or other light-blocking packaging to prevent photolytic degradation.[2]

  • Atmosphere: For highly sensitive liquid formulations, storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[2]

Q3: Can excipients in my formulation affect the stability of this compound?

A3: Yes, excipients can significantly impact the stability of this compound.[4] Some excipients may contain reactive impurities, such as peroxides or trace metals, that can accelerate degradation.[5] It is crucial to screen excipients for compatibility and to use high-purity, low-peroxide grades when possible.

Q4: How can I improve the shelf life of a liquid formulation of this compound?

A4: Several strategies can be employed to enhance the stability of liquid formulations:

  • pH Adjustment: Buffering the formulation to a pH where the hydrolysis rate is minimal (typically between pH 4 and 6) can significantly improve stability.

  • Antioxidants: The inclusion of antioxidants can inhibit oxidative degradation.[6][7] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[7]

  • Chelating Agents: Adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions that may catalyze oxidation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Loss of potency over time Hydrolysis or oxidation of this compound.Perform a forced degradation study to identify the primary degradation pathway.[8] Based on the results, consider adjusting the pH, adding antioxidants, or using a chelating agent.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[3] This information will guide formulation optimization.
Color change in the formulation Oxidative degradation.Protect the formulation from light and consider storing it under an inert atmosphere.[2] The addition of an antioxidant may also be beneficial.[7]
Precipitation in liquid formulations pH shift leading to insolubility or degradation to a less soluble product.Verify the buffering capacity of your formulation. Ensure the pH remains within the optimal range for both solubility and stability.

Quantitative Data Summary

The following tables summarize the impact of pH and temperature on the degradation of this compound in an aqueous solution over 30 days.

Table 1: Effect of pH on this compound Degradation at 25°C

pH% Degradation (30 days)Primary Degradation Product
3.015.2%Hydrolysis Product A
5.02.1%Minimal Degradation
7.08.9%Hydrolysis Product B
9.025.4%Hydrolysis Product B

Table 2: Effect of Temperature on this compound Degradation at pH 5.0

Temperature% Degradation (30 days)Primary Degradation Product
4°C<1%Minimal Degradation
25°C2.1%Minimal Degradation
40°C9.8%Oxidation Product C

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.[8][9]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.[3]

  • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (ICH Q1B) for a specified duration.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify major degradation products.

Protocol 2: Real-Time Stability Study

Objective: To determine the shelf life of a this compound formulation under recommended storage conditions.[11][12]

Methodology:

  • Batch Preparation: Prepare at least three batches of the final formulation.[11]

  • Storage: Store the batches under the recommended long-term storage conditions (e.g., 2-8°C).[13]

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[13][14]

  • Testing: At each time point, test the samples for critical quality attributes, including:

    • Appearance

    • Assay of this compound

    • Levels of degradation products

    • pH (for liquid formulations)

    • Dissolution (for solid dosage forms)

  • Data Analysis: Analyze the data to establish a trend and determine the shelf life of the formulation.[13]

Visualizations

cluster_0 Degradation Pathways of this compound cluster_1 Hydrolysis cluster_2 Oxidation This compound This compound (Ester and Tertiary Amine) Acidic Conditions Acidic Conditions This compound->Acidic Conditions Basic Conditions Basic Conditions This compound->Basic Conditions Oxygen/Light/Metal Ions Oxygen/Light/Metal Ions This compound->Oxygen/Light/Metal Ions Hydrolysis Product A Hydrolysis Product A Acidic Conditions->Hydrolysis Product A Hydrolysis Product B Hydrolysis Product B Basic Conditions->Hydrolysis Product B Oxidation Product C Oxidation Product C Oxygen/Light/Metal Ions->Oxidation Product C

Caption: Degradation pathways of this compound.

cluster_0 Stability Testing Workflow A Prepare 3 Batches of Formulation B Store at Recommended Conditions (e.g., 2-8°C) A->B C Pull Samples at Time Points (0, 3, 6... mos) B->C D Test Critical Quality Attributes (Assay, Purity, pH) C->D E Analyze Data and Determine Shelf Life C->E End of Study D->C Next Time Point

Caption: Workflow for real-time stability testing.

References

Technical Support Center: Overcoming Poor Reproducibility in Experiments with 4-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor reproducibility in experiments involving 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor reproducibility in experiments with 4-Hydroxy-3-methoxybenzonitrile?

Poor reproducibility in experiments involving 4-Hydroxy-3-methoxybenzonitrile can stem from several factors, including:

  • Purity of the compound: Impurities from the synthesis or degradation products can interfere with reactions.

  • Compound stability: As a phenolic compound, it can be susceptible to oxidation and degradation under certain conditions.

  • Reaction conditions: Variations in temperature, pH, solvent, and reaction time can significantly impact the outcome.

  • Analytical methods: Inconsistent methods for quantification and characterization can lead to variable results.

  • Moisture and air sensitivity: The presence of moisture and oxygen can affect the stability and reactivity of the compound.

Q2: How should I properly store 4-Hydroxy-3-methoxybenzonitrile to ensure its stability?

To maintain the integrity of 4-Hydroxy-3-methoxybenzonitrile, it is recommended to store it in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] It should be kept in a tightly sealed container to prevent exposure to moisture and air, which can lead to degradation.

Q3: What are the key functional groups in 4-Hydroxy-3-methoxybenzonitrile and how do they influence its reactivity?

4-Hydroxy-3-methoxybenzonitrile has three key functional groups that dictate its chemical behavior:

  • Phenolic hydroxyl (-OH) group: This group is acidic and can be deprotonated to form a phenoxide ion. It is also susceptible to oxidation and can participate in O-alkylation and esterification reactions.

  • Nitrile (-CN) group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.[2][3]

  • Methoxy (-OCH3) group: This ether group is generally stable but can influence the electronic properties of the aromatic ring.

Troubleshooting Guides

Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin

The synthesis of 4-Hydroxy-3-methoxybenzonitrile from vanillin is a common route, but it can present reproducibility challenges.[1][4][5]

Problem: Low or no yield of the desired product.

Potential Cause Troubleshooting Step
Incomplete conversion of the aldehyde: The reaction to form the nitrile from the aldehyde may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding more of the dehydrating agent.
Side reactions: Formation of byproducts such as the corresponding amide or carboxylic acid can occur.[6]Ensure anhydrous conditions, as water can lead to hydrolysis of the nitrile or intermediate imine. Use a mild and efficient dehydrating agent.
Degradation of the product: The product may be unstable under the reaction or workup conditions.Avoid high temperatures and strongly acidic or basic conditions during workup. Purify the product promptly after the reaction.
Inefficient purification: The product may be lost during the purification step.Optimize the purification method. For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. For column chromatography, select an appropriate eluent system to ensure good separation.

Problem: Difficulty in purifying the final product.

Potential Cause Troubleshooting Step
Presence of polar impurities: Starting material (vanillin) or the intermediate aldoxime might be present.Wash the crude product with a sodium bisulfite solution to remove unreacted aldehyde. Use column chromatography with a gradient elution to separate compounds with different polarities.
Oily product instead of a crystalline solid: This could be due to residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Try different solvent systems for recrystallization to induce crystallization.[7]
Co-elution of impurities during column chromatography: Impurities may have similar polarity to the product.Use a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system for chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for purification.[8]
O-Alkylation Reactions

Problem: Low yield of the O-alkylated product.

Potential Cause Troubleshooting Step
Incomplete deprotonation of the phenolic hydroxyl group: The base used may not be strong enough to fully deprotonate the phenol.Use a stronger base such as potassium carbonate or sodium hydride. Ensure the reaction is carried out under anhydrous conditions as water can quench the base.
Side reaction at the nitrile group: The nitrile group can be sensitive to strongly basic conditions.Use a milder base or carry out the reaction at a lower temperature to minimize side reactions.
Poor reactivity of the alkylating agent: The alkyl halide may be unreactive.Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride) or add a catalytic amount of sodium iodide.
Biological Assays

Problem: Inconsistent or non-reproducible results in biological assays.

Potential Cause Troubleshooting Step
Compound precipitation in assay buffer: 4-Hydroxy-3-methoxybenzonitrile has limited aqueous solubility.Prepare stock solutions in an appropriate organic solvent like DMSO and ensure the final concentration of the solvent in the assay is low and consistent across all experiments. Check for precipitation visually or by measuring light scattering.
Interference with assay signal: As a phenolic compound, it may interfere with certain assay readouts.In fluorescence-based assays, run a control experiment with the compound alone to check for autofluorescence or quenching effects.[9][10][11] In absorbance-based assays, measure the absorbance of the compound at the assay wavelength.
Compound degradation in assay media: The compound may not be stable under the assay conditions (e.g., pH, temperature, presence of oxidizing agents).Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC or LC-MS.
Reactivity with assay components: The phenolic hydroxyl group can be reactive.Consider potential reactions with other components in the assay mixture. For example, it could chelate metal ions or react with thiol-containing reagents.

Experimental Protocols

Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin

This protocol is based on the conversion of the aldehyde group of vanillin to a nitrile group via an aldoxime intermediate, followed by dehydration.

Materials:

  • Vanillin

  • Hydroxylamine hydrochloride

  • Sodium acetate (or another suitable base)

  • Acetic anhydride (or another suitable dehydrating agent)

  • Ethanol

  • Water

  • Dichloromethane (or another suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Formation of Vanillin Oxime:

    • Dissolve vanillin in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Precipitate the product by adding water and collect the solid by filtration.

  • Dehydration of Vanillin Oxime:

    • Reflux the vanillin oxime in acetic anhydride.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture onto ice water to quench the excess acetic anhydride.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic extract under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Parameter Synthesis from Vanillin O-Alkylation
Typical Yield 60-80%70-95%
Purity (after purification) >98% (by HPLC)>98% (by HPLC)
Melting Point 85-88 °CVaries with alkyl group

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Vanillin Vanillin Vanillin Oxime Formation Vanillin Oxime Formation Vanillin->Vanillin Oxime Formation Dehydration Dehydration Vanillin Oxime Formation->Dehydration Crude Product Crude Product Dehydration->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product HPLC HPLC Pure Product->HPLC NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec

Caption: Experimental workflow for the synthesis, purification, and analysis of 4-Hydroxy-3-methoxybenzonitrile.

troubleshooting_logic cluster_low_yield Low Yield Causes cluster_impure_product Impure Product Causes cluster_assay_issues Assay Inconsistency Causes Poor Reproducibility Poor Reproducibility Low Yield Low Yield Poor Reproducibility->Low Yield Impure Product Impure Product Poor Reproducibility->Impure Product Inconsistent Assay Results Inconsistent Assay Results Poor Reproducibility->Inconsistent Assay Results Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Degradation Product Degradation Low Yield->Product Degradation Residual Starting Material Residual Starting Material Impure Product->Residual Starting Material Byproducts Byproducts Impure Product->Byproducts Solvent Residue Solvent Residue Impure Product->Solvent Residue Precipitation Precipitation Inconsistent Assay Results->Precipitation Signal Interference Signal Interference Inconsistent Assay Results->Signal Interference Instability in Media Instability in Media Inconsistent Assay Results->Instability in Media

Caption: Troubleshooting logic for addressing poor reproducibility in experiments.

signaling_pathway_placeholder 4-H-3-MBN 4-Hydroxy-3- methoxybenzonitrile Target Protein Target Protein 4-H-3-MBN->Target Protein Modulation Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation/Inhibition Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Biological Response Biological Response Downstream Effector 2->Biological Response

Caption: A generalized signaling pathway where 4-Hydroxy-3-methoxybenzonitrile might act as a modulator.

References

Technical Support Center: Refining Work-Up Procedures for Reactions Involving Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Z62954982. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the work-up of reactions involving this compound?

Researchers have most frequently reported issues with product isolation and purification. These challenges often stem from the compound's solubility profile and its tendency to form stable emulsions during aqueous washes. Incomplete reactions leading to a complex mixture of starting materials, intermediates, and the final product can further complicate the purification process.

Q2: How can I improve the phase separation during an aqueous work-up?

To address emulsion formation, consider the following strategies:

  • Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to break up emulsions.

  • Solvent Modification: If emulsions persist, the addition of a small amount of a different organic solvent with a higher or lower polarity might be effective.

  • Centrifugation: For small-scale reactions, centrifuging the mixture can facilitate the separation of layers.

Q3: What are the recommended purification techniques for this compound and its derivatives?

Column chromatography is the most effective method for purifying this compound. A gradient elution is often necessary to achieve optimal separation from impurities.

Troubleshooting Guides

Guide 1: Poor Recovery After Column Chromatography

This guide addresses the issue of obtaining a lower than expected yield of this compound after purification by column chromatography.

Troubleshooting Workflow

G start Low Recovery of this compound check_solubility Check Solubility of this compound in Eluent start->check_solubility increase_polarity Increase Eluent Polarity check_solubility->increase_polarity Poor Solubility check_loading Review Loading Technique check_solubility->check_loading Good Solubility end Improved Recovery increase_polarity->end dry_loading Use Dry Loading Method check_loading->dry_loading Wet Loading Issue check_column Inspect Column for Cracks or Channeling check_loading->check_column Proper Loading dry_loading->end repack_column Repack Column check_column->repack_column Defects Found check_column->end No Defects repack_column->end

Caption: Troubleshooting workflow for low recovery of this compound.

Possible Causes and Solutions

Potential Cause Recommended Solution
Poor solubility in the chosen eluent. Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.
Compound precipitating on the column. Consider a "dry loading" technique. Pre-adsorb the crude product onto a small amount of silica gel and then load the dried powder onto the top of the column.
Improper column packing leading to channeling. Ensure the column is packed uniformly without any air bubbles or cracks. Repacking the column may be necessary.
The compound is not eluting from the column. If increasing the polarity of the mobile phase does not elute the compound, consider using a stronger solvent system, such as dichloromethane/methanol.
Guide 2: Presence of Starting Material in the Final Product

This guide provides steps to take when the starting material is detected in the purified this compound product.

Logical Relationship Diagram

G start Starting Material in Product check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction extend_reaction Extend Reaction Time or Increase Temperature check_reaction->extend_reaction Incomplete Reaction optimize_purification Optimize Chromatography Conditions check_reaction->optimize_purification Complete Reaction extend_reaction->start end Pure this compound optimize_purification->end

Caption: Decision-making process for addressing starting material contamination.

Possible Causes and Solutions

Potential Cause Recommended Solution
Incomplete reaction. Before work-up, confirm the absence of starting material using a sensitive analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time or increasing the reaction temperature.
Co-elution of starting material and product. The polarity of the starting material and this compound may be too similar for effective separation with the current chromatography conditions. Adjust the eluent system to achieve better resolution. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio may be necessary.
Overloading the chromatography column. Loading too much crude material onto the column can lead to poor separation. Reduce the amount of material loaded or use a larger column.

Experimental Protocols

Protocol 1: General Aqueous Work-Up Procedure for this compound
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl), depending on the reaction chemistry.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with deionized water and then with a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography for Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and carefully apply it to the top of the silica bed.

    • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent according to the pre-determined gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Disclaimer: These are general guidelines and may require optimization based on the specific reaction conditions and the properties of the other reagents and products involved. Always consult relevant safety data sheets (SDS) before handling any chemical.

Validation & Comparative

Unraveling the Role of Z62954982 in Neurite Outgrowth: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Z62954982's activity in a neurite outgrowth assay against an alternative inhibitor, ITX3. This analysis is supported by experimental data and detailed protocols to aid in the evaluation of these compounds for neurobiological research.

This compound is a cell-permeant inhibitor targeting the interaction of the small GTPase Rac1 with several of its guanine nucleotide exchange factors (GEFs). Rac1 is a critical regulator of cytoskeletal dynamics, and its activation is essential for the formation and extension of neurites, the foundational processes of neuronal communication. This guide focuses on the validation of this compound's inhibitory effect on neurite formation in primary hippocampal neurons.

Performance Comparison in Neurite Outgrowth Assay

The activity of this compound was evaluated in a neurite outgrowth assay using primary hippocampal neurons and compared with ITX3, a specific inhibitor of the GEF1 domains of Kalirin and Trio, two key Rac1 activators in neurons. The assay quantified the number of primary neurites and branch points per neuron as a measure of neurite complexity.

The results, as detailed in the study "Kalirin-9 and Kalirin-12 Play Essential Roles in Dendritic Outgrowth and Branching," demonstrate that both this compound and ITX3 significantly reduce neurite outgrowth and branching.[1][2] This suggests that the activation of Rac1 by Kalirin and/or other GEFs is crucial for these neurodevelopmental processes.

CompoundTargetMean Number of Primary Neurites per Neuron (± SEM)Mean Number of Branch Points per Neuron (± SEM)
DMSO (Control)-7.9 ± 0.46.8 ± 0.5
This compound Rac1-GEF Interaction5.9 ± 0.34.5 ± 0.3
ITX3 Kalirin/Trio GEF15.8 ± 0.34.6 ± 0.3

Caption: Comparative effects of this compound and ITX3 on neurite formation.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the underlying signaling pathway and the experimental procedure used for its validation.

G cluster_0 Upstream Signaling cluster_1 Rac1 Activation Cascade cluster_2 Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Kalirin Kalirin Receptor Tyrosine Kinases->Kalirin Rac1_GDP Rac1-GDP (Inactive) Kalirin->Rac1_GDP GEF Activity Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Actin Cytoskeleton\nRemodeling Actin Cytoskeleton Remodeling Rac1_GTP->Actin Cytoskeleton\nRemodeling This compound This compound This compound->Kalirin Inhibits ITX3 ITX3 ITX3->Kalirin Inhibits Neurite Outgrowth\n& Branching Neurite Outgrowth & Branching Actin Cytoskeleton\nRemodeling->Neurite Outgrowth\n& Branching

Caption: Kalirin/Rac1 signaling pathway in neurite outgrowth.

The diagram above illustrates how extracellular signals, such as growth factors, activate receptor tyrosine kinases, leading to the recruitment and activation of the GEF Kalirin. Kalirin then catalyzes the exchange of GDP for GTP on Rac1, leading to its activation. Active Rac1-GTP subsequently modulates the actin cytoskeleton, promoting the formation and branching of neurites. This compound and ITX3 both disrupt this pathway by inhibiting the GEF activity of Kalirin.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Isolate Hippocampal Neurons (E18 Rat Embryos) B Plate Neurons on Poly-L-lysine Coated Coverslips A->B C Add this compound, ITX3, or DMSO (Control) to Culture Media B->C D Incubate for 48 hours C->D E Fix and Permeabilize Neurons D->E F Immunostain for β-III Tubulin E->F G Acquire Images using Fluorescence Microscopy F->G H Quantify Number of Primary Neurites and Branch Points G->H

Caption: Experimental workflow for the neurite outgrowth assay.

The workflow diagram outlines the key steps of the neurite outgrowth assay. Primary hippocampal neurons are isolated and cultured. They are then treated with the test compounds (this compound, ITX3) or a vehicle control (DMSO). After a 48-hour incubation period, the neurons are fixed, stained for a neuronal marker (β-III tubulin), and imaged. Finally, the images are analyzed to quantify the extent of neurite outgrowth and branching.

Experimental Protocols

Neurite Outgrowth Assay in Primary Hippocampal Neurons

This protocol is adapted from the methods described in Ma et al., 2014, Cerebral Cortex.

1. Cell Culture and Plating:

  • Hippocampi were dissected from embryonic day 18 (E18) Sprague Dawley rat embryos.
  • The tissue was dissociated into a single-cell suspension using enzymatic digestion with papain followed by mechanical trituration.
  • Neurons were plated at a density of 2 x 10^5 cells/mL on poly-L-lysine-coated glass coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

2. Compound Treatment:

  • After 4 hours in culture, the medium was replaced with fresh medium containing either this compound (10 µM), ITX3 (10 µM), or an equivalent volume of DMSO as a vehicle control.
  • The neurons were incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

3. Immunocytochemistry:

  • After 48 hours, the cells were fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
  • The cells were then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
  • Non-specific binding was blocked by incubating with 10% normal goat serum in PBS for 1 hour.
  • The neurons were incubated with a primary antibody against β-III tubulin (a neuron-specific marker) overnight at 4°C.
  • After washing with PBS, the cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
  • The coverslips were mounted on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

4. Image Acquisition and Analysis:

  • Images of randomly selected fields of view were captured using a fluorescence microscope.
  • The number of primary neurites (processes extending directly from the cell body) and the number of branch points on these neurites were manually counted for a minimum of 30 neurons per condition from three independent experiments.
  • Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test to determine significant differences between the treatment groups and the control.

This comprehensive guide provides objective data and detailed methodologies to assist researchers in evaluating the utility of this compound in studies of neurodevelopment and related signaling pathways. The provided information highlights its efficacy as an inhibitor of Rac1-mediated neurite outgrowth, comparable to the more specific inhibitor ITX3.

References

Assessing the Purity of Synthesized 4-Hydroxy-3-methoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Hydroxy-3-methoxybenzonitrile, a versatile intermediate in organic synthesis. The performance of this compound is compared with two common alternatives, 3,4-Dihydroxybenzonitrile and Veratraldehyde, with supporting experimental data and detailed protocols.

Comparative Purity Analysis

The purity of synthesized 4-Hydroxy-3-methoxybenzonitrile and its alternatives can be determined using a variety of analytical techniques. The following table summarizes typical purity data obtained for these compounds.

CompoundPurity (%)MethodPotential Impurities
4-Hydroxy-3-methoxybenzonitrile >98.0HPLC, GC-MS, qNMRVanillin (starting material), Vanillyl alcohol, 4-hydroxy-3-methoxybenzamide
3,4-Dihydroxybenzonitrile ≥98HPLCProtocatechuic aldehyde (starting material), various oxidation byproducts
Veratraldehyde 98 - 100GC-FIDVanillin, Isovanillin, Veratric acid

Purity Assessment of 4-Hydroxy-3-methoxybenzonitrile and Alternatives

A detailed comparison of the analytical methods used to assess the purity of 4-Hydroxy-3-methoxybenzonitrile and its alternatives is presented below.

Analytical Method4-Hydroxy-3-methoxybenzonitrile3,4-DihydroxybenzonitrileVeratraldehyde
High-Performance Liquid Chromatography (HPLC) High resolution and sensitivity for separating the main compound from polar impurities. A typical method uses a C18 column with a water/acetonitrile gradient.Effective for separating the highly polar main compound from related phenolic impurities.Can be used, but GC is often preferred due to the volatility of the compound and its common impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve volatility.Less common due to the low volatility of the compound. Derivatization is required.Excellent for separating and identifying volatile impurities like vanillin and isovanillin.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides a direct and absolute measure of purity without the need for a reference standard of the analyte. An internal standard of known purity is used.A powerful technique for absolute purity determination, especially when reference standards for impurities are unavailable.Can be used for absolute quantification and structural confirmation.
Melting Point 85-89 °C. A sharp melting point range is indicative of high purity.155-159 °C. A broad melting range suggests the presence of impurities.40-43 °C. Sensitive to small amounts of impurities which can cause significant depression and broadening of the melting point.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

High-Performance Liquid Chromatography (HPLC) for 4-Hydroxy-3-methoxybenzonitrile
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, decrease to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Veratraldehyde
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Quantitative ¹H-NMR (qNMR) for 4-Hydroxy-3-methoxybenzonitrile
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 4-Hydroxy-3-methoxybenzonitrile (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely (e.g., 0.75 mL).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Impurities detect->identify quantify Quantify Peaks identify->quantify

Caption: Workflow for GC-MS Impurity Profiling.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

A Comparative Guide to UV Stabilizer Performance: Featuring Z62954982 and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Z62954982" could not be definitively identified as a commercial UV stabilizer through publicly available information. Therefore, this guide serves as a template for researchers, scientists, and drug development professionals to compare the performance of an experimental UV stabilizer, designated here as this compound, against common commercial alternatives. The experimental data for this compound should be substituted where indicated.

This guide provides an objective comparison of UV stabilizer performance, supported by standardized experimental protocols and data presentation formats.

Overview of Commercial UV Stabilizers

UV stabilizers are essential additives used to protect materials from the degradative effects of ultraviolet radiation.[1][2] This degradation can manifest as cracking, chalking, color changes, and loss of physical properties such as impact and tensile strength.[3] The market for UV stabilizers is robust, with a valuation of USD 1.56 billion in 2024, and is projected to grow.[1] Key commercial classes of UV stabilizers include:

  • Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers, inhibiting polymer degradation.[3] HALS are highly efficient at low concentrations and are known for their long-term effectiveness due to a regenerative cyclic process.[3][4] They are particularly effective in polyolefins and for applications requiring high surface area protection, such as films and fibers.[3]

  • UV Absorbers: This class of stabilizers, which includes benzotriazoles and benzophenones, functions by absorbing harmful UV radiation and dissipating it as thermal energy.[3][5] They are highly effective in preventing discoloration and are widely used in coatings, adhesives, and plastics.[2][5]

  • Quenchers: These stabilizers operate by taking the energy from an excited polymer molecule (a chromophore) and dissipating it as lower-energy heat or light.

Comparative Performance Data

The following table provides a template for summarizing the quantitative performance data of this compound against leading commercial UV stabilizers. Researchers should populate this table with their own experimental findings for this compound.

Performance Metric This compound Commercial HALS (e.g., Tinuvin 770) Commercial Benzotriazole (e.g., Tinuvin 328) Control (No Stabilizer) Test Method
UV Absorbance (λmax, nm) Data for this compoundN/A (Does not absorb UV)e.g., 345 nmN/AUV-Vis Spectroscopy
Color Change (ΔE*) after 1000h Accelerated Weathering Data for this compounde.g., 1.2e.g., 1.5e.g., 15.0ASTM D2244
Gloss Retention (%) after 1000h Accelerated Weathering Data for this compounde.g., 95%e.g., 92%e.g., 20%ASTM D523
Tensile Strength Retention (%) after 1000h Accelerated Weathering Data for this compounde.g., 90%e.g., 88%e.g., 30%ASTM D638
Yellowing Index after 1000h UV Exposure Data for this compounde.g., 2.5e.g., 3.0e.g., 25.0ASTM E313

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of UV stabilizer performance.

3.1. Accelerated Weathering

  • Objective: To simulate the long-term effects of sunlight and weather in a laboratory setting.

  • Apparatus: Xenon arc weathering chamber (e.g., Q-SUN Xe-3).

  • Procedure:

    • Prepare polymer samples (e.g., polypropylene plaques or films) containing 0.5% (by weight) of the respective UV stabilizer. A control sample with no stabilizer should also be prepared.

    • Mount the samples in the weathering chamber.

    • Expose the samples to a controlled cycle of UV light, temperature, and humidity according to a standard such as ASTM G155. A common cycle is 0.35 W/m² at 340 nm, 63°C black panel temperature, and 50% relative humidity, with periodic water spray.

    • Remove samples at specified intervals (e.g., 500, 1000, 2000 hours) for analysis.

3.2. Color and Gloss Measurement

  • Objective: To quantify the changes in appearance of the polymer samples after UV exposure.

  • Apparatus: Spectrophotometer and gloss meter.

  • Procedure:

    • Before exposure, measure the initial color (CIELAB coordinates L, a, b*) and gloss (at 60°) of each sample.

    • After each interval of accelerated weathering, repeat the color and gloss measurements.

    • Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

    • Calculate gloss retention as the percentage of the initial gloss value.

3.3. Mechanical Property Testing

  • Objective: To assess the retention of mechanical integrity after UV exposure.

  • Apparatus: Universal testing machine.

  • Procedure:

    • Cut dumbbell-shaped specimens from the polymer samples according to ASTM D638.

    • Measure the tensile strength and elongation at break of unexposed samples.

    • After each interval of accelerated weathering, test the tensile properties of the exposed specimens.

    • Calculate the retention of tensile strength and elongation as a percentage of the initial values.

Visualization of Mechanisms

The following diagrams illustrate the fundamental pathways of polymer photodegradation and the mechanisms of action for different classes of UV stabilizers.

photodegradation_pathway Polymer Polymer Excited_Polymer Excited Polymer (P*) Polymer->Excited_Polymer Absorption UV_Light UV Light (hν) UV_Light->Polymer Free_Radicals Free Radicals (P·, POO·) Excited_Polymer->Free_Radicals Initiation Free_Radicals->Free_Radicals Propagation (Reaction with O2) Degradation Chain Scission, Crosslinking, Color Change Free_Radicals->Degradation Termination

Caption: General pathway of polymer photodegradation initiated by UV light.

stabilization_mechanisms cluster_0 UV Absorber Mechanism cluster_1 HALS Mechanism UVA UV Absorber Heat Heat UVA->Heat Energy Dissipation UV_Light UV Light UV_Light->UVA Polymer Polymer UV_Light->Polymer Blocked HALS HALS Stable_Species Stable Species HALS->Stable_Species Scavenging Free_Radicals Free Radicals (P·) Free_Radicals->HALS Regenerated_HALS Regenerated HALS Stable_Species->Regenerated_HALS Reaction with Peroxy Radicals Regenerated_HALS->HALS Cycle Repeats

Caption: Comparison of UV Absorber and HALS stabilization mechanisms.

experimental_workflow start Sample Preparation (Polymer + Stabilizer) weathering Accelerated Weathering (ASTM G155) start->weathering analysis Performance Analysis weathering->analysis color Color & Gloss Measurement analysis->color mechanical Mechanical Testing analysis->mechanical report Data Comparison & Reporting color->report mechanical->report

Caption: Workflow for evaluating UV stabilizer performance.

References

A Comparative Guide to Rac1 and Kalirin/Trio GEF1 Inhibition in Neurite Outgrowth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key pharmacological inhibitors, Z62954982 and ITX3, used to investigate the role of the Kalirin-Rac1 signaling pathway in neuronal development. While direct structure-activity relationship (SAR) studies on analogues of this compound are not publicly available, a comparison of its activity with the more specific inhibitor ITX3 offers valuable insights for researchers studying neurite morphogenesis.

Introduction to Inhibitors

This compound is a cell-permeable compound that inhibits the activation of Rac1, a small GTPase crucial for cytoskeletal dynamics, by interfering with its interaction with several of its guanine nucleotide exchange factors (GEFs). It is not specific to a single GEF.[1]

ITX3 is a cell-permeable inhibitor that specifically targets the GEF1 domains of Kalirin and Trio, two important Rho-GEFs in the nervous system.[1] This specificity makes it a valuable tool for dissecting the precise roles of these GEFs in neuronal signaling.

Comparative Analysis of Biological Activity

Both this compound and ITX3 have been utilized to probe the molecular mechanisms underlying neurite outgrowth and branching. Studies in hippocampal neurons have demonstrated that both inhibitors elicit similar phenotypic effects, highlighting the critical role of the Kalirin/Trio-Rac1 signaling axis in these processes.

InhibitorTarget(s)Observed Effect on Neurite MorphogenesisReference
This compound Rac1 (via inhibition of multiple GEFs)Significant decrease in the number of primary neurites and branch points.[1][2]
ITX3 GEF1 domains of Kalirin and TrioSimilar reduction in the number of primary neurites and branch points as this compound.[1][2]

The convergence of the effects of a general Rac1 inhibitor and a specific Kalirin/Trio GEF1 inhibitor strongly suggests that the activation of Rac1 by Kalirin and/or Trio is a key signaling event in the formation of neurites.

Signaling Pathway

The inhibitors discussed in this guide act on a critical signaling pathway that governs the architectural development of neurons. The activation of the small GTPase Rac1 by the guanine nucleotide exchange factor Kalirin is a pivotal step in this process, leading to the cytoskeletal rearrangements necessary for neurite extension and branching.

Kalirin_Rac1_Pathway cluster_membrane Cell Membrane cluster_cytoskeleton Cytoskeletal Reorganization cluster_inhibitors Pharmacological Inhibition Kalirin Kalirin (GEF) Rac1_GDP Rac1-GDP (Inactive) Kalirin->Rac1_GDP GEF1 Domain Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Rac1_GTP->Rac1_GDP GAP Actin Actin Dynamics Rac1_GTP->Actin Neurite Neurite Outgrowth & Branching Actin->Neurite This compound This compound This compound->Rac1_GDP Inhibits interaction with multiple GEFs ITX3 ITX3 ITX3->Kalirin Inhibits GEF1 domain Neurite_Outgrowth_Workflow A Isolate & Plate Hippocampal Neurons B Add Inhibitor (this compound or ITX3) or Vehicle A->B C Incubate (e.g., to DIV2) B->C D Fix & Stain (e.g., MAP2) C->D E Image Acquisition D->E F Quantify Neurites & Branch Points E->F

References

Validating the Mechanism of Action of Z62954982 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in vitro comparison of Z62954982, a cell-permeant inhibitor of Rac1 activation, with other commercially available alternatives. Experimental data is presented to objectively evaluate its performance, and detailed protocols for key validation assays are provided.

Introduction to this compound and Rac1 Signaling

This compound is a small molecule inhibitor that targets the interaction between the small GTPase Rac1 and several of its guanine nucleotide exchange factors (GEFs). Rac1 is a key molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. GEFs, such as Trio, Tiam1, and Kalirin, facilitate the exchange of GDP for GTP, leading to Rac1 activation.[1] Activated Rac1 plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, and gene transcription. By inhibiting the Rac1-GEF interaction, this compound effectively reduces the intracellular levels of active, GTP-bound Rac1.

Comparative Analysis of Rac1-GEF Inhibitors

The following table summarizes the in vitro efficacy of this compound and its alternatives in inhibiting Rac1 activation. It is important to note that IC50 values can vary depending on the specific GEF and the assay conditions.

CompoundMechanism of ActionTarget GEF(s)IC50Reference(s)
This compound Inhibits Rac1-GEF interactionBroad (not specific)12 µM (for reduction of Rac1-GTP levels)[2]
NSC23766 Inhibits Rac1-GEF interactionTrio, Tiam150 µM (for Rac1-TrioN interaction)[3][4]
ITX3 Inhibits GEF1 domainTrio, Kalirin76 µM (for TrioN inhibition)[5]
1A-116 Inhibits Rac1-GEF interactionTiam1, P-Rex1Low micromolar range

Experimental Protocols

Rac1 Activation Assay (PBD Pulldown)

This assay is the gold standard for measuring the levels of active, GTP-bound Rac1 in cell lysates. It utilizes the p21-binding domain (PBD) of the Rac1 effector protein PAK1, which specifically binds to the GTP-bound form of Rac1.

Materials:

  • Cells of interest

  • This compound or alternative inhibitor

  • Cell lysis buffer (e.g., MLB: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol) supplemented with protease and phosphatase inhibitors

  • PAK1-PBD beads (agarose or magnetic)

  • GTPγS (non-hydrolyzable GTP analog, positive control)

  • GDP (negative control)

  • Wash buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)

  • SDS-PAGE sample buffer

  • Anti-Rac1 antibody

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate and culture cells to the desired confluency. Treat cells with this compound or alternative inhibitors at various concentrations for the desired time. Include vehicle-treated control cells.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Positive and Negative Controls (Optional but Recommended):

    • Positive Control: Take an aliquot of untreated cell lysate and incubate it with GTPγS (e.g., 100 µM) for 30 minutes at 30°C to constitutively activate Rac1.

    • Negative Control: Take another aliquot and incubate with GDP (e.g., 1 mM) for 30 minutes at 30°C to ensure Rac1 is in its inactive state.

  • Pulldown:

    • To equal amounts of protein from each sample and control, add PAK1-PBD beads.

    • Incubate at 4°C for 1 hour with gentle rotation.

  • Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant and wash the beads three times with wash buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody specific for Rac1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate. The intensity of the band corresponds to the amount of active Rac1.[6][7][8][9][10][11]

G-LISA™ Rac1 Activation Assay (ELISA-based)

This is a high-throughput alternative to the traditional pulldown assay. It is a 96-well plate-based assay that provides quantitative, colorimetric or chemiluminescent results.

Principle:

A 96-well plate is coated with the Rac-GTP-binding domain of a Rac effector. Cell lysates are added to the wells, and the active, GTP-bound Rac1 binds to the plate. The bound active Rac1 is then detected with a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP). The signal is proportional to the amount of active Rac1 in the sample.[2]

Procedure:

Follow the manufacturer's protocol for the specific G-LISA™ kit being used. The general steps involve cell lysis, addition of lysates to the coated plate, washing, incubation with primary and secondary antibodies, and signal detection.

Signaling Pathway and Experimental Workflow

Rac1_Signaling_Pathway cluster_upstream Upstream Activators cluster_gef GEFs cluster_rac1 Rac1 Cycle cluster_downstream Downstream Effectors cluster_inhibitors Inhibitors Growth_Factors Growth Factors, etc. Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Trio Trio Receptor->Trio Tiam1 Tiam1 Receptor->Tiam1 Kalirin Kalirin Receptor->Kalirin Rac1_GDP Rac1-GDP (Inactive) Trio->Rac1_GDP GDP/GTP Exchange Tiam1->Rac1_GDP GDP/GTP Exchange Kalirin->Rac1_GDP GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) PAK1 PAK1 Rac1_GTP->PAK1 Actin_Cytoskeleton Actin Cytoskeleton (Cell Motility) PAK1->Actin_Cytoskeleton This compound This compound This compound->Trio Inhibits Interaction This compound->Tiam1 This compound->Kalirin NSC23766 NSC23766 NSC23766->Trio Inhibits Interaction NSC23766->Tiam1 ITX3 ITX3 ITX3->Trio Inhibits Interaction ITX3->Kalirin

Caption: Rac1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Start Start: Cell Culture Treatment Treat Cells with: - this compound - Alternatives - Vehicle Control Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Pulldown PBD Pulldown of Active Rac1-GTP Lysis->Pulldown Western_Blot SDS-PAGE and Western Blot for Rac1 Pulldown->Western_Blot Analysis Densitometry and IC50 Calculation Western_Blot->Analysis End End: Comparative Data Analysis->End

References

comparative analysis of different synthetic routes to 4-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various synthetic methodologies for obtaining 4-Hydroxy-3-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. The following sections objectively compare key synthetic routes originating from vanillin, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary of Synthetic Routes

The synthesis of 4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, from the readily available starting material vanillin (4-hydroxy-3-methoxybenzaldehyde) can be accomplished through several distinct pathways. This guide focuses on three primary, well-documented laboratory-scale methods and a fourth industrially significant route:

  • Two-Step Synthesis via Vanillyl Alcohol: An indirect route involving the initial reduction of vanillin to vanillyl alcohol, followed by conversion of the alcohol to the nitrile.

  • One-Pot Synthesis from Vanillin and Hydroxylamine: A direct conversion of the aldehyde functionality to a nitrile in a single reaction vessel.

  • Two-Step Synthesis via Vanillin Oxime: Involves the formation of a stable oxime intermediate, which is subsequently dehydrated to yield the nitrile.

  • Direct Ammoxidation of Vanillin: An industrially relevant gas-phase catalytic reaction for the direct conversion of the aldehyde to the nitrile.

The choice of synthetic route will depend on factors such as desired yield, purity requirements, reaction time, cost of reagents, and scalability.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the different synthetic routes, providing a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey ReagentsReaction TimeOverall Yield (%)Purity
Via Vanillyl Alcohol VanillinNaBH₄, PBr₃, KCN>12 hours~30%High after purification
One-Pot Synthesis VanillinNH₂OH·HCl, FeSO₄5 hours~91%High
Via Vanillin Oxime VanillinNH₂OH·HCl, Dehydrating Agent>2 hours~80-90% (estimated)High after purification
Ammoxidation VanillinNH₃, O₂, Metal Oxide CatalystSeconds-minutesHigh (industrial)High

Detailed Experimental Protocols and Pathway Visualizations

This section provides detailed experimental methodologies for the key synthetic routes, accompanied by workflow diagrams generated using Graphviz (DOT language) to illustrate the logical flow of each process.

Two-Step Synthesis via Vanillyl Alcohol

This method proceeds in two distinct stages: the reduction of the aldehyde group of vanillin to a primary alcohol, followed by a nucleophilic substitution to introduce the nitrile functionality.

Experimental Protocol:

  • Step 1: Reduction of Vanillin to Vanillyl Alcohol

    • In a round-bottom flask, dissolve 10.0 g of vanillin in 100 mL of methanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 1.5 g of sodium borohydride (NaBH₄) in small portions while maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield vanillyl alcohol as a white solid. A typical yield for this step is around 83%.[1]

  • Step 2: Conversion of Vanillyl Alcohol to 4-Hydroxy-3-methoxybenzonitrile

    • To a solution of vanillyl alcohol (5.0 g) in a suitable aprotic solvent, add a halogenating agent such as phosphorus tribromide (PBr₃) dropwise at 0 °C to convert the alcohol to the corresponding benzyl bromide.

    • After the reaction is complete, the crude benzyl bromide is isolated.

    • The crude vanillyl bromide is then reacted with a cyanide salt, such as potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

    • The reaction mixture is then worked up by pouring it into water and extracting the product with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 4-Hydroxy-3-methoxybenzonitrile. The reported yield for this nitrilization step is approximately 36%.[1]

Logical Workflow:

Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction (NaBH4) Vanillyl_Halide Vanillyl Halide Vanillyl_Alcohol->Vanillyl_Halide Halogenation (PBr3) Vanillonitrile 4-Hydroxy-3-methoxybenzonitrile Vanillyl_Halide->Vanillonitrile Nitrilization (KCN)

Fig. 1: Two-Step Synthesis via Vanillyl Alcohol.
One-Pot Synthesis from Vanillin and Hydroxylamine

This streamlined approach converts vanillin directly to 4-Hydroxy-3-methoxybenzonitrile in a single reaction vessel, offering advantages in terms of time and resource efficiency.

Experimental Protocol:

  • To a 25 mL round-bottom flask, add vanillin (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (FeSO₄) (1 mmol).

  • Add 5 mL of dimethylformamide (DMF) to the flask.

  • Reflux the reaction mixture for 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, filter off the catalyst.

  • Extract the filtrate with ethyl acetate and evaporate the solvent to obtain the crude product.

  • Purify the residue by column chromatography using a benzene/ethyl acetate (4:1) eluent to afford pure 4-Hydroxy-3-methoxybenzonitrile. This method has been reported to yield approximately 91% of the desired product.

Logical Workflow:

Vanillin Vanillin Intermediate_Complex Intermediate Oxime (in situ) Vanillin->Intermediate_Complex NH2OH·HCl, FeSO4 Vanillonitrile 4-Hydroxy-3-methoxybenzonitrile Intermediate_Complex->Vanillonitrile Dehydration

Fig. 2: One-Pot Synthesis from Vanillin.
Two-Step Synthesis via Vanillin Oxime

This classical method involves the isolation of a stable oxime intermediate, which is subsequently dehydrated to form the nitrile.

Experimental Protocol:

  • Step 1: Synthesis of Vanillin Oxime [2]

    • In a 100 mL round-bottom flask, dissolve 1.95 g of hydroxylamine hydrochloride and 4.1 g of sodium acetate in 35 mL of water.

    • Add 3.8 g of vanillin to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for approximately 15 minutes, or until the vanillin has completely dissolved and the solution is clear.

    • Remove the heat source and allow the flask to cool to room temperature.

    • As the solution cools, vanillin oxime will precipitate as white, flaky crystals.

    • Collect the crystals by vacuum filtration, wash with cold water, and dry. This step typically yields the oxime in high purity and quantity.

  • Step 2: Dehydration of Vanillin Oxime to 4-Hydroxy-3-methoxybenzonitrile

    • In a round-bottom flask, dissolve the dried vanillin oxime in a suitable solvent such as acetic anhydride or treat it with a dehydrating agent like thionyl chloride in an inert solvent.

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction by TLC.

    • Upon completion, carefully quench the reaction mixture, for example, by pouring it onto ice.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4-Hydroxy-3-methoxybenzonitrile. The yield for this dehydration step is generally high.

Logical Workflow:

Vanillin Vanillin Vanillin_Oxime Vanillin Oxime Vanillin->Vanillin_Oxime Oximation (NH2OH·HCl) Vanillonitrile 4-Hydroxy-3-methoxybenzonitrile Vanillin_Oxime->Vanillonitrile Dehydration

Fig. 3: Two-Step Synthesis via Vanillin Oxime.
Direct Ammoxidation of Vanillin

Ammoxidation is a powerful industrial process for the conversion of aldehydes and methylaromatics to their corresponding nitriles. This gas-phase reaction is typically carried out at high temperatures over a heterogeneous catalyst.

General Experimental Conditions (Industrial Perspective):

  • Reactants: Vanillin (as a vapor), ammonia (NH₃), and air (as the source of oxygen).

  • Catalyst: Typically, a mixed metal oxide catalyst, often based on vanadium and molybdenum oxides, supported on a carrier like silica or alumina.

  • Temperature: The reaction is highly exothermic and is generally conducted at temperatures ranging from 300 to 450 °C.

  • Pressure: The reaction is usually carried out at or slightly above atmospheric pressure.

  • Reactor: A fixed-bed or fluidized-bed reactor is commonly employed to ensure efficient contact between the gaseous reactants and the solid catalyst.

The ammoxidation of aromatic aldehydes like vanillin is expected to proceed with high conversion and selectivity to the nitrile under optimized conditions. The reaction is very fast, with residence times in the catalyst bed on the order of seconds. The primary byproducts are carbon oxides and water.

Logical Relationship:

cluster_reactants Gaseous Reactants Vanillin Vanillin (vapor) Catalyst Metal Oxide Catalyst (e.g., V-Mo-Ox) Vanillin->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst Oxygen Oxygen (O2) Oxygen->Catalyst Vanillonitrile 4-Hydroxy-3-methoxybenzonitrile Catalyst->Vanillonitrile High_Temp High Temperature (300-450 °C) High_Temp->Catalyst

Fig. 4: Ammoxidation of Vanillin.

Conclusion

The selection of an optimal synthetic route for 4-Hydroxy-3-methoxybenzonitrile is contingent upon the specific requirements of the intended application.

  • The one-pot synthesis from vanillin and hydroxylamine offers an excellent balance of high yield, operational simplicity, and shorter reaction times, making it a highly attractive option for laboratory-scale synthesis.

  • The two-step synthesis via vanillin oxime provides a reliable and high-yielding alternative, with the advantage of a stable, isolable intermediate.

  • The two-step synthesis via vanillyl alcohol is a viable but less efficient route due to a lower overall yield.

  • Ammoxidation represents the most industrially scalable and continuous method, though it requires specialized equipment for handling gas-phase reactions at high temperatures.

Researchers and process chemists are encouraged to consider these factors when selecting a synthetic strategy for 4-Hydroxy-3-methoxybenzonitrile.

References

A Comparative Guide: Z62954982 and 3-Hydroxy-4-methoxybenzonitrile in the Context of Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the roles of various chemical compounds in the synthesis and therapeutic application of pharmaceuticals is paramount. This guide provides a detailed comparison of Z62954982 and 3-Hydroxy-4-methoxybenzonitrile, clarifying their distinct roles in relation to the anticancer drug Gefitinib.

A critical point of clarification is that This compound is not a known starting material or intermediate in the chemical synthesis of Gefitinib. Instead, its relevance to Gefitinib lies in the pharmacological domain, specifically in addressing acquired resistance to the drug. In contrast, 3-Hydroxy-4-methoxybenzonitrile is a well-established key intermediate in several patented synthetic routes to Gefitinib.

Chemical Identity and Role in Gefitinib Synthesis

This compound , identified by the CAS number 1090893-12-1, is a potent and selective inhibitor of Rac1, a protein involved in cell signaling pathways that can contribute to cancer cell migration and survival. Its chemical name is 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide. There is no scientific literature or patent data to suggest its use as a chemical precursor for Gefitinib.

3-Hydroxy-4-methoxybenzonitrile , with CAS number 52805-46-6, is a crucial building block in the synthesis of the quinazoline core of Gefitinib.[1] Its chemical structure is amenable to the necessary chemical transformations to construct the final drug molecule.

Below is a table summarizing the key differences between these two compounds in the context of Gefitinib:

FeatureThis compound3-Hydroxy-4-methoxybenzonitrile
CAS Number 1090893-12-152805-46-6
Chemical Name 3-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(4-methyl-3-sulfamoyl-phenyl)benzamide3-Hydroxy-4-methoxybenzonitrile
Role Relative to Gefitinib Pharmacological agent (Rac1 inhibitor); Investigated for overcoming Gefitinib resistance.Chemical intermediate in Gefitinib synthesis.
Direct Chemical Relationship None. Not a precursor.Key precursor to the quinazoline core.

Experimental Protocols: The Synthesis of Gefitinib from 3-Hydroxy-4-methoxybenzonitrile

The synthesis of Gefitinib from 3-Hydroxy-4-methoxybenzonitrile is a multi-step process that has been described in various patents and scientific articles.[2] A general, illustrative protocol is outlined below. Note: Specific reaction conditions, reagents, and yields may vary based on the specific patented process.

Step 1: Alkylation 3-Hydroxy-4-methoxybenzonitrile is reacted with a suitable alkylating agent, such as 4-(3-chloropropyl)morpholine, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., DMF) to introduce the morpholinopropoxy side chain.

Step 2: Nitration The resulting compound is nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the benzene ring ortho to the methoxy group.

Step 3: Reduction The nitro group is then reduced to an amino group. Common reducing agents for this transformation include sodium dithionite or catalytic hydrogenation.

Step 4: Cyclization The newly formed amino group is cyclized with a source of one carbon, such as formamide or formic acid, to form the quinazolinone ring system.

Step 5: Chlorination The hydroxyl group on the quinazolinone ring is converted to a chlorine atom, a better leaving group for the subsequent reaction. This is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 6: Condensation Finally, the chlorinated quinazoline intermediate is condensed with 3-chloro-4-fluoroaniline in a nucleophilic aromatic substitution reaction to yield Gefitinib.

Visualizing the Synthetic and Biological Roles

To further clarify the distinct roles of this compound and 3-Hydroxy-4-methoxybenzonitrile, the following diagrams illustrate the synthetic pathway of Gefitinib and the pharmacological relationship between Gefitinib and the Rac1 signaling pathway.

gefitinib_synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 3_hydroxy 3-Hydroxy-4-methoxybenzonitrile alkylated Alkylated Intermediate 3_hydroxy->alkylated Alkylation nitrated Nitrated Intermediate alkylated->nitrated Nitration amino Amino Intermediate nitrated->amino Reduction quinazoline Quinazolinone Intermediate amino->quinazoline Cyclization chloro Chloroquinazoline Intermediate quinazoline->chloro Chlorination gefitinib Gefitinib chloro->gefitinib Condensation biological_roles gefitinib Gefitinib egfr EGFR Signaling gefitinib->egfr inhibits proliferation Tumor Cell Proliferation & Survival egfr->proliferation promotes rac1 Rac1 Signaling egfr->rac1 can activate migration Cell Migration & Survival (Resistance) rac1->migration This compound This compound This compound->rac1 inhibits

References

A Comparative Performance Analysis of Biodegradable Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

The selection of an appropriate polymeric carrier is a critical determinant of success in the development of drug delivery systems. This guide provides a comparative analysis of three leading biodegradable polyesters: Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polylactic Acid (PLA). While the initial query referenced "Z62954982-based polymers," this identifier does not correspond to a known polymer in publicly available scientific literature. Therefore, this guide focuses on these three widely studied and FDA-approved polymers as exemplary alternatives. The performance of these polymers is evaluated based on key physicochemical properties, drug encapsulation and release kinetics, and in vitro cytotoxicity.

Data Presentation: Comparative Physicochemical and Drug Release Properties

The following tables summarize the performance of PLGA, PCL, and PLA nanoparticles based on experimental data for the anticancer drug Etoposide and other model drugs. These polymers are frequently formulated into nanoparticles to enhance drug bioavailability and provide controlled release.

Table 1: Physicochemical Characterization of Etoposide-Loaded Nanoparticles

ParameterPLGA (50:50)PLGA (75:25)PLGA (85:15)PCLSource
Particle Size (nm) 91.8 ± 0.74103.7 ± 0.18105.1 ± 0.38257.2 ± 0.96[1]
Drug Content (%) ~1.45~1.45~1.45~1.45[1]
Entrapment Efficiency (%) ~80~80~80~80[1]
Zeta Potential (mV) Not ReportedNot ReportedNot ReportedNot Reported

Note: Data is for Etoposide-loaded nanoparticles prepared by nanoprecipitation (PLGA) and solvent evaporation (PCL) methods.[1] The particle size for PCL is noted to be larger than that for the PLGA copolymers.[1]

Table 2: In Vitro Cumulative Drug Release of Etoposide (%)

TimePLGA (50:50)PLGA (75:25)PLGA (85:15)PCLSource
1 hour Not Reported20.657.657.65[1]
24 hours Sustained ReleaseSustained ReleaseSustained ReleaseSustained Release[1]
36 hours Not ReportedSustained ReleaseSustained ReleaseSustained Release[1]
48 hours Not ReportedNot ReportedSustained ReleaseSustained Release[1]

Note: The release from PLGA nanoparticles is extended as the lactide content increases, owing to the polymer's higher hydrophobic character.[1] PCL nanoparticles also demonstrate a sustained release profile up to 48 hours.[1]

Table 3: Comparative Properties of PLA and PCL Microparticles

ParameterPLAPCLSource
Particle Size (µm) 100 ± 3.7494 ± 6.9[2]
Encapsulation Efficiency (%) Up to 95Up to 97[2]
Drug Loading (% w/w) Up to 2.84Up to 2.91[2]
Drug Release Duration ~32 days~32 days[2]

Note: This data is for microparticles encapsulating anti-glaucoma drugs, prepared using an emulsion-based solvent evaporation technique.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fabrication of Polymer Nanoparticles by Emulsification-Solvent Evaporation

This method is widely used for encapsulating hydrophobic drugs into polymer matrices.

  • Materials:

    • Polymer (PLGA, PCL, or PLA)

    • Drug (e.g., Etoposide)

    • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Aqueous phase (e.g., deionized water)

    • Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA), Pluronic F68)

  • Procedure:

    • Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.

    • Emulsification: Add the organic phase to the aqueous phase containing the surfactant. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

    • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This causes the polymer to precipitate, forming solid nanoparticles.

    • Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize (freeze-dry) them for storage.

In Vitro Drug Release Study using the Dialysis Method

This assay is commonly used to evaluate the release kinetics of a drug from a nanoparticle formulation.

  • Materials:

    • Drug-loaded nanoparticles

    • Release medium (e.g., Phosphate-buffered saline (PBS), pH 7.4)

    • Dialysis membrane tubing (with a molecular weight cut-off (MWCO) that allows the passage of the drug but retains the nanoparticles, e.g., 12-14 kDa)

    • Shaking incubator or water bath

  • Procedure:

    • Preparation: Disperse a known amount of drug-loaded nanoparticles in a small volume of the release medium.

    • Loading: Transfer the nanoparticle suspension into the dialysis bag and securely seal both ends.

    • Incubation: Place the dialysis bag in a larger vessel containing a known volume of the release medium. Maintain the temperature at 37°C and agitate the medium at a constant speed (e.g., 100 rpm).

    • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the vessel and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analysis: Quantify the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculation: Calculate the cumulative percentage of drug released at each time point.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of a compound or formulation.

  • Materials:

    • Cell line (e.g., A549 human lung carcinoma cells)

    • Cell culture medium and supplements

    • Drug-loaded nanoparticles and empty (placebo) nanoparticles

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO))

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, placebo nanoparticles, and the free drug solution for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.

Mandatory Visualizations

Experimental Workflow: Nanoparticle Fabrication

G cluster_prep Organic Phase Preparation cluster_emulsify Emulsification cluster_form Nanoparticle Formation cluster_purify Purification & Isolation polymer Polymer (PLGA/PCL/PLA) emulsion Oil-in-Water Emulsion drug Hydrophobic Drug solvent Organic Solvent evaporation Solvent Evaporation nanoparticles Nanoparticle Suspension evaporation->nanoparticles centrifugation Centrifugation & Washing nanoparticles->centrifugation lyophilization Lyophilization centrifugation->lyophilization final_product Dry Nanoparticle Powder lyophilization->final_product

Caption: Workflow for nanoparticle fabrication via emulsification-solvent evaporation.

Signaling Pathway: Cellular Uptake of Nanoparticles

G cluster_membrane Cellular Environment cluster_cytosol Cytosol NP Polymer Nanoparticle Membrane Plasma Membrane NP->Membrane Endocytosis Endosome Early Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Release Drug Release Endosome->Release Endosomal Escape Lysosome->Release Degradation-Mediated Target Intracellular Target Release->Target

Caption: Generalized pathway of nanoparticle cellular uptake and drug release.

References

Comparative Docking Analysis of Z62954982 with Known Rac1-GEF Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the investigational molecule Z62954982 with other known inhibitors targeting the interaction between the Ras-related C3 botulinum toxin substrate 1 (Rac1) protein and its Guanine Nucleotide Exchange Factors (GEFs), such as Kalirin and Trio. Rac1 is a key signaling node involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is implicated in several diseases, making the Rac1-GEF interface an attractive target for therapeutic intervention.

This compound has been identified as a cell-permeant inhibitor of the Rac1-GEF interaction.[1][2][3] This guide presents a hypothetical comparative docking study to evaluate the binding potential of this compound against the Rac1 protein and compares it with established Rac1 inhibitors.

Quantitative Data Summary

The following table summarizes the hypothetical docking scores and predicted binding affinities of this compound and a selection of known Rac1 inhibitors against the crystal structure of Rac1 (PDB ID: 1MH1). These values are for illustrative purposes to demonstrate a comparative analysis.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
This compound Rac1-8.50.5Trp56, Tyr64, Arg66
NSC23766 Rac1-7.22.8Trp56, Ile36, Phe37
ZINC69391 Rac1-7.91.2Trp56, Tyr64, Gln61
1A-116 Rac1-8.20.8Trp56, Tyr64, Gln61

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

A standard molecular docking protocol was conceptualized for this comparative study to predict the binding mode and affinity of the ligands to the Rac1 protein.

1. Protein Preparation:

  • The three-dimensional crystal structure of human Rac1 complexed with a GEF domain (e.g., PDB ID: 1MH1) was obtained from the Protein Data Bank.

  • The protein structure was prepared by removing water molecules and any co-crystallized ligands.

  • Polar hydrogens were added, and Kollman charges were assigned to the protein atoms.

  • The protein was energy minimized using a suitable force field (e.g., AMBER).

2. Ligand Preparation:

  • The 2D structures of this compound and the comparator compounds (NSC23766, ZINC69391, 1A-116) were sketched using a chemical drawing tool.

  • The 2D structures were converted to 3D structures and energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges were computed for all ligand atoms.

3. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.

  • The binding site was defined as a grid box encompassing the known GEF interaction site on Rac1, with a particular focus on the critical residue Trp56.[4]

  • The Lamarckian Genetic Algorithm was employed for the docking calculations, with a set number of runs for each ligand.

  • The resulting docking poses were clustered based on their root-mean-square deviation (RMSD).

4. Analysis of Results:

  • The docking results were analyzed based on the binding energy (docking score) and the predicted binding affinity (Ki).

  • The binding poses of the ligands were visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the Rac1 binding pocket.

Mandatory Visualizations

Signaling Pathway

Rac1_Signaling_Pathway cluster_activation Rac1 Activation cluster_downstream Downstream Effects Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases Bind GEFs GEFs (e.g., Kalirin, Trio) Receptor_Tyrosine_Kinases->GEFs Activate Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP Promote GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP PAK PAK Kinases Rac1_GTP->PAK WAVE_complex WAVE Complex Rac1_GTP->WAVE_complex Cell_Proliferation Cell Proliferation Rac1_GTP->Cell_Proliferation Actin_Cytoskeleton Actin Cytoskeleton Rearrangement PAK->Actin_Cytoskeleton WAVE_complex->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration This compound This compound This compound->GEFs Inhibits Interaction with Rac1 Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output PDB Retrieve Protein Structure (e.g., PDB: 1MH1) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Process Ligands Prepare Ligand Structures (this compound & Comparators) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Process Grid_Gen Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analyze_Poses Analyze Docking Poses (Clustering, RMSD) Docking->Analyze_Poses Calculate_Scores Calculate Binding Energies & Affinities Analyze_Poses->Calculate_Scores Visualize Visualize Protein-Ligand Interactions Calculate_Scores->Visualize Comparison Comparative Analysis of Docking Results Visualize->Comparison

References

Independent Verification of the Biological Activity of 4-Hydroxy-3-methoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxybenzonitrile, a nitrile derivative of vanillin, is primarily recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals and materials.[1][2] While direct, independent verification of its intrinsic biological activity is not extensively documented in publicly available literature, its structural similarity to vanillin and other vanillin derivatives suggests a potential for a range of pharmacological effects. This guide provides a comparative analysis of 4-Hydroxy-3-methoxybenzonitrile with its parent compound, vanillin, and other derivatives, alongside detailed experimental protocols for its independent biological verification.

Introduction

4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3), also known as vanillonitrile, is a crystalline solid with the chemical formula C₈H₇NO₂.[3][4][5] It is a derivative of vanillin where the aldehyde group is replaced by a nitrile group. While its primary application lies in organic synthesis as a building block for potential antiviral, anticancer, and anti-inflammatory agents, the inherent biological activity of the molecule itself remains largely unexplored. Given the well-documented and diverse biological activities of vanillin and its derivatives, it is plausible that 4-Hydroxy-3-methoxybenzonitrile possesses latent therapeutic properties.[6] This guide aims to provide a framework for the independent verification of these potential activities through established experimental protocols and a comparative analysis with structurally related compounds.

Comparative Analysis with Structurally Related Compounds

Due to the limited direct data on the biological activity of 4-Hydroxy-3-methoxybenzonitrile, a comparison with its structural analogs, primarily vanillin and its derivatives, can offer insights into its potential pharmacological profile.

Table 1: Comparison of Biological Activities of 4-Hydroxy-3-methoxybenzonitrile and Related Vanillin Derivatives

CompoundStructureReported Biological ActivitiesKey Findings & References
4-Hydroxy-3-methoxybenzonitrile 4-Hydroxy-3-methoxybenzonitrile StructurePrimarily used as a chemical intermediate. Toxicological data is limited, but it is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][4]Potential for antiviral, anticancer, and anti-inflammatory activity is inferred from its use as a synthetic precursor.[1]
Vanillin Vanillin StructureAnticancer, antioxidant, antibacterial, antiviral, anti-inflammatory, neuroprotective.[6]Exhibits bacteriostatic action and has been shown to inhibit cancer cell motility and induce ROS generation in certain cancer cell lines.[7]
Vanillin-derived Schiff Bases VariesAntibacterial, antifungal.Synthesis from vanillin has yielded compounds with notable potency against pathogenic bacteria like Staphylococcus aureus and fungi such as Candida albicans.[8]
Vanillin-derived Hydrazones VariesAntioxidant, anticholinesterase, tyrosinase and urease inhibition.Certain synthesized benzoyl hydrazones of vanillin derivatives have shown significant antioxidant and enzyme inhibitory activities, with potential applications in Alzheimer's disease treatment.[9]
Other Methoxy- and Hydroxy-Substituted Benzonitriles VariesVaries based on substitution pattern.The biological activity is highly dependent on the position and nature of the substituents on the benzene ring.[10]

Proposed Experimental Verification Protocols

To independently verify the biological activity of 4-Hydroxy-3-methoxybenzonitrile, a series of standardized in vitro assays are proposed.

Cytotoxicity Assessment

A primary step in evaluating a compound's biological activity is to determine its cytotoxicity to establish a therapeutic window. The MTT and XTT assays are colorimetric assays widely used for this purpose.[11][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 4-Hydroxy-3-methoxybenzonitrile in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Table 2: Hypothetical Data Presentation for MTT Assay

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
4-Hydroxy-3-methoxybenzonitrileHeLa24To be determined
48To be determined
72To be determined
MCF-724To be determined
48To be determined
72To be determined
Doxorubicin (Positive Control)HeLa48Known value
MCF-748Known value
Assessment of Nitrile Reactivity

The nitrile group can act as an electrophile and potentially form covalent bonds with nucleophilic residues in proteins, such as cysteine.[14][15] An HPLC-based kinetic assay can be used to assess the reactivity of 4-Hydroxy-3-methoxybenzonitrile with a model thiol-containing compound like glutathione (GSH).[16]

Experimental Protocol: HPLC-Based Kinetic Assay for Nitrile Reactivity

  • Reaction Mixture Preparation: Prepare a solution of glutathione (GSH) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Add a stock solution of 4-Hydroxy-3-methoxybenzonitrile to the GSH solution to initiate the reaction.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an acid).

  • HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column. Monitor the decrease in the concentration of 4-Hydroxy-3-methoxybenzonitrile and the potential formation of a GSH adduct over time.[16]

  • Data Analysis: Plot the concentration of 4-Hydroxy-3-methoxybenzonitrile against time to determine the reaction kinetics and the half-life of the compound in the presence of GSH.

Visualization of Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated based on the activities of related compounds.

Experimental_Workflow_for_Biological_Activity_Verification cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 4-Hydroxy-3-methoxybenzonitrile Cytotoxicity Cytotoxicity Assays (MTT, XTT) Compound->Cytotoxicity Reactivity Nitrile Reactivity Assay (HPLC-based) Compound->Reactivity AntiInflammatory Anti-inflammatory Assays (NO, PGE2 inhibition) Compound->AntiInflammatory Antiviral Antiviral Assays (Plaque reduction) Compound->Antiviral CellLines Cancer & Non-cancerous Cell Lines CellLines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Kinetics Reaction Kinetics Reactivity->Kinetics Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Antiviral->Mechanism

Caption: Workflow for the independent verification of biological activity.

Putative_Anti_Inflammatory_Signaling_Pathway cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 4-Hydroxy-3-methoxy- benzonitrile Compound->MAPK Compound->NFkB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

Caption: Putative anti-inflammatory signaling pathway inhibition.

Conclusion

While 4-Hydroxy-3-methoxybenzonitrile is established as a valuable synthetic intermediate, its own biological activities warrant independent investigation. Based on the pharmacological profiles of its structural analogs, particularly vanillin, it is reasonable to hypothesize that 4-Hydroxy-3-methoxybenzonitrile may exhibit anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols detailed in this guide provide a clear and structured approach for researchers to systematically evaluate these potential activities. The provided visualizations of the experimental workflow and a potential signaling pathway serve as a conceptual framework for such investigations. Further research is essential to unlock the full therapeutic potential of this readily accessible compound.

References

Safety Operating Guide

Comprehensive Safety and Handling Protocol for Z62954982

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "Z62954982" does not correspond to a specific, publicly indexed chemical substance in standard safety databases. The following guide provides a comprehensive operational plan for the handling, safety, and disposal of a representative hazardous laboratory chemical, hereafter referred to as this compound. This information is intended to serve as a robust template for laboratory safety procedures. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle.

Hazard Identification and Classification

Based on a hypothetical risk assessment, this compound is classified as a hazardous substance. The following table summarizes its presumed Globally Harmonized System (GHS) classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound.[1] The level of PPE required may vary based on the specific procedure and the quantity of the substance being handled.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shieldProtects against splashes and aerosols that can cause serious eye damage.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended)Prevents skin contact and irritation. Check manufacturer's data for breakthrough time.
Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodEngineering control to minimize inhalation exposure.
N95 respirator or higher, if handling outside of a fume hoodRequired for weighing or procedures that may generate dust or aerosols.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

A logical workflow for selecting the appropriate level of PPE is crucial for ensuring laboratory safety.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: New Procedure with this compound assess_risk Assess Risk: - Quantity - Physical Form - Procedure start->assess_risk engineering_controls Use Engineering Controls (e.g., Fume Hood) assess_risk->engineering_controls Default respiratory_protection Add Respiratory Protection (e.g., N95 Respirator) assess_risk->respiratory_protection Aerosol/Dust Risk face_shield Add Face Shield assess_risk->face_shield Splash Risk select_ppe Select Core PPE: - Goggles - Lab Coat - Gloves engineering_controls->select_ppe check_sds Consult SDS? select_ppe->check_sds respiratory_protection->select_ppe face_shield->select_ppe end_procedure Proceed with Experiment check_sds->end_procedure Yes

Caption: PPE selection workflow for handling this compound.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

  • Handling:

    • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Avoid direct contact with the substance. Use appropriate PPE at all times.

    • Minimize the generation of dust or aerosols.

    • An eyewash station and safety shower must be readily accessible.[2]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly closed and clearly labeled.

    • Store in a designated, secure location.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is required.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Use a chemical spill kit with an appropriate absorbent material to contain the spill.

    • Clean the area with a suitable solvent, and wipe down all surfaces.

    • Collect all contaminated materials in a sealed, labeled waste bag for proper disposal.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry to the contaminated area.

    • Allow emergency response personnel to handle the cleanup.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Disposal:

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound (Molecular Weight: 350.0 g/mol ).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • 1.5 mL microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE and perform the work in a chemical fume hood.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 3.5 mg of this compound.

  • Transfer: Carefully transfer the weighed powder into a 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Labeling: Clearly label the tube with the substance name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the stock solution at -20°C in a designated freezer.

Stock_Solution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_final Final Steps start Start: Prepare 10 mM Stock ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh 3.5 mg of this compound fume_hood->weigh transfer Transfer to Microcentrifuge Tube weigh->transfer add_dmso Add 1.0 mL of DMSO transfer->add_dmso vortex Vortex Until Dissolved add_dmso->vortex label_tube Label Tube with Details vortex->label_tube store Store at -20°C label_tube->store end End store->end

Caption: Experimental workflow for preparing a stock solution of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.